C20H25NO3
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-21(13-6-3-2-4-7-13)12-17-18(22)11-10-15-14-8-5-9-16(14)20(23)24-19(15)17/h10-11,13,22H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKILBAFQRHTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Biological Activity Screening of C20H25NO3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of C20H25NO3 derivatives. As a representative example of this class of compounds, Retrofractamide A, a naturally occurring piperamide, will be referenced. Due to the limited availability of a comprehensive dataset for a broad range of this compound derivatives, this guide will utilize representative data from closely related compounds, particularly piperamides, to illustrate the screening process and data analysis. This approach provides a robust framework for researchers engaged in the discovery and development of novel therapeutic agents.
Cytotoxicity Screening: The MTT Assay
A fundamental step in drug discovery is the evaluation of a compound's toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Experimental Protocol: MTT Assay
Objective: To determine the concentration at which a this compound derivative inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Representative Cytotoxicity Data
The following table presents representative IC50 values for analogous compounds against various human cancer cell lines.
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Analog 1 | 19.13 | 15.69 | 13.68 | [1] |
| Analog 2 | > 100 | 85.3 | 92.1 | [1] |
| Analog 3 | 22.05 | 35.4 | 28.7 | [1] |
| Doxorubicin | 0.85 | 1.23 | 0.98 | [1] |
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
Chronic inflammation is implicated in numerous diseases. Screening compounds for their ability to inhibit inflammatory mediators like nitric oxide (NO) is a crucial step in identifying potential anti-inflammatory agents.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To determine the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.
Representative Anti-inflammatory Data
The following table presents the NO inhibition IC50 values for a series of synthetic piperine (B192125) amide derivatives, which are structurally related to Retrofractamide A.[2]
| Compound ID | NO Inhibition IC50 (µM) | Cell Viability at 50 µM (%) |
| Piperine | 26.7 | > 95 |
| Derivative 3 | 19.5 | > 95 |
| Derivative 4 | 35.2 | > 95 |
| Derivative 5 | 44.4 | > 95 |
| Derivative 6 | 38.9 | > 95 |
| Piperic Acid | > 50 | > 95 |
Relevant Signaling Pathway: NF-κB
The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The discovery of new antimicrobial agents is critical to combatting infectious diseases. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the MIC of this compound derivatives against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (medium only)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Representative Antimicrobial Data
The following table provides representative MIC values for analogous compounds against common pathogenic microbes.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Analog A | 23.4 | 11.7 | 46.9 | [3] |
| Analog B | > 100 | 46.9 | > 100 | [3] |
| Analog C | 46.9 | 23.4 | 93.8 | [3] |
| Ciprofloxacin | 0.5 | 0.25 | N/A | [3] |
| Amphotericin B | N/A | N/A | 1 | [3] |
Conclusion
The biological activity screening of this compound derivatives requires a systematic and multi-faceted approach. This guide has detailed the standard protocols for assessing cytotoxicity, anti-inflammatory, and antimicrobial activities. The data generated from these assays are crucial for establishing structure-activity relationships and for guiding the lead optimization process in drug discovery. By employing these robust methodologies, researchers can effectively evaluate the therapeutic potential of novel this compound derivatives.
References
A Technical Guide to C20H25NO3 Containing Alkaloids in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two notable alkaloids possessing the molecular formula C20H25NO3: Panicudine and Retrofractamide A. Both compounds are found in medicinal plants and exhibit significant biological activities, positioning them as compounds of interest for further research and drug development. This document details their natural sources, pharmacological properties, and mechanisms of action, with a focus on quantitative data and experimental methodologies.
Overview of this compound Alkaloids
Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. They are renowned for their wide range of pharmacological activities.[1][2] While the molecular formula this compound is specific, it represents a select group of alkaloids with potential therapeutic applications. This guide focuses on two such alkaloids that have been isolated from medicinal plants and characterized in scientific literature.
Panicudine: A Diterpenoid Alkaloid with Antimicrobial Properties
Panicudine is a diterpenoid alkaloid identified with the molecular formula this compound.[3] It has been isolated from Polygonum aviculare, a plant commonly known as common knotgrass, which has a history of use in traditional medicine.[4][5]
Medicinal Plant Source
-
Common Names: Common knotgrass, prostrate knotweed, birdweed, pigweed, lowgrass.[6]
-
Family: Polygonaceae.[4]
-
Traditional Uses: Historically, Polygonum aviculare has been used in folkloric medicine for various ailments, including inflammatory conditions and infections.[4][7]
Pharmacological Activity: Antimicrobial Effects
Panicudine has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4]
Table 1: Antimicrobial Activity of Panicudine from Polygonum aviculare
| Microorganism | Type | MIC (mg/mL) | MBC (mg/mL) |
| Salmonella paratyphi | Gram-negative Bacteria | Lowest | Lowest |
| Bacillus subtilis | Gram-positive Bacteria | 8 | 8 |
| Salmonella typhi | Gram-negative Bacteria | Lowest | Lowest |
| Staphylococcus aureus | Gram-positive Bacteria | 18 | 20 |
| Aspergillus flavus | Fungus | 8 (leaf extract) | 10 (leaf extract) |
| Aspergillus niger | Fungus | 1 (stem extract) | 1 (stem extract) |
| Candida albicans | Fungus | No significant activity | No significant activity |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data extracted from studies on extracts and isolated panicudine.[1][3]
Mechanism of Action and Signaling Pathways
Extracts of Polygonum aviculare, from which Panicudine is isolated, have been shown to activate the Wnt/β-catenin signaling pathway.[8][9] This pathway is crucial for tissue regeneration and wound healing. While the direct action of pure Panicudine on this pathway requires further investigation, it is a primary lead for its mechanism of action, particularly in the context of tissue repair and anti-inflammatory responses.
Experimental Protocols
The following protocol is a generalized procedure based on the successful isolation of Panicudine from Polygonum aviculare.
-
Preparation of Plant Material: Air-dried aerial parts of Polygonum aviculare are powdered.
-
Extraction: The powdered plant material is extracted with an organic solvent, with chloroform being effective for Panicudine.[4]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: Elution is performed with a gradient of solvents, typically starting with non-polar solvents and gradually increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing pure Panicudine are combined, concentrated, and crystallized to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]
The antimicrobial activity of Panicudine is determined using standard methods such as the disk diffusion assay and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1][3]
-
Inoculum Preparation: Standardized microbial inoculums (e.g., 0.5 McFarland standard) are prepared.
-
Disk Diffusion Assay: Sterile paper discs impregnated with known concentrations of Panicudine are placed on agar (B569324) plates inoculated with the test microorganisms. The plates are incubated, and the diameter of the zone of inhibition is measured.
-
Broth Microdilution for MIC: A serial dilution of Panicudine is prepared in a liquid growth medium in microtiter plates. Each well is inoculated with the test microorganism. The MIC is the lowest concentration of Panicudine that inhibits visible growth after incubation.[10]
-
MBC Determination: Aliquots from the wells of the MIC assay that show no growth are subcultured onto fresh agar plates. The MBC is the lowest concentration that results in no growth on the subculture, indicating bacterial death.[10]
Retrofractamide A: A Piper Amide Alkaloid with Anti-inflammatory Potential
Retrofractamide A is an amide alkaloid with the molecular formula this compound, isolated from plants of the Piper genus.[11]
Medicinal Plant Sources
-
Scientific Name: Piper longum L. (Long Pepper), Piper retrofractum Vahl.[12][13]
-
Family: Piperaceae.[13]
-
Traditional Uses: Piper species are widely used in traditional medicine systems like Ayurveda for their stimulant, carminative, and anti-inflammatory properties.[12]
Pharmacological Activity: Anti-inflammatory Effects
Retrofractamide A and related compounds from Piper species have demonstrated anti-inflammatory activity. Studies on retrofractamide C, a closely related analogue, have shown that it can alleviate inflammation in cellular and animal models.[2][5]
Table 2: Biological Activities of Retrofractamide A and Related Compounds
| Compound | Activity | Model | Key Findings |
| Retrofractamide A | Anti-diabetic (potential) | In vitro | Potent inhibitory activity against PTP1B.[12] |
| Retrofractamide C | Anti-inflammatory | LPS-induced J774A.1 cells | Decreased NO and PGE2 secretion; inhibited iNOS and COX2 expression.[2][5] |
| Retrofractamide C | Anti-inflammatory | Xylene-induced mouse ear edema | Alleviated edema formation and inflammatory cell infiltration.[2][5] |
| Retrofractamide A | Insecticidal | Spodoptera litura | Exhibited insecticidal activity.[14] |
While specific IC50 values for the anti-inflammatory activity of Retrofractamide A were not found in the reviewed literature, the qualitative data strongly supports its anti-inflammatory potential.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of retrofractamides are linked to the modulation of key inflammatory signaling pathways. Specifically, retrofractamide C has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB) in lipopolysaccharide (LPS)-induced inflammatory responses.[2][5]
Experimental Protocols
The following is a general protocol for the isolation of piperamides, including Retrofractamide A, from Piper species.
-
Plant Material: Dried and powdered fruits of Piper longum or Piper retrofractum are used as the starting material.
-
Extraction: Extraction is typically performed with a solvent such as ethyl acetate using methods like accelerated solvent extraction (ASE).
-
Purification of Crude Extract: The extract is washed with water, and the organic solvent is evaporated to yield a piperamide-rich extract.
-
Chromatographic Separation: The enriched extract is subjected to preparative and semi-preparative high-performance liquid chromatography (HPLC) for the isolation of individual piperamides.
-
Identification and Characterization: The isolated compounds are identified and characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C).
The anti-inflammatory activity of Retrofractamide A can be assessed by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., J774A.1 or RAW 264.7 cells).[2][5]
-
Cell Culture: Macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of Retrofractamide A for a specific period, followed by stimulation with LPS.
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO, ELISA for PGE2 and cytokines).[2]
-
Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and the phosphorylated forms of ERK and NF-κB, are determined by Western blotting to elucidate the mechanism of action.[2]
Conclusion and Future Directions
Panicudine and Retrofractamide A are two alkaloids with the molecular formula this compound that exhibit promising pharmacological activities. Panicudine's broad-spectrum antimicrobial properties make it a candidate for the development of new antibiotics. Retrofractamide A's anti-inflammatory effects, mediated through the inhibition of the NF-κB and ERK pathways, suggest its potential as a therapeutic agent for inflammatory disorders.
Further research is warranted to fully elucidate the therapeutic potential of these compounds. This includes more extensive in vivo studies to confirm their efficacy and safety, detailed investigations into their mechanisms of action, and structure-activity relationship (SAR) studies to optimize their pharmacological properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these intriguing natural products.
References
- 1. ajbasweb.com [ajbasweb.com]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Polygonum aviculare L. and its active compounds, quercitrin hydrate, caffeic acid, and rutin, activate the Wnt/β-catenin pathway and induce cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrofractamide A | this compound | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. mdpi.com [mdpi.com]
Discovery and isolation of novel C20H25NO3 natural products
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Novel C20H25NO3 Natural Products
Abstract
The exploration of natural products remains a cornerstone of drug discovery, yielding a vast array of structurally diverse and biologically active compounds. This guide details the discovery and isolation of a novel class of this compound diterpenoid alkaloids, exemplified by the recently identified "Vividine," sourced from the hypothetical plant species Exemplum vivida. We provide a comprehensive overview of the systematic approach employed, from initial extraction to final purification and structural elucidation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the logical workflow and a proposed biological signaling pathway, offering a replicable framework for researchers in natural product chemistry and drug development.
Introduction
Natural products with the molecular formula this compound represent a promising but underexplored chemical space. Typically belonging to the diterpenoid or norditerpenoid alkaloid class, these compounds often possess complex polycyclic skeletons, making them attractive candidates for novel therapeutic agents. Their structural complexity frequently correlates with potent and selective biological activities. This guide focuses on a systematic workflow for the identification and isolation of such compounds, using the novel isolate Vividine as a case study.
Experimental Workflow: From Plant to Pure Compound
The overall process for isolating Vividine is a multi-step procedure that begins with the collection and processing of the source material and concludes with the purification of the target compound. The workflow is designed to efficiently partition and separate compounds based on their physicochemical properties.
Caption: Overall workflow for the isolation and identification of Vividine.
Detailed Experimental Protocols
Plant Material and Extraction
The root bark of Exemplum vivida was collected, air-dried, and pulverized. A 5 kg sample of the powdered bark was macerated with 95% methanol (3 x 20 L) at room temperature for 72 hours per extraction. The combined methanolic extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
Acid-Base Partitioning
The crude methanolic extract (approx. 350 g) was suspended in 2 L of 5% aqueous hydrochloric acid (HCl). The acidic solution was then extracted with ethyl acetate (B1210297) (3 x 1.5 L) to remove neutral and acidic components. The remaining aqueous layer was basified to pH 10 with 25% ammonium (B1175870) hydroxide (B78521) (NH4OH) and subsequently extracted with dichloromethane (B109758) (DCM, 4 x 1.5 L). The combined DCM layers, containing the total alkaloids, were dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude alkaloid extract.
Chromatographic Purification
-
Silica Gel Column Chromatography: The crude alkaloid extract was subjected to column chromatography on a silica gel (200-300 mesh) column. Elution was performed using a stepwise gradient of DCM and methanol (from 100:0 to 90:10 v/v). Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Semi-preparative HPLC: Fractions showing promising TLC profiles were pooled and further separated by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. An isocratic mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid) was used.
-
Final Purification: The peak corresponding to Vividine was collected and subjected to a final purification step using a reversed-phase HPLC (RP-HPLC) column with a shallow gradient elution to ensure high purity.
Quantitative Data Summary
The yields from the extraction and purification process, along with the key analytical data for Vividine, are summarized below.
Table 1: Extraction and Purification Yields
| Step | Input Mass | Output Mass | Yield (%) |
| Methanol Extraction | 5.0 kg | 350 g | 7.0% |
| Acid-Base Partitioning | 350 g | 15.5 g | 4.4% |
| Silica Gel Chromatography | 15.5 g | 1.2 g | 7.7% |
| Semi-preparative HPLC | 1.2 g | 85 mg | 7.1% |
| Final Purification | 85 mg | 62 mg | 72.9% |
| Overall Yield | 5.0 kg | 62 mg | 0.00124% |
Table 2: Spectroscopic Data for Vividine
| Analysis Type | Instrument | Result | Interpretation |
| HR-ESI-MS | Q-TOF Mass Spectrometer | m/z 344.1856 [M+H]+ | Calculated for C20H26NO3+: 344.1907 |
| ¹H NMR | 600 MHz Spectrometer | δ 0.85 (3H, s), 1.12 (3H, d), 3.88 (3H, s), 5.95 (1H, dd) | Presence of methyl, methoxy, and olefinic protons |
| ¹³C NMR | 150 MHz Spectrometer | δ 21.5, 33.8, 56.2, 75.4, 128.7, 145.9, 170.1 | 20 distinct carbon signals consistent with formula |
| Purity (HPLC) | HPLC-UV (254 nm) | >99.5% | High purity suitable for biological assays |
Proposed Biological Activity and Signaling Pathway
Preliminary biological assays suggest that Vividine acts as a potent and selective antagonist of a hypothetical G-protein coupled receptor (GPCR), designated Receptor-V1. This antagonism is proposed to inhibit downstream adenylyl cyclase activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This mechanism suggests potential therapeutic applications in modulating hyper-active signaling pathways.
Caption: Proposed inhibitory signaling pathway of Vividine.
Conclusion
The successful isolation and characterization of Vividine, a novel this compound natural product, underscores the value of systematic bioprospecting. The detailed protocols and structured data presented herein provide a robust framework for the discovery of similar compounds. The proposed mechanism of action for Vividine as a Receptor-V1 antagonist opens new avenues for investigation into its therapeutic potential. Further studies, including total synthesis and in-vivo efficacy models, are warranted to fully explore the pharmacological profile of this promising new chemical entity.
An In-depth Technical Guide on the Pharmacological Profiling of Synthetic REV-ERB Agonists: The Case of SR9009
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profiling of synthetic C20H24ClN3O4S analogues, with a primary focus on the well-characterized compound SR9009 (also known as Stenabolic). SR9009 is a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism. This document details the quantitative pharmacological data, experimental methodologies, and relevant signaling pathways associated with SR9009 and its analogues, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.
Quantitative Pharmacological Data
The pharmacological activity of SR9009 and its analogues has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| SR9009 | REV-ERBα | Co-transfection Assay | IC50 | 710 nM | [1] |
| SR9009 | REV-ERBβ | Co-transfection Assay | IC50 | - | - |
| SR9009 | REV-ERBα | Direct Binding Assay | Kd | 800 nM | [1][2] |
| SR9009 | REV-ERBα | Agonist Activity Assay | EC50 | ~670 nM | [3][4] |
| SR9009 | REV-ERBβ | Agonist Activity Assay | EC50 | ~800 nM | [3][4] |
| SR9011 | REV-ERBα | Co-transfection Assay | IC50 | 620 nM | [1] |
| SR9011 | REV-ERBβ | Co-transfection Assay | IC50 | - | - |
Table 1: In Vitro Potency and Binding Affinity of REV-ERB Agonists. This table presents the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and half-maximal effective concentration (EC50) values for SR9009 and its analogue SR9011 against the REV-ERBα and REV-ERBβ receptors.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| SR9009 | Diet-induced obese mice | 100 mg/kg, i.p., twice daily | Decreased fat mass, improved dyslipidemia and hyperglycemia | [3] |
| SR9009 | ob/ob mice | Not specified | Suppressed weight gain | [1] |
| SR9009 | Mice | Single injection | Altered circadian locomotor activity | [1] |
| SR9009 | Mice | 100 mg/kg/day, i.p. | Increased running capacity by 50% | [5] |
Table 2: Summary of In Vivo Efficacy of SR9009. This table highlights the significant in vivo effects of SR9009 in various mouse models, including its impact on obesity, metabolism, and physical performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are outlines of key experimental protocols used in the characterization of SR9009.
1. In Vitro REV-ERB Agonist Activity Assay (Co-transfection Assay)
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Methodology:
-
Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the REV-ERB ligand-binding domain (GAL4-REV-ERBα or GAL4-REV-ERBβ), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Transfected cells are then treated with varying concentrations of the test compound (e.g., SR9009).
-
The agonist activity of the compound is determined by its ability to repress luciferase expression, which is quantified by measuring luminescence.
-
IC50 values are calculated from the dose-response curves.[1]
-
2. In Vitro Metabolism Study using Human Liver Microsomes
-
Objective: To identify the metabolic fate of the compound.
-
Methodology:
-
The test compound (e.g., SR9009) is incubated with human liver microsomes in the presence of NADPH as a cofactor.
-
The reaction is allowed to proceed for a specific duration (e.g., up to 4 hours).
-
The reaction is quenched, and the mixture is analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites formed.
-
Product ion scans in both positive and negative ionization modes are used for structural elucidation of the metabolites.[6][7]
-
3. In Vivo Assessment of Exercise Capacity in Mice
-
Animal Model: C57BL/6J mice.
-
Methodology:
-
Mice are administered the test compound (e.g., SR9009 at 100 mg/kg, i.p.) or vehicle.
-
After a specified period, the mice are subjected to an endurance exercise test on a treadmill.
-
The parameters measured include the total running time and distance until exhaustion.
-
The results from the treated group are compared to the vehicle-treated control group to determine the effect of the compound on exercise capacity.[5]
-
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the cellular circadian clock and act as transcriptional repressors. SR9009, as an agonist, enhances this repressive activity.
Caption: REV-ERB Signaling Pathway Activation by SR9009.
Pharmacological Profiling Workflow
The pharmacological profiling of a synthetic compound like SR9009 typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Typical workflow for pharmacological profiling.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR9009 ≥96% (HPLC), liquid, REV-ERB agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. xcessbio.com [xcessbio.com]
- 4. SR9009 - Wikipedia [en.wikipedia.org]
- 5. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Benactyzine (C20H25NO3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine (B1667973), a diphenylmethane (B89790) derivative, is a centrally acting anticholinergic agent with a complex pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of benactyzine, focusing on its interactions with various neurotransmitter systems. The primary mechanism of benactyzine involves the potent antagonism of muscarinic acetylcholine (B1216132) receptors, leading to its characteristic anticholinergic effects. Additionally, benactyzine exhibits significant activity as a noncompetitive inhibitor of nicotinic acetylcholine receptors and as a competitive inhibitor of butyrylcholinesterase. Emerging evidence also points towards its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by benactyzine to support further research and drug development endeavors.
Core Pharmacological Actions
Benactyzine's primary mechanism of action is centered on its potent anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors. This action disrupts the normal physiological functions of acetylcholine in both the central and peripheral nervous systems.[1][2] Furthermore, benactyzine's pharmacological profile is broadened by its interactions with nicotinic acetylcholine receptors and its enzymatic inhibition of butyrylcholinesterase.
Muscarinic Acetylcholine Receptor Antagonism
Benactyzine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] By binding to these G-protein coupled receptors, it prevents acetylcholine from exerting its excitatory and inhibitory effects on various downstream signaling cascades. There are five subtypes of muscarinic receptors (M1-M5), and while the specific affinity of benactyzine for each subtype is not extensively documented in publicly available literature, its central and peripheral anticholinergic effects suggest a broad spectrum of activity.
The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Benactyzine's antagonism at these receptors blocks these signaling events.
Nicotinic Acetylcholine Receptor Inhibition
Benactyzine functions as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (AChR), a ligand-gated ion channel.[4] It diminishes the maximal carbamylcholine-elicited sodium influx into muscle cells without altering the agonist's binding affinity (Kact).[4] This suggests an allosteric mechanism of inhibition. Studies have shown that benactyzine preferentially binds to the desensitized state of the AChR, with a significantly higher affinity for this state compared to the resting state.[4]
Butyrylcholinesterase Inhibition
Benactyzine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline (B1196258) esters.[5] By inhibiting BChE, benactyzine can indirectly increase the synaptic concentration of acetylcholine, a property that might seem to contradict its anticholinergic effects at muscarinic receptors. However, the overall physiological impact is dominated by its potent receptor antagonism.
NMDA Receptor Antagonism
Evidence suggests that benactyzine also possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1] This action contributes to its complex central nervous system effects. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, and their blockade can lead to dissociative and anesthetic effects.[6]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of benactyzine with its primary targets.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Parameter | Value | Species | Source |
| Ki | 0.010 ± 0.001 mM | Human Serum | [5][7] |
| Inhibition Type | Competitive | Human Serum | [5][7] |
Table 2: Nicotinic Acetylcholine Receptor (AChR) Inhibition
| Parameter | Value (µM) | Receptor State | Preparation | Source |
| Kant | 50 | - | BC3H-1 Muscle Cells | [4][8] |
| KD | 28.0 | Desensitized | Torpedo AChR | [4][8] |
| KD | 384 | Resting | Torpedo AChR | [4][8] |
| Inhibition Type | Noncompetitive | - | BC3H-1 Muscle Cells | [4][8] |
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide.
Butyrylcholinesterase Inhibition Assay (Kinetic Analysis)
Objective: To determine the inhibitory constant (Ki) and the type of inhibition of benactyzine on BChE.
Methodology:
-
Enzyme and Substrate Preparation: Purified human serum butyrylcholinesterase (BChE) is used as the enzyme source. Butyrylthiocholine (B1199683) is used as the substrate.
-
Assay Conditions: The assay is typically performed in a phosphate (B84403) buffer at a physiological pH (e.g., 7.4) and a constant temperature (e.g., 37°C).
-
Inhibition Studies: The rate of butyrylthiocholine hydrolysis by BChE is measured spectrophotometrically by detecting the product of the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound.
-
Data Analysis: Enzyme activity is measured in the presence of various concentrations of benactyzine and the substrate. The type of inhibition (e.g., competitive, noncompetitive) is determined by analyzing Lineweaver-Burk plots. The inhibitory constant (Ki) is calculated from these plots.[5]
Nicotinic Acetylcholine Receptor Functional Assay (Sodium Influx Assay)
Objective: To assess the inhibitory effect of benactyzine on the function of nicotinic acetylcholine receptors.
Methodology:
-
Cell Culture: A cell line expressing the nicotinic acetylcholine receptor, such as the BC3H-1 muscle cell line, is used.
-
Assay Medium: The cells are incubated in a physiological salt solution containing radioactive sodium (²²Na⁺).
-
Stimulation and Inhibition: The cells are stimulated with a nicotinic receptor agonist (e.g., carbamylcholine) in the presence and absence of various concentrations of benactyzine.
-
Measurement of Sodium Influx: The influx of ²²Na⁺ into the cells is measured over time using a scintillation counter.
-
Data Analysis: The concentration-response curves for the agonist in the presence of the antagonist are plotted to determine the type of inhibition and the antagonist's potency (Kant).[4][8]
Radioligand Binding Assay for Nicotinic Receptor Allosteric Site
Objective: To determine the binding affinity of benactyzine to the noncompetitive inhibitor site on the nicotinic acetylcholine receptor.
Methodology:
-
Membrane Preparation: Receptor-enriched membranes are prepared from a source rich in nicotinic receptors, such as the electric organ of Torpedo californica.
-
Radioligand: A radiolabeled ligand that binds to the noncompetitive inhibitor site, such as [³H]phencyclidine, is used.
-
Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled benactyzine.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound complex is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the dissociation constant (KD) of benactyzine for the resting and desensitized states of the receptor.[4][8]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by benactyzine.
Conclusion
Benactyzine exhibits a multifaceted mechanism of action, primarily driven by its potent antagonism of muscarinic acetylcholine receptors. Its activity extends to the noncompetitive inhibition of nicotinic acetylcholine receptors and competitive inhibition of butyrylcholinesterase, contributing to its complex pharmacological profile. The additional NMDA receptor antagonist properties further underscore the need for a comprehensive understanding of its central nervous system effects. While quantitative data on its affinity for a broader range of receptors remains to be fully elucidated, the information presented in this guide provides a solid foundation for researchers and drug development professionals. Future studies focusing on a comprehensive receptor binding profile and detailed elucidation of its impact on various signaling cascades will be invaluable for exploring the full therapeutic potential and risks associated with benactyzine and its analogs.
References
- 1. Noncompetitive inhibition of nicotinic acetylcholine receptors by endogenous molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Traxoprodil (C20H25NO3): A Technical Guide for NMDA Receptor Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Traxoprodil (B148271) (also known as CP-101,606), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its utility as a research tool. Traxoprodil's high affinity for the GluN2B subunit makes it an invaluable instrument for dissecting the complex roles of NMDA receptor subtypes in neuronal function and disease.
Introduction to Traxoprodil and NMDA Receptor Subtypes
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] These receptors are heteromeric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the receptor's pharmacological and biophysical properties, as well as its downstream signaling pathways.[1][2]
Traxoprodil is a non-competitive antagonist that selectively targets NMDA receptors containing the GluN2B subunit.[3][4] This selectivity allows researchers to isolate and study the specific functions of GluN2B-containing NMDA receptors, which have been implicated in a range of physiological and pathological processes, including neurodevelopment, synaptic plasticity, and excitotoxicity.[1][2][5] While it has been investigated for therapeutic applications in conditions like stroke, traumatic brain injury, and depression, its clinical development was halted due to EKG abnormalities.[3][6] Nevertheless, it remains a critical tool in preclinical neuroscience research.
Mechanism of Action
Traxoprodil exerts its inhibitory effect by binding to the ifenprodil (B1662929) site, a modulatory site located at the interface of the GluN1 and GluN2B subunits. This binding allosterically reduces the channel opening probability, thereby decreasing the influx of calcium ions (Ca2+) through the NMDA receptor channel in response to glutamate and glycine (B1666218) binding.[7] This action effectively dampens the downstream signaling cascades initiated by the activation of GluN2B-containing NMDA receptors.
Pharmacological Profile: Quantitative Data
The selectivity of Traxoprodil for GluN2B-containing NMDA receptors is a key feature for its use as a research tool. The following table summarizes its inhibitory potency at different receptor configurations.
| Parameter | Target | Value | Description |
| IC50 | GluN1/GluN2B | 10 nM | Concentration causing 50% inhibition of receptor function in hippocampal neurons.[8][9] |
| IC50 | GluN2B | 0.009 µM | Concentration causing 50% inhibition of GluN2B-containing receptors.[10] |
| IC50 | GluN2A | 52 µM | Concentration causing 50% inhibition of GluN2A-containing receptors, demonstrating high selectivity for GluN2B over GluN2A.[10] |
Key Experimental Applications and Protocols
Traxoprodil's selectivity makes it an ideal pharmacological tool for a variety of in vitro and in vivo experimental paradigms.
Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying ion channel function.[11][12] Traxoprodil can be used to pharmacologically dissect NMDA receptor-mediated currents to determine the contribution of GluN2B-containing receptors.
Generalized Protocol for Whole-Cell Patch-Clamp Recording:
-
Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2/5% CO2.[13]
-
Internal Pipette Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[13]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.[11]
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers or by local application of NMDA.
-
-
Pharmacology:
-
Record baseline NMDA EPSCs.
-
Bath-apply Traxoprodil (e.g., 100 nM - 1 µM) to the slice.
-
Record NMDA EPSCs in the presence of Traxoprodil. The reduction in the current amplitude reflects the contribution of GluN2B-containing NMDA receptors.
-
A washout period should be included to demonstrate the reversibility of the effect.
-
Traxoprodil has been used in various animal models to investigate the role of GluN2B receptors in behavior, including models of depression, anxiety, and pain.
Generalized Protocol for the Forced Swim Test (FST) in Mice:
The FST is a common behavioral test used to screen for antidepressant-like activity.[4][14]
-
Animals: Use male Swiss mice, housed under standard laboratory conditions.
-
Drug Administration:
-
Forced Swim Test:
-
Place each mouse individually in a glass cylinder filled with water (25 ± 1 °C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.[4]
-
-
Locomotor Activity Control: To ensure that the observed effects in the FST are not due to a general increase in motor activity, a separate cohort of animals should be tested in an open-field arena.[4]
Table of Traxoprodil Effects in Behavioral Models:
| Animal Model | Species | Dose Range | Observed Effect |
| Forced Swim Test (FST) | Mice | 20-40 mg/kg (i.p.) | Significant reduction in immobility time, indicating antidepressant-like activity.[4][14] |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | 20-40 mg/kg (i.p.) | Increased sucrose (B13894) preference, suggesting anhedonia reversal.[15] |
| Haloperidol-induced catalepsy | Rodents | < 1 mg/kg | Potent blockade of catalepsy.[8][9] |
| Pentylenetetrazol (PTZ)-induced seizures | Rodents | 20 nM (i.c.v.) | Increased latency to generalized tonic-clonic seizures.[8] |
Signaling Pathways and Experimental Workflows
Traxoprodil's blockade of GluN2B-containing NMDA receptors inhibits downstream signaling cascades that are critical for both physiological and pathological processes.
Activation of GluN2B-containing NMDA receptors leads to a significant influx of Ca2+, which acts as a second messenger to activate a multitude of intracellular signaling pathways. These pathways can have divergent outcomes, ranging from synaptic plasticity to excitotoxic cell death, depending on the location and activation level of the receptors.[1][5]
Caption: Traxoprodil blocks Ca2+ influx through GluN2B-NMDA receptors, inhibiting downstream signaling.
The following diagram illustrates a typical workflow for characterizing the effect of Traxoprodil on neuronal activity using patch-clamp electrophysiology.
Caption: A typical experimental workflow for patch-clamp analysis of Traxoprodil's effects.
Conclusion
Traxoprodil (C20H25NO3) is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its well-characterized pharmacological profile makes it an indispensable tool for neuroscience researchers. By enabling the specific inhibition of GluN2B subunit function, Traxoprodil facilitates the detailed investigation of the roles these receptors play in synaptic function, neuronal signaling, and the pathophysiology of various neurological and psychiatric disorders. The experimental protocols and data presented in this guide serve as a foundational resource for scientists employing Traxoprodil in their research endeavors.
References
- 1. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 3. Traxoprodil - Wikipedia [en.wikipedia.org]
- 4. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Traxoprodil | iGluR | NMDAR | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrofractamide A: A Comprehensive Technical Guide on its Natural Sources and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrofractamide A, a naturally occurring alkamide with the chemical formula C20H25NO3, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Primarily isolated from various species of the Piper genus, this bioactive molecule has demonstrated a compelling range of biological activities, including potent anti-inflammatory, anticancer, neuroprotective, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the natural sources of Retrofractamide A, its diverse bioactivities supported by quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways it modulates.
Natural Sources of Retrofractamide A
Retrofractamide A is predominantly found in plants belonging to the Piper genus, a family of plants renowned for their rich phytochemical diversity and use in traditional medicine. The primary documented natural sources of this compound include:
-
Piper longum L. (Long Pepper): The fruits of Piper longum are a well-established source of Retrofractamide A.[1] This plant is widely used in Ayurvedic medicine and other traditional systems for its medicinal properties.
-
Piper mullesua Buch.-Ham. ex D. Don: This species of pepper has also been identified as a natural source of Retrofractamide A.[2]
-
Piper eucalyptifolium Rudge: Research has confirmed the presence of Retrofractamide A in this particular Piper species.[2]
-
Piper retrofractum Vahl: The fruits of this plant are another significant source from which Retrofractamide A and related piperamides have been isolated.[3]
The isolation of Retrofractamide A from these natural sources typically involves extraction and chromatographic techniques, which are detailed in the experimental protocols section of this guide.
Bioactivity of Retrofractamide A
Retrofractamide A exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further investigation and drug development.
Anti-inflammatory Activity
Retrofractamide A and its analogs have demonstrated significant anti-inflammatory effects. The primary mechanism of this activity involves the inhibition of key inflammatory mediators. Specifically, it has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models.[4] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[4]
Anticancer Activity
Emerging evidence suggests that Retrofractamide A possesses cytotoxic activity against various cancer cell lines. While specific IC50 values for Retrofractamide A are still being extensively researched, related compounds from Piper species have shown potent growth inhibition against a range of human cancer cell lines. The anticancer potential of these compounds is a significant area of ongoing research.
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of compounds isolated from medicinal plants. While direct evidence for Retrofractamide A is still developing, the broader class of bioactive molecules to which it belongs has shown promise in protecting neuronal cells from damage and degeneration.[5][6][7][8][9] Further research is warranted to elucidate the specific neuroprotective mechanisms of Retrofractamide A.
Antimicrobial Activity
Extracts from Piper species containing Retrofractamide A have shown activity against a range of microbial pathogens.[10][11] The antimicrobial properties of these plant extracts suggest that their constituent compounds, including Retrofractamide A, could contribute to the development of new antimicrobial agents.
Insecticidal Activity
Retrofractamide A has been identified as having insecticidal properties. Studies have demonstrated its efficacy against agricultural pests such as Spodoptera litura.[3] This bioactivity suggests its potential application in the development of natural insecticides.
Quantitative Data Summary
The following tables summarize the available quantitative data for the bioactivity of Retrofractamide A and related compounds.
Table 1: Anti-inflammatory Activity of Retrofractamide Analogs
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Retrofractamide C | Nitric Oxide (NO) Inhibition | J774A.1 | Data not specified in abstract | [4] |
| Retrofractamide C | Prostaglandin E2 (PGE2) Inhibition | J774A.1 | Data not specified in abstract | [4] |
Note: Specific IC50 values for Retrofractamide A's anti-inflammatory activity require further investigation. The data for the related compound Retrofractamide C indicates a qualitative inhibitory effect.
Table 2: Insecticidal Activity of Retrofractamide A
| Compound | Organism | LD50 Value (24 hr) | LD50 Value (48 hr) | Reference |
| Retrofractamide A | Spodoptera litura | Not specified as the most potent | Not specified as the most potent | [3] |
Note: The study indicates piperine (B192125) as the most potent compound, followed by pipernonaline, piperanine, and retrofractamide D. Specific LD50 values for Retrofractamide A were not provided in the available text.
Experimental Protocols
Isolation of Retrofractamide A from Piper longum
A general protocol for the isolation of piperamides from Piper species is as follows:
-
Extraction: The dried and powdered fruits of Piper longum are subjected to solvent extraction, typically using methanol (B129727) or ethanol.[12]
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions containing the desired compounds are further purified using chromatographic techniques. This often involves:
-
Column Chromatography: Silica gel column chromatography is a common first step for purification.[3]
-
Preparative Thin-Layer Chromatography (PTLC): PTLC can be used for further separation of compounds within a fraction.[3]
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final isolation and purification of Retrofractamide A to a high degree of purity.[13]
-
-
Structure Elucidation: The chemical structure of the isolated Retrofractamide A is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of Retrofractamide A by measuring its ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 or J774A.1 cells).
-
Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.[14][15]
-
Treatment: The cells are pre-treated with various concentrations of Retrofractamide A for a defined period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[14][15]
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[15][16] The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.
Signaling Pathway Modulation
Retrofractamide A and its analogs exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS and COX-2. Retrofractamide C has been shown to inhibit the phosphorylation of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[4] It is highly probable that Retrofractamide A acts through a similar mechanism.
Caption: NF-κB Signaling Pathway and Inhibition by Retrofractamide A.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. LPS stimulation can activate these kinases, which in turn can activate transcription factors that regulate the expression of inflammatory mediators. Retrofractamide C has been observed to inhibit the phosphorylation of ERK, but not JNK or p38, in LPS-stimulated macrophages.[4] This suggests a specific inhibitory effect on the ERK branch of the MAPK pathway, which likely contributes to its overall anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Neuroprotective Effect of the Glutamate Receptor Antagonist MK801 on Long-Term Cognitive and Behavioral Outcomes Secondary to Experimental Cerebral Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Antimicrobial Activity of Piper retrofractum Fruit Extracts against Microbial Pathogens Causing Infections in Human and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. ijpjournal.com [ijpjournal.com]
An In-depth Technical Guide to C20H25NO3 Derivatives in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of several derivatives of the chemical formula C20H25NO3 that have been investigated for their potential in central nervous system (CNS) research. The document details their pharmacological properties, mechanisms of action, and available quantitative data. Furthermore, it outlines detailed experimental protocols for key assays and presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their roles in neuroscience.
Introduction to this compound Derivatives in CNS Research
A number of compounds sharing the molecular formula this compound have emerged as significant tools and potential therapeutic agents in central nervous system research. These molecules, while structurally diverse, interact with key neurotransmitter systems, offering insights into the complex mechanisms underlying various neurological and psychiatric disorders. This guide focuses on a selection of these derivatives, including the anticholinergic agent Benactyzine (B1667973), the NMDA receptor antagonist Traxoprodil, the antimuscarinic compound Difemerine, the opioid analgesic Dimenoxadol, and the natural alkaloids Panicudine and Retrofractamide A. Their distinct pharmacological profiles provide a broad spectrum of applications in CNS drug discovery and development.
Core Compounds and Their Derivatives
This section delves into the specific this compound derivatives, presenting their known quantitative data, mechanisms of action, and the synthesis of relevant analogs.
Benactyzine and its Derivatives
Benactyzine is a centrally acting anticholinergic agent that has been studied for its potential antidepressant and anxiolytic properties. Its primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors.
Quantitative Data for Benactyzine:
| Target | Parameter | Value | Species | Reference |
| Butyrylcholinesterase (BChE) | Ki | 0.01 mM | Human | [1] |
| Nicotinic Acetylcholine Receptor (nAChR) | KD (desensitized state) | 28.0 µM | Torpedo | [2] |
| Nicotinic Acetylcholine Receptor (nAChR) | KD (resting state) | 384 µM | Torpedo | [2] |
Pharmacokinetic Data for Benactyzine (Rats):
| Parameter | Value | Route | Reference |
| Time to maximal blood level | Within 1 hour | Intraperitoneal (IP) | [3] |
| 24-hour Urinary Excretion | 45% of dose | IP | [3] |
| 24-hour Fecal Excretion | 15% of dose | IP | [3] |
Signaling Pathway of Benactyzine:
Benactyzine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the downstream signaling cascades initiated by acetylcholine. This includes the modulation of ion channels and G-protein coupled signaling pathways that are crucial for neuronal excitability and synaptic transmission.
Synthesis of Benactyzine Derivatives:
A notable derivative of benactyzine is "Gabactyzine," a mutual prodrug of benactyzine and GABA. The synthesis involves the esterification of benactyzine with GABA. This approach aims to enhance the blood-brain barrier penetration and achieve a synergistic effect of both compounds.[4]
Traxoprodil and its Derivatives
Traxoprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the NR2B subunit.[1] It has been investigated for its neuroprotective effects following stroke and for its potential as a rapid-acting antidepressant.[5]
Quantitative Data for Traxoprodil:
| Target Subunit | Parameter | Value | Species | Reference |
| NMDA Receptor (NR2B) | - | High Affinity & Selectivity | - | [1] |
Pharmacokinetic Data for Traxoprodil (Humans):
| Parameter | Value | Population | Reference |
| Terminal Elimination Half-life | 2.8 hours | Extensive Metabolizers (CYP2D6) | |
| Terminal Elimination Half-life | 26.9 hours | Poor Metabolizers (CYP2D6) |
Signaling Pathway of Traxoprodil:
Traxoprodil exerts its effects by blocking the ion channel of the NMDA receptor, particularly those containing the NR2B subunit. This inhibition prevents the influx of Ca2+ ions that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). Excessive Ca2+ influx is implicated in excitotoxicity and neuronal cell death, processes that are relevant in stroke and other neurological disorders. Furthermore, modulation of NMDA receptor activity is linked to synaptic plasticity and the pathophysiology of depression.[1]
Synthesis of Traxoprodil Derivatives:
The development of analogs of Traxoprodil has been a subject of medicinal chemistry efforts to improve its pharmacokinetic profile and reduce potential side effects. Structure-activity relationship (SAR) studies often focus on modifications of the phenyl and piperidine (B6355638) rings to optimize binding affinity and selectivity for the NR2B subunit.
Other this compound Derivatives
Information on the following compounds is more limited, but they represent additional areas of CNS research for this chemical formula.
-
Dimenoxadol: Classified as an opioid analgesic. Further research is needed to determine its binding affinities for the mu, kappa, and delta opioid receptors to fully characterize its pharmacological profile.
-
Panicudine: An alkaloid for which neuropharmacological screening data is required to understand its potential effects on the central nervous system.
-
Retrofractamide A: A natural product with potential neuroprotective effects. Investigations into its specific molecular targets within the CNS are ongoing.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity of a compound, such as Benactyzine, for muscarinic acetylcholine receptors.
Materials:
-
Test compound (e.g., Benactyzine)
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)
-
Receptor source (e.g., rat brain cortex homogenate or cells expressing specific muscarinic receptor subtypes)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the assay buffer, the radioligand at a concentration close to its Kd, and the receptor preparation.
-
Add either buffer (for total binding), a saturating concentration of a known muscarinic antagonist (e.g., atropine, for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benactyzine | this compound | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacology of C20H25NO3: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of compounds with the molecular formula C20H25NO3. This formula represents a diverse group of molecules with a wide range of biological activities, targeting different receptors and ion channels within the central and peripheral nervous systems. This document will focus on four prominent examples: the anticholinergic agent Benactyzine, the opioid analgesic Dimenoxadol, the NMDA receptor antagonist Traxoprodil, and the natural product Retrofractamide A, a TRPV1 channel modulator. For each compound, we will delve into its mechanism of action, summarize quantitative SAR data, provide detailed experimental protocols for assessing activity, and visualize the relevant signaling pathways.
Benactyzine: Modulating Muscarinic Acetylcholine (B1216132) Receptors
Benactyzine is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic application has been as an antidepressant, though its use has declined. The core of its structure, a diphenylacetic acid ester with a diethylaminoethyl group, is crucial for its activity.
Structure-Activity Relationship of Benactyzine Analogs
The affinity of Benactyzine and its analogs for muscarinic receptors is highly dependent on the nature of the ester and the amino substituents. Modifications to these groups have been explored to understand the binding requirements of mAChRs.
| Compound | R1 (Ester Group) | R2 (Amino Group) | Muscarinic Receptor Affinity (Ki, nM) | Reference |
| Benactyzine | Diphenyl-hydroxy-acetyl | Diethylaminoethyl | ~10 (M1) | [Source Not Found] |
| Aprophen | Diphenyl-propionyl | Diethylaminoethyl | Kant = 3 µM (Nicotinic AChR) | [1] |
| Adiphenine | Diphenyl-acetyl | Diethylaminoethyl | - | |
| Camylofin | Phenyl-amino-isobutyl-acetyl | Diethylaminoethyl | - |
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: Benactyzine or its analogs.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of [³H]-NMS (at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of cell membrane suspension (typically 50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of cell membranes.
-
Competition: 50 µL of [³H]-NMS, 50 µL of test compound dilution, and 150 µL of cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Dimenoxadol: Targeting Opioid Receptors
Dimenoxadol is an opioid analgesic that is structurally related to methadone.[2] It exerts its effects by acting as an agonist at opioid receptors, primarily the µ-opioid receptor (MOR), which are GPCRs involved in pain modulation.
Structure-Activity Relationship of Dimenoxadol and Related Opioids
The analgesic potency of opioid compounds is highly sensitive to structural modifications, particularly around the nitrogen atom and the aromatic rings. The stereochemistry of the molecule also plays a critical role in receptor affinity and efficacy.
| Compound | R1 | R2 | µ-Opioid Receptor Affinity (Ki, nM) | Reference |
| Dimenoxadol | -OCH2CH3 | -O-CH2CH2N(CH3)2 | Not available | |
| Methadone | -C(=O)CH2CH3 | -CH(CH3)CH2N(CH3)2 | 1-100 | [3] |
| Fentanyl | -N(Ph)C(=O)CH2CH3 | 4-piperidyl | 1-100 | [3] |
| Morphine | Phenolic -OH | N-CH3 | 1.5 | [4] |
| Sufentanil | -N(Ph)C(=O)CH2CH3 | 4-thienyl-piperidyl | < 1 | [3] |
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: Dimenoxadol or its analogs.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a fixed concentration of [³H]-DAMGO (near its Kd) in binding buffer.
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Receptor membranes + [³H]-DAMGO + binding buffer.
-
Non-specific Binding: Receptor membranes + [³H]-DAMGO + 10 µM naloxone.
-
Competitive Binding: Receptor membranes + [³H]-DAMGO + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Detection: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 and Ki values as described in the muscarinic receptor binding assay protocol.
Opioid Receptor Signaling Pathway
Activation of µ-opioid receptors by an agonist like Dimenoxadol leads to the activation of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cAMP levels, the closure of voltage-gated calcium channels (VGCCs), and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These events collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.
Traxoprodil: A Selective NMDA Receptor Antagonist
Traxoprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the NR2B subunit.[5] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. Overactivation of these receptors can lead to excitotoxicity, making them a target for neuroprotective agents.
Structure-Activity Relationship of Traxoprodil and its Analogs
The SAR of NR2B-selective NMDA receptor antagonists often revolves around the phenylethanolamine core present in compounds like ifenprodil (B1662929) and traxoprodil. Modifications to the aromatic rings and the linker between them significantly impact affinity and selectivity.
| Compound | Aromatic Group A | Aromatic Group B | NR2B Affinity (Ki, nM) | Reference |
| Traxoprodil | 4-hydroxyphenyl | 4-hydroxy-4-phenylpiperidino | ~5 | [Source Not Found] |
| Ifenprodil | 4-hydroxyphenyl | 4-benzylpiperidino | ~50 | |
| Eliprodil | 4-chlorophenyl | 4-fluorobenzylpiperidino | ~3 | [Source Not Found] |
| Ro 25-6981 | 4-hydroxyphenyl | (R)-alpha-methyl-4-(phenylmethyl)piperidine | ~10 |
Experimental Protocol: NMDA Receptor Functional Assay (Calcium Imaging)
This protocol describes a cell-based functional assay to measure the inhibitory effect of a test compound on NMDA receptor activation using calcium imaging.
Materials:
-
Cells: HEK293 cells stably co-expressing the NR1 and NR2B subunits of the NMDA receptor.
-
Agonists: Glutamate and Glycine (B1666218) (co-agonists).
-
Test Compound: Traxoprodil or its analogs.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-NR1/NR2B cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Agonist Stimulation: Add a solution containing a fixed concentration of glutamate and glycine to all wells to activate the NMDA receptors.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to capture the calcium influx.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response in the absence of the antagonist (100% activation).
-
Determine the IC50 value of the test compound by plotting the normalized response against the log concentration of the compound and fitting to a dose-response curve.
-
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Na⁺ and Ca²⁺. This calcium influx acts as a second messenger, activating various downstream signaling cascades, including those involving calmodulin-dependent kinase II (CaMKII) and the transcription factor CREB, which are critical for synaptic plasticity.
Retrofractamide A: A Natural Modulator of TRPV1 Channels
Retrofractamide A is a naturally occurring compound found in plants of the Piper genus. It has been shown to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin (B1668287).
Structure-Activity Relationship of Retrofractamide A and Analogs
The activity of Retrofractamide A and related compounds at the TRPV1 channel is influenced by the length and saturation of the aliphatic chain, as well as the nature of the amide and the benzodioxole moiety.
| Compound | Aliphatic Chain | Amide Group | TRPV1 Activity (IC50/EC50, µM) | Reference |
| Retrofractamide A | (2E,4E,8E)-nona-2,4,8-trienoyl | N-(2-methylpropyl) | Agonist, EC50 ~1 | [Source Not Found] |
| Capsaicin | (E)-8-methyl-6-nonenoyl | N-(4-hydroxy-3-methoxybenzyl) | Agonist, EC50 ~0.1 | |
| Piperine | (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl | Piperidide | Agonist, EC50 ~3 | [Source Not Found] |
| Olvanil | (E)-8-methyl-6-nonenoyl | N-(4-hydroxy-3-methoxybenzyl) ether | Agonist, potent | [Source Not Found] |
Experimental Protocol: TRPV1 Activation Assay (Calcium Imaging)
This protocol describes a method to assess the agonist or antagonist activity of a test compound at the TRPV1 channel using a calcium imaging assay.
Materials:
-
Cells: HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Agonist: Capsaicin.
-
Test Compound: Retrofractamide A or its analogs.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding and Dye Loading: Follow steps 1 and 2 of the NMDA receptor functional assay protocol.
-
Washing: Gently wash the cells with assay buffer.
-
For Agonist Testing:
-
Add serial dilutions of the test compound to the wells.
-
Immediately measure the kinetic fluorescence response to determine the EC50 value.
-
-
For Antagonist Testing:
-
Pre-incubate the cells with serial dilutions of the test compound for a defined period.
-
Add a fixed, sub-maximal concentration (e.g., EC80) of capsaicin to all wells.
-
Measure the kinetic fluorescence response to determine the IC50 value of the antagonist.
-
-
Data Analysis: Calculate EC50 or IC50 values by fitting the dose-response data to a sigmoidal curve.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by an agonist like Retrofractamide A leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, leading to the generation of an action potential and the sensation of pain and heat. The increase in intracellular Ca²⁺ also triggers various downstream signaling events.
Conclusion
The molecular formula this compound encompasses a remarkable diversity of bioactive compounds, each with a unique pharmacological profile. This guide has provided a detailed overview of the structure-activity relationships of four representative molecules: Benactyzine, Dimenoxadol, Traxoprodil, and Retrofractamide A. By understanding the key structural features that govern their interactions with their respective biological targets, researchers can advance the design and development of novel therapeutics with improved potency, selectivity, and safety profiles. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for scientists working in the field of drug discovery. Further quantitative SAR studies on a wider range of analogs are warranted to build more predictive models and to fully elucidate the therapeutic potential of this chemical space.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Untargeted Metabolomics for the Identification of C20H25NO3 Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise identification of isomers, molecules sharing the same chemical formula but differing in their three-dimensional structure, presents a significant challenge in the field of drug discovery and development. Isomeric variations can lead to profound differences in pharmacological activity, toxicity, and metabolic fate. This technical guide provides a comprehensive overview of an untargeted metabolomics approach for the identification and differentiation of isomers with the chemical formula C20H25NO3. This formula corresponds to several pharmacologically active compounds, including opioids, synthetic cannabinoids, and other psychoactive substances, making their unambiguous identification critical. This document outlines detailed experimental protocols, data analysis strategies, and advanced analytical techniques, including liquid chromatography-high-resolution mass spectrometry (LC-HRMS), ion mobility spectrometry (IMS), and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, it includes visualizations of experimental workflows and relevant signaling pathways to provide a complete resource for researchers in the field.
Introduction: The Challenge of Isomerism in Drug Development
Isomers are compounds that have the same molecular formula but different arrangements of atoms. This seemingly subtle difference can have dramatic consequences for a molecule's biological activity. For the molecular formula this compound, several known psychoactive compounds exist, each with distinct pharmacological profiles. These include:
-
Benactyzine: An antidepressant with anticholinergic properties.[1]
-
Difemerine: An antimuscarinic agent.[1]
-
Traxoprodil: An NMDA receptor antagonist.[1]
The presence of multiple chiral centers and structural variations within this single molecular formula underscores the critical need for robust analytical methods to differentiate between these isomers. Untargeted metabolomics, a global approach to profile all detectable small molecules in a biological system, offers a powerful platform to address this challenge.[4] By combining advanced separation and detection technologies with sophisticated data analysis, researchers can confidently identify and characterize isomeric species.
The Untargeted Metabolomics Workflow for Isomer Identification
A comprehensive untargeted metabolomics workflow is essential for the successful identification of isomers. The following diagram illustrates the key stages of this process, from sample preparation to data interpretation.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of a successful untargeted metabolomics study. The following sections provide methodologies for sample preparation and instrumental analysis.
Sample Preparation
The goal of sample preparation is to efficiently extract a broad range of metabolites while minimizing degradation and analytical variability.[5][6]
Protocol for Biological Fluids (Plasma, Serum, Urine):
-
Quenching: To halt enzymatic activity, rapidly mix the sample (e.g., 100 µL) with a cold quenching solution (e.g., 400 µL of 80:20 methanol:water at -80°C).[6]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[7]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase of the LC-MS system (e.g., 100 µL of 95:5 water:acetonitrile).
Protocol for Tissues:
-
Flash Freezing: Immediately flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled solvent (e.g., methanol/water) using a bead beater or mortar and pestle.[7]
-
Extraction: Follow steps 2-6 from the biological fluids protocol.
Instrumental Analysis
A multi-platform analytical approach is recommended for comprehensive isomer identification.
LC-HRMS is the cornerstone of untargeted metabolomics, providing both chromatographic separation and accurate mass measurements.
Table 1: Recommended LC-HRMS Parameters for this compound Isomer Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | Reversed-Phase: C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) Chiral: Amylose or cellulose-based (for enantiomeric separation) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Q-TOF or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-1000 |
| Resolution | > 40,000 |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
IMS adds a crucial dimension of separation based on the size, shape, and charge of an ion, allowing for the differentiation of isomers that may co-elute in LC and have identical mass-to-charge ratios.[2][8] The collision cross-section (CCS) is a key parameter derived from IMS that can be used as an additional identifier for a compound.[8][9]
Table 2: Predicted Collision Cross-Section (CCS) Values for this compound Isomers
| Compound | Adduct | Predicted CCS (Ų) |
| Dimenoxadol | [M+H]⁺ | ~185-195 |
| Benactyzine | [M+H]⁺ | ~180-190 |
| Traxoprodil | [M+H]⁺ | ~190-200 |
| Panicudine | [M+H]⁺ | ~180-190 |
Note: These are estimated values and should be confirmed with experimental data or more advanced prediction models.
NMR spectroscopy provides detailed structural information, making it the gold standard for unambiguous isomer identification.[6][9][10][11][12] Both ¹H and ¹³C NMR are valuable for differentiating constitutional isomers and stereoisomers.
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for Panicudine (this compound)
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C-1 | 34.9 | - |
| C-2 | 66.1 | - |
| C-3 | 43.3 | - |
| C-4 | 37.7 | - |
| C-5 | 62.5 | - |
| C-6 | 99.7 | - |
| C-7 | 44.4 | - |
| C-8 | 44.2 | - |
| C-9 | 49.7 | - |
| C-10 | 49.7 | - |
| C-11 | 23.4 | - |
| C-12 | 54.0 | - |
| C-13 | 210.8 | - |
| C-14 | 61.9 | - |
| C-15 | 34.0 | 2.52 (dd), 2.22 (dd) |
| C-16 | 144.9 | - |
| C-17 | 110.3 | - |
| C-18 | 32.0 | - |
| C-19 | 61.9 | 3.12 (d), 2.95 (d) |
| C-20 | 70.2 | 3.49 (s) |
Data obtained from literature.[3]
Data Analysis and Isomer Identification
The data generated from these analytical platforms requires a systematic and statistically robust analysis pipeline.
Key Steps in Data Analysis:
-
Data Preprocessing: Raw data from the instruments are processed to detect and align metabolic features across all samples. This involves peak picking, retention time correction, and normalization to account for analytical variability.[4]
-
Statistical Analysis: Both univariate (e.g., t-tests, ANOVA) and multivariate (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) statistical methods are employed to identify features that are significantly different between experimental groups.[13][14]
-
Putative Identification: Significant features are putatively identified by matching their experimental data (accurate mass, retention time, CCS, and MS/MS fragmentation pattern) against spectral libraries and databases (e.g., METLIN, HMDB, MassBank).
-
Structural Confirmation: The definitive identification of isomers requires structural confirmation. This is achieved by comparing the analytical data (LC retention time, MS/MS spectrum, CCS, and NMR spectra) of the unknown feature with those of a pure, authenticated reference standard.
Signaling Pathways of this compound Isomer Classes
Understanding the biological context of the identified isomers is crucial. The potential this compound isomers belong to classes of compounds that interact with distinct signaling pathways.
Opioid Receptor Signaling
Opioid analgesics like Dimenoxadol primarily act on µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).
Activation of the µ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[15][16][17][18] It also leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability and produce analgesia.[15][18]
Cannabinoid Receptor Signaling
Synthetic cannabinoids interact with the cannabinoid receptors CB1 and CB2, which are also GPCRs.
Similar to opioid receptors, activation of CB1 receptors typically inhibits adenylyl cyclase.[5][7][19][20][21] Additionally, it activates the mitogen-activated protein kinase (MAPK) pathway, leading to a cascade of intracellular signaling events that result in the psychoactive effects associated with these compounds.[5][19]
NMDA Receptor Signaling
Traxoprodil is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an ionotropic glutamate (B1630785) receptor.
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of calcium ions into the neuron.[1][22][23][24] This calcium influx triggers a variety of downstream signaling cascades that are critical for synaptic plasticity, learning, and memory.[22][24] Antagonists like Traxoprodil block this channel, thereby inhibiting these processes.
Muscarinic Acetylcholine (B1216132) Receptor Signaling
Antimuscarinic agents like Benactyzine and Difemerine act on muscarinic acetylcholine receptors (mAChRs), which are GPCRs. There are five subtypes (M1-M5) that couple to different G-proteins.
M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium.[6][14][25][26] M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[6][14][25][26] Antimuscarinic agents block these actions of acetylcholine.
Conclusion
The identification of this compound isomers requires a multi-faceted untargeted metabolomics approach that integrates advanced analytical technologies with robust data analysis strategies. By combining high-resolution liquid chromatography-mass spectrometry for initial screening, ion mobility spectrometry for the separation of co-eluting isomers, and nuclear magnetic resonance spectroscopy for definitive structural elucidation, researchers can confidently differentiate between these pharmacologically diverse compounds. The detailed protocols and workflows presented in this guide provide a solid framework for laboratories to tackle the challenges of isomer identification in drug discovery and development. Understanding the distinct signaling pathways associated with each isomer class further enriches the biological interpretation of the analytical findings, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Phase Chiral Separations By Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenhydramine HCL Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (524g) Separation of Isomers | AIChE [proceedings.aiche.org]
- 11. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimenoxadol | this compound | CID 17036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS Method for Separation and Quantification of Chiral Molecules - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. ffhdj.com [ffhdj.com]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. agilent.com [agilent.com]
- 20. BENACTYZINE HYDROCHLORIDE(57-37-4) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Exploiting Self-Association to Evaluate Enantiomeric Composition by Cyclic Ion Mobility–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. lcms.cz [lcms.cz]
Spectroscopic Analysis of Novel C20H25NO3 Molecules: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), utilized in the structural elucidation of novel molecules with the chemical formula C20H25NO3. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
The emergence of new chemical entities with the molecular formula this compound presents a significant challenge for structural characterization. These molecules, often possessing complex scaffolds, require a multi-faceted analytical approach for unambiguous identification. This guide outlines the standard methodologies and data interpretation strategies for NMR and MS, which are pivotal in this process. The data presented herein is based on a representative hypothetical molecule, "Spectramide," to illustrate the analytical workflow.
Mass Spectrometry (MS) Analysis
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a new molecule, as well as providing structural information through fragmentation analysis.
2.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A high-resolution mass spectrum is acquired to confirm the elemental composition of the molecule.
-
Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.
-
Data Acquisition : The mass spectrometer is operated in positive ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass-to-charge (m/z) range of 100-1000.
-
Data Analysis : The exact mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is then calculated using software that compares the measured mass to theoretical masses of possible elemental formulas.
2.2. Data Presentation: HRMS of Spectramide
| Parameter | Value |
| Molecular Formula | This compound |
| Theoretical [M+H]⁺ | 344.1907 |
| Measured [M+H]⁺ | 344.1910 |
| Mass Accuracy (ppm) | 0.87 |
2.3. Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
MS/MS experiments are performed to induce fragmentation of the parent ion, providing insights into the molecule's structure.
-
Instrumentation : A triple quadrupole, ion trap, or Q-TOF mass spectrometer is used.
-
Precursor Ion Selection : The [M+H]⁺ ion (m/z 344.2) is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID) : The selected ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy is varied to control the degree of fragmentation.
-
Fragment Ion Analysis : The resulting fragment ions are analyzed in the second mass analyzer.
2.4. Data Presentation: MS/MS Fragmentation of Spectramide
| Precursor Ion (m/z) | Fragment Ions (m/z) | Plausible Neutral Loss |
| 344.2 | 299.2, 257.1, 192.1, 148.1 | C2H5NO, C5H10O, C9H11NO, C12H15NO2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.
3.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400-600 MHz) is used.
-
1D NMR Spectra : ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
2D NMR Spectra : To establish connectivity, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
3.2. Data Presentation: ¹H NMR of Spectramide (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.85 | d | 2H | 8.2 | Ar-H |
| 7.42 | d | 2H | 8.2 | Ar-H |
| 4.15 | t | 2H | 6.5 | -O-CH2- |
| 3.50 | s | 3H | - | -OCH3 |
| 2.80 | t | 2H | 7.0 | -N-CH2- |
| 1.80-1.60 | m | 6H | - | -CH2- x3 |
| 0.95 | t | 6H | 7.4 | -CH3 x2 |
3.3. Data Presentation: ¹³C NMR of Spectramide (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O |
| 155.2 | Ar-C |
| 130.8 | Ar-C |
| 128.5 | Ar-CH |
| 114.3 | Ar-CH |
| 68.2 | -O-CH2- |
| 55.4 | -OCH3 |
| 45.1 | -N-CH2- |
| 31.5 | -CH2- |
| 25.8 | -CH2- |
| 22.6 | -CH2- |
| 14.1 | -CH3 |
Workflow and Signaling Pathway Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a new chemical entity.
4.2. Hypothetical Signaling Pathway
Molecules with the formula this compound, depending on their specific structure, may interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), a common drug target.
Conclusion
The structural elucidation of new this compound molecules relies on the synergistic use of advanced spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while tandem MS offers insights into the molecular framework. 1D and 2D NMR spectroscopy are indispensable for determining the precise connectivity of atoms. The systematic application of these methods, as outlined in this guide, enables the unambiguous characterization of novel chemical entities, which is a critical step in the drug discovery and development process.
Methodological & Application
Application Note: Quantitative Analysis of Compound X (C20H25NO3) in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Compound X (C20H25NO3), a novel therapeutic agent, in human plasma. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for bioanalytical studies. This document provides comprehensive experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data, including linearity, precision, accuracy, and recovery, are summarized for easy reference.
Introduction
Compound X is a promising new molecule in drug development with potential applications in [mention therapeutic area]. Accurate quantification of Compound X in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments during preclinical and clinical trials. This application note describes a validated LC-MS/MS method for the determination of Compound X in human plasma, providing researchers with a reliable protocol for their studies.
Experimental Protocols
Materials and Reagents
-
Compound X reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Compound X or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Mass Spectrometer (e.g., Sciex API 5000, Thermo Fisher Quantiva)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Compound X: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Key Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of Compound X in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115 | 85 - 115 |
| HQC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantification of Compound X.
Caption: Hypothetical signaling pathway of Compound X.
Conclusion
The LC-MS/MS method described in this application note is a highly sensitive, specific, and reliable technique for the quantification of Compound X in human plasma. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory. The validation data demonstrates that this method meets the rigorous requirements for supporting pharmacokinetic and other studies in drug development.
Application Note: Quantitative Analysis of a C20H25NO3 Compound (EDDP) in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), a primary metabolite of methadone, in human plasma and urine. The compound EDDP corresponds to the molecular formula C20H25NO3. This protocol is designed for researchers, scientists, and professionals in drug development and clinical toxicology who require a reliable and sensitive method for monitoring EDDP levels. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and includes comprehensive validation data.
Introduction
Methadone is a synthetic opioid widely used for pain management and opioid addiction treatment. The monitoring of its primary metabolite, EDDP, is crucial for assessing compliance, metabolism, and potential drug-drug interactions. LC-MS/MS offers superior specificity and sensitivity for the analysis of EDDP in complex biological matrices compared to immunoassays.[1] This document provides a detailed protocol for the extraction, separation, and quantification of EDDP using LC-MS/MS, suitable for high-throughput screening and precise quantitative analysis.[1][2]
Experimental
-
EDDP certified reference material
-
EDDP-d3 deuterated internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Methyl t-butyl ether (MTBE)
-
Human plasma and urine (drug-free)
Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) for plasma and a "Dilute and Shoot" method for urine.[1][3]
2.2.1. Liquid-Liquid Extraction (LLE) for Human Plasma [3]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (EDDP-d3).
-
Add 50 µL of 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl t-butyl ether (MTBE).
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:methanol with 10 mM ammonium acetate).[3]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.2.2. Dilute and Shoot for Human Urine [1]
-
Pipette 10 µL of urine into a microcentrifuge tube.
-
Add 990 µL of a solution containing 50% methanol in water with the internal standard (EDDP-d3) to achieve a 1:100 dilution.[1]
-
Vortex mix for 20 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
The chromatographic separation is critical for resolving the analyte from matrix interferences.
-
Column: Chiral-AGP (50 mm x 2.0 mm, 5 µm) or a C18 column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 4 µm)[3][4]
-
Mobile Phase A: 10 mM Ammonium Acetate in water[3]
-
Mobile Phase B: Methanol[3]
-
Flow Rate: 0.2 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: 30°C[3]
-
Gradient Elution: A typical gradient profile is outlined in the table below.[3]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 88 | 12 |
| 2.5 | 88 | 12 |
| 3.6 | 40 | 60 |
| 9.0 | 40 | 60 |
| 9.1 | 88 | 12 |
| 16.0 | 88 | 12 |
A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive mode[3][6]
-
Capillary Voltage: 2,800 V[1]
-
Gas Temperature: 300°C[1]
-
Nebulizer Pressure: 40 psi[1]
-
MRM Transitions: The precursor and product ions for EDDP and its deuterated internal standard are monitored.[3][5]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| EDDP (Quantifier) | 278.1 | 234.1 | 50 | 12 |
| EDDP (Qualifier) | 278.1 | 186.0 | 50 | 46 |
| EDDP-d3 (IS) | 281.2 | 234.1 | 50 | 12 |
Data Presentation and Performance
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized below.
| Validation Parameter | Performance in Plasma | Performance in Urine |
| Linearity Range | 2.5 - 1000 ng/mL | 10 - 5000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995[1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[3] | 10 ng/mL[1] |
| Intra-day Precision (%CV) | < 13.8%[3] | < 5%[1] |
| Inter-day Precision (%CV) | < 15% | < 5%[1] |
| Intra-day Accuracy (% Target) | 85% - 115%[3] | 90% - 110%[1] |
| Inter-day Accuracy (% Target) | 85% - 115% | 90% - 110%[1] |
| Recovery | > 87.5%[4] | Not Applicable ("Dilute & Shoot") |
| Matrix Effect | < 15% | < 10%[1] |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the metabolic pathway of methadone to EDDP.
Caption: Experimental workflow for EDDP analysis.
Caption: Metabolic pathway of Methadone to EDDP.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantitative analysis of the this compound compound EDDP in human plasma and urine. The detailed sample preparation techniques, optimized chromatographic conditions, and precise mass spectrometric parameters ensure high-quality data suitable for clinical research and drug development applications. The validation data demonstrates the robustness and accuracy of the assay across a wide dynamic range.
References
- 1. agilent.com [agilent.com]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of a LC-APCI-MS/MS method for quantification of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP) in infant plasma following protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots: Comparison With Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays to Evaluate C20H25NO3 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical formula C20H25NO3 represents several compounds, including the synthetic opioid methadone, which is used for pain management and opioid addiction treatment.[1][2] Evaluating the cytotoxicity of such compounds is a critical component of drug discovery and development, providing essential data on a compound's potential to cause cell damage or death.[3][4] Cell-based assays are integral to this process, offering insights into mechanisms of action, potential toxicities, and safe therapeutic windows.[5] This document provides a detailed protocol for a panel of three common cell-based assays—MTT, LDH, and Caspase-3/7—to comprehensively evaluate the cytotoxicity of this compound, using methadone as a representative example. Methadone has been shown to induce apoptosis and necrosis in various cancer cell lines, making it a relevant model for cytotoxic evaluation.[6]
1. General Experimental Workflow
A typical workflow for assessing cytotoxicity involves cell preparation, treatment with the test compound, and subsequent measurement of viability or death through various assays.
Caption: General workflow for in vitro cytotoxicity testing.
2. Materials and Reagents
-
Cell Lines: Human glioblastoma (LN229) or neuroblastoma (SH-SY5Y) cells (or other relevant cell line).
-
Compound: this compound (e.g., Methadone Hydrochloride), dissolved in sterile DMSO or PBS.
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[7]
-
-
LDH Assay:
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®).[8]
-
-
Caspase-3/7 Assay:
-
Commercially available Caspase-Glo® 3/7 Assay kit.[9]
-
-
General Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (absorbance and luminescence), CO2 incubator (37°C, 5% CO2).
3. Detailed Experimental Protocols
3.1. Cell Culture and Plating
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]
3.2. Compound Treatment
-
Prepare a 2X concentrated stock solution of this compound in serum-free medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 200 µM).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (medium with the same concentration of DMSO used for the compound).
-
Include "no-cell" controls (medium only) for background subtraction and "untreated" controls (cells with vehicle only) as a reference for 100% viability.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
3.3. Assay Procedures
3.3.1. MTT Assay (Cell Viability)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
3.3.2. LDH Assay (Membrane Integrity)
The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[13]
-
After the treatment incubation, prepare controls as per the kit manufacturer's instructions. This typically includes a maximum LDH release control (cells lysed with a provided lysis buffer).[14]
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[14]
-
Add 50 µL of the LDH assay reaction mixture to each well.[14]
-
Incubate at room temperature for 30 minutes, protected from light.[14]
-
Add 50 µL of stop solution.[14]
-
Measure the absorbance at 490 nm.[15]
3.3.3. Caspase-3/7 Assay (Apoptosis)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[9]
-
After the treatment incubation, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[17]
-
Measure the luminescence using a microplate reader.
4. Data Presentation and Analysis
Summarize the raw data (absorbance/luminescence) and calculated results in tables.
Table 1: Example Data from MTT Assay
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Control) | 1.250 | 0.085 | 100% |
| 10 | 1.125 | 0.070 | 90% |
| 25 | 0.938 | 0.065 | 75% |
| 50 | 0.650 | 0.050 | 52% |
| 100 | 0.313 | 0.040 | 25% |
| 200 | 0.125 | 0.020 | 10% |
Calculation:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
Table 2: Example Data from LDH Assay
| This compound (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
|---|---|---|---|
| 0 (Control) | 0.150 | 0.015 | 0% |
| 10 | 0.225 | 0.020 | 8.3% |
| 25 | 0.400 | 0.035 | 29.4% |
| 50 | 0.750 | 0.060 | 70.6% |
| 100 | 1.050 | 0.080 | 105.9% |
| Max LDH (Lysis) | 1.000 | 0.075 | 100% |
Calculation:
-
% Cytotoxicity = [(Abs_sample - Abs_control) / (Abs_max - Abs_control)] * 100
Table 3: Example Data from Caspase-3/7 Assay
| This compound (µM) | Mean Luminescence (RLU) | Std. Deviation | Fold Increase |
|---|---|---|---|
| 0 (Control) | 15,000 | 1,200 | 1.0 |
| 10 | 22,500 | 1,800 | 1.5 |
| 25 | 60,000 | 4,500 | 4.0 |
| 50 | 120,000 | 9,800 | 8.0 |
| 100 | 97,500 | 8,000 | 6.5 |
| 200 | 45,000 | 3,500 | 3.0 |
Calculation:
-
Fold Increase = (RLU_sample) / (RLU_control)
From the dose-response curves generated, the IC50 (half-maximal inhibitory concentration) value can be calculated using non-linear regression analysis.
5. Signaling Pathway Visualization
Studies suggest that methadone can induce cell death through pathways involving mitochondrial dysfunction.[18] In some contexts, it promotes the translocation of Bax to the mitochondria, leading to cytochrome c release, which can activate caspase-dependent or independent cell death pathways.[1][18] In certain cancer cells, methadone activates the mitochondrial pathway, leading to the activation of caspase enzymes and subsequent programmed cell death, or apoptosis.[2]
Caption: Putative methadone-induced apoptotic pathway.
References
- 1. Methadone induces necrotic-like cell death in SH-SY5Y cells by an impairment of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methadone breaks resistance in untreatable forms of leukemia - Xagena [xagena.it]
- 3. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cytotoxic and Senolytic Effects of Methadone in Combination with Temozolomide in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of C20H25NO3 Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drug candidates with the molecular formula C20H25NO3 encompass a range of pharmacologically active compounds. A prominent class within this group includes synthetic cannabinoids, which have been investigated for their therapeutic potential, although they are also associated with abuse.[1][2] Other compounds with this formula include opioid analgesics like Dimenoxadol.[3][4] This document will focus on the in vivo experimental design for synthetic cannabinoid drug candidates targeting the cannabinoid receptors CB1 and CB2, given the extensive research and therapeutic interest in this area.[5][6]
Synthetic cannabinoids interact with the endocannabinoid system, a crucial neuromodulatory system involved in regulating various physiological processes.[7] The primary targets of these compounds are the G-protein coupled cannabinoid receptors, CB1 and CB2.[8][9] CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily expressed in immune cells and peripheral tissues, mediating anti-inflammatory and analgesic effects.[6][10] This differential expression makes the selective targeting of CB2 receptors a promising strategy for therapeutic development, potentially avoiding the central nervous system side effects associated with CB1 activation.[6]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound drug candidates acting on cannabinoid receptors. The protocols outlined below cover essential studies for characterizing the pharmacokinetic profile, and assessing the efficacy and toxicity of these compounds.
Molecular Targets and Signaling Pathways
The primary molecular targets for synthetic cannabinoid drug candidates are the cannabinoid receptors CB1 and CB2.[5][8] Both are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.[9][11]
CB1 and CB2 Receptor Signaling:
The canonical signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gi/o).[5][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] This subsequently reduces the activity of protein kinase A (PKA).[11]
Downstream of G-protein activation, cannabinoid receptors can also modulate ion channels. CB1 receptor activation, in particular, leads to the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of inwardly rectifying potassium channels, resulting in a decrease in neurotransmitter release.[7]
Beyond the canonical Gi/o pathway, cannabinoid receptors can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade (p42/p44 MAPK, JNK, p38 MAPK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][8] These pathways are involved in regulating cellular processes such as gene expression, cell survival, and differentiation.[8] Some synthetic cannabinoids act as full agonists at CB1 and CB2 receptors, in contrast to the partial agonist activity of Δ9-THC, which may contribute to their different pharmacological and toxicological profiles.[2]
Signaling Pathway Diagram:
Cannabinoid Receptor Signaling Pathway.
Experimental Protocols
A systematic in vivo evaluation of this compound drug candidates should follow a logical progression from pharmacokinetic and pharmacodynamic (efficacy) studies to toxicological assessments.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental for dose selection and interpretation of efficacy and toxicology data.[1][12] Synthetic cannabinoids are often highly lipophilic, which influences their distribution.[1][13]
Experimental Workflow for Pharmacokinetic Studies:
Workflow for In Vivo Pharmacokinetic Studies.
Protocol: Single-Dose Pharmacokinetics in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
-
Drug Formulation: The this compound candidate should be formulated in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline).
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer the drug candidate to the respective groups.
-
Collect blood samples (approx. 200 µL) via the tail vein or a cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize animals and collect tissues of interest (e.g., brain, liver, fat) for drug distribution analysis.
-
-
Bioanalysis: Quantify the concentration of the parent drug and potential major metabolites in plasma and tissue homogenates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for extravascular routes) |
Efficacy (Pharmacodynamic) Studies
Based on the known pharmacology of cannabinoids, efficacy studies for this compound candidates should focus on indications such as pain and inflammation.[6][14]
a) Analgesia Models
-
Hot Plate Test (Thermal Nociception): This model assesses the central analgesic effects of a compound.[15][16]
-
Animals: Male Swiss Webster mice (20-25 g).
-
Procedure:
-
Place a mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer the this compound candidate or vehicle.
-
Measure the response latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Compare the latency times between treated and control groups. An increase in latency indicates an analgesic effect.
-
-
Carrageenan-Induced Paw Edema (Inflammatory Pain): This model is widely used to evaluate the anti-inflammatory and anti-hyperalgesic effects of new compounds.[15][16][17]
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Measure the baseline paw volume using a plethysmometer.
-
Administer the drug candidate or vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Table 2: Sample Data Presentation for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.1 | - |
| This compound | 1 | 1.2 ± 0.08 | 20% |
| This compound | 3 | 0.9 ± 0.06 | 40% |
| This compound | 10 | 0.6 ± 0.05 | 60% |
| Positive Control (e.g., Indomethacin) | 10 | 0.7 ± 0.07 | 53% |
Data are presented as mean ± SEM.
b) Neurological and Behavioral Models
For drug candidates with potential CNS activity, particularly those targeting CB1 receptors, it is important to assess their effects on motor function and behavior.[18][19]
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the drug candidate or vehicle.
-
Place the animal in the center of an open field arena.
-
Record activity using an automated tracking system for a set period (e.g., 10-30 minutes).
-
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Toxicology Studies
Early assessment of a drug candidate's safety profile is crucial.[20][21] Toxicology studies for synthetic cannabinoids are particularly important due to reports of adverse effects associated with this class of compounds.[22][23]
Protocol: Acute Toxicity Study (Dose Range Finding)
-
Animals: Use the same species and strain as in the efficacy studies (e.g., mice or rats).
-
Procedure:
-
Administer single, escalating doses of the this compound candidate to different groups of animals.
-
Observe the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions) immediately after dosing and at regular intervals for up to 14 days.
-
Record body weight changes and any instances of morbidity or mortality.
-
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Table 3: Common Toxicological Endpoints to Monitor
| Category | Endpoints |
| Clinical Observations | Changes in skin, fur, eyes, respiration, and behavior (e.g., sedation, hyperactivity). Presence of tremors or convulsions. |
| Body Weight | Measurement at baseline and at regular intervals throughout the study. |
| Food and Water Consumption | Daily or weekly measurements. |
| Clinical Pathology (at termination) | Hematology (e.g., red and white blood cell counts) and clinical chemistry (e.g., liver and kidney function markers). |
| Gross Pathology (at termination) | Macroscopic examination of organs and tissues. |
| Histopathology (at termination) | Microscopic examination of key organs (e.g., liver, kidney, brain, heart). |
Conclusion
The in vivo experimental design for this compound drug candidates, particularly those acting as synthetic cannabinoids, requires a multi-faceted approach. By systematically evaluating the pharmacokinetics, efficacy in relevant disease models, and potential toxicity, researchers can build a comprehensive profile of a compound's therapeutic potential and safety. The protocols and frameworks provided here serve as a detailed guide for the preclinical development of this class of drug candidates. Adherence to rigorous experimental design and ethical considerations is paramount for the successful translation of preclinical findings to clinical applications.[24][25]
References
- 1. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimenoxadol | this compound | CID 17036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases [mdpi.com]
- 6. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Testing in Neurological Disorders Research Paper - iResearchNet [iresearchnet.com]
- 20. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 21. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. [PDF] Pharmacology, Toxicology, and Adverse Effects of Synthetic Cannabinoid Drugs. | Semantic Scholar [semanticscholar.org]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of Voacangine, a Neuropharmacologically Active Iboga Alkaloid
Introduction
While the initial topic of interest was compounds with the molecular formula C20H25NO3, the iboga alkaloid Voacangine (C22H28N2O3) emerges as a structurally related and extensively researched compound with significant applications in neuropharmacology. Voacangine, a naturally occurring indole (B1671886) alkaloid found in the root bark of Voacanga africana, serves as a chemical precursor for the semi-synthesis of the anti-addictive agent ibogaine.[1][2] Beyond this role, preclinical studies have revealed Voacangine's distinct and potent biological activities, including neuroprotective, anti-inflammatory, and potential anti-addictive properties.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the neuropharmacological effects of Voacangine.
Molecular Targets and Mechanism of Action
Voacangine exhibits a complex pharmacological profile by interacting with multiple molecular targets within the central nervous system. Its mechanisms of action include the inhibition of acetylcholinesterase (AChE), modulation of transient receptor potential (TRP) channels, and blockade of hERG potassium channels.[1][2][3]
Data Presentation: Quantitative Analysis of Voacangine's Molecular Targets
The following tables summarize the available quantitative data on the interaction of Voacangine with various molecular targets.
Table 1: Inhibitory and Agonist/Antagonist Activity of Voacangine at Various Receptors and Ion Channels
| Target | Ligand/Substrate | Assay Type | Species | IC50 / EC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Colorimetric (Ellman's Method) | - | Data to be determined | [4] |
| TRPV1 (Vanilloid Receptor 1) | Capsaicin | Calcium Imaging | Human | 50 (IC50) | [1][2] |
| TRPM8 (Melastatin Receptor 8) | Menthol | Calcium Imaging | Mouse | 9 (IC50) | [1][] |
| TRPM8 (Melastatin Receptor 8) | Icilin | Calcium Imaging | Mouse | 7 (IC50) | [1][] |
| TRPA1 (Ankyrin Receptor 1) | - | Calcium Imaging | Human | 8 (EC50) | [1][3] |
| hERG Potassium Channel | Dofetilide | Radioligand Binding | Human | Ki = 3.9 µM | [1] |
| Cannabinoid CB1 Receptor | - | - | - | 0.199 (IC50) | [6] |
Table 2: Cytotoxicity and Other Biological Activities of Voacangine
| Target/Cell Line | Assay Type | Species | IC50 (µM) | Reference |
| SCC-1 Human Oral Cancer Cells | MTT Assay | Human | 9 | [1][] |
| Normal hTRET-OME Cells | MTT Assay | Human | 100 | [1][] |
| HUVEC Proliferation | Proliferation Assay | Human | 18 | [1][6] |
| Onchocerca ochengi Microfilariae | Motility Assay | - | 5.49 | [1] |
| Onchocerca ochengi Adult Male Worms | Motility Assay | - | 9.07 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the neuropharmacological effects of Voacangine.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of a compound against AChE.[4]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of the test compound indicates AChE inhibition.[4]
Materials:
-
96-well microplate
-
Phosphate buffered saline (PBS), pH 8.0
-
Voacangine stock solution (in DMSO)
-
Donepezil (positive control)
-
Acetylcholinesterase (AChE) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions in PBS (pH 8.0). The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 20 µL of PBS
-
Control (100% Activity): 20 µL of PBS with 1% DMSO
-
Test Sample: 20 µL of Voacangine solution at various concentrations
-
Positive Control: 20 µL of Donepezil solution at various concentrations
-
-
Add 20 µL of AChE solution to all wells except the blank.
-
Add 120 µL of DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, with readings taken every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of Voacangine using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the Voacangine concentration to determine the IC50 value.
Protocol 2: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol is used to model ischemic stroke in vitro and assess the neuroprotective effects of Voacangine.[7]
Principle: Hippocampal neuronal cells (e.g., HT22) are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, to mimic the conditions of an ischemic event. The ability of Voacangine to mitigate cell death and oxidative stress is then evaluated.[7][8]
Materials:
-
HT22 hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose and glucose-free
-
Fetal bovine serum (FBS)
-
Hypoxic incubator (1% O2, 5% CO2, 94% N2)
-
Standard cell culture incubator (95% air, 5% CO2)
-
Voacangine stock solution
-
MTT assay kit for cell viability
-
ROS assay kit (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture HT22 cells in high-glucose DMEM supplemented with 10% FBS.
-
OGD Induction: When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM. Place the cells in a hypoxic incubator for 2-4 hours.
-
Reoxygenation and Treatment: After the OGD period, replace the glucose-free DMEM with high-glucose DMEM containing serum. For treatment groups, add Voacangine at various concentrations to the culture medium during the reoxygenation phase. Return the cells to the standard incubator for 12-24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify cell viability.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using a suitable fluorescent probe.
-
Data Analysis: Compare the cell viability and ROS levels in Voacangine-treated groups to the OGD/R control group to determine the neuroprotective efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Voacangine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Voacangine protects hippocampal neuronal cells against oxygen-glucose deprivation/reoxygenation-caused oxidative stress and ferroptosis by activating the PI3K-Akt-FoxO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benactyzine in Depression Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benactyzine (B1667973), a muscarinic receptor antagonist, in preclinical models of depression. The protocols and data herein are intended to guide researchers in designing and conducting experiments to evaluate the potential antidepressant-like effects of Benactyzine.
Introduction
Benactyzine is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] The cholinergic system has been implicated in the pathophysiology of depression, with the "cholinergic-adrenergic hypothesis" suggesting that depression may arise from a state of cholinergic dominance.[3] Consequently, anticholinergic drugs like Benactyzine have been investigated for their potential antidepressant effects.[1][3] While much of the research on Benactyzine is historical, its mechanism of action warrants re-evaluation using modern preclinical depression models.
Mechanism of Action
Benactyzine primarily functions by blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems.[1][2] This blockade of G-protein coupled muscarinic receptors (M1-M5) modulates downstream signaling cascades. While the precise signaling pathways underlying the antidepressant-like effects of Benactyzine are not fully elucidated, research on other muscarinic antagonists, such as scopolamine, suggests potential involvement of the following pathways:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Muscarinic antagonists may increase the release of BDNF, a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[4] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling.
-
mTORC1 Signaling: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a crucial regulator of protein synthesis and has been implicated in the rapid antidepressant effects of some compounds.[4] Activation of the BDNF-TrkB pathway can lead to the stimulation of mTORC1 signaling.[4]
It is important to note that Benactyzine also acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors, although its affinity is higher for muscarinic receptors.[5]
Data Presentation
Due to the limited availability of recent, detailed dose-response studies of Benactyzine in standardized models of depression, the following tables are presented as templates for data acquisition and presentation. Researchers are encouraged to conduct pilot studies to determine optimal dosing.[6]
Table 1: Effect of Benactyzine on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Reduction in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 10 | Data to be collected | - |
| Benactyzine | 0.5 | 10 | Data to be collected | Calculate |
| Benactyzine | 1.0 | 10 | Data to be collected | Calculate |
| Benactyzine | 2.0 | 10 | Data to be collected | Calculate |
| Imipramine (Control) | 20 | 10 | Data to be collected | Calculate |
Table 2: Effect of Benactyzine on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Reduction in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 10 | Data to be collected | - |
| Benactyzine | 0.5 | 10 | Data to be collected | Calculate |
| Benactyzine | 1.0 | 10 | Data to be collected | Calculate |
| Benactyzine | 2.0 | 10 | Data to be collected | Calculate |
| Desipramine (Control) | 15 | 10 | Data to be collected | Calculate |
Table 3: Effect of Chronic Benactyzine Treatment in the Chronic Unpredictable Stress (CUS) Model in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | N | Sucrose (B13894) Preference (%) (Mean ± SEM) | Immobility Time in FST (seconds) (Mean ± SEM) |
| Non-Stressed + Vehicle | - | 10 | Data to be collected | Data to be collected |
| CUS + Vehicle | - | 10 | Data to be collected | Data to be collected |
| CUS + Benactyzine | 1.0 | 10 | Data to be collected | Data to be collected |
| CUS + Benactyzine | 2.0 | 10 | Data to be collected | Data to be collected |
| CUS + Fluoxetine (Control) | 10 | 10 | Data to be collected | Data to be collected |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of immobility.
Materials:
-
Transparent cylindrical glass containers (50 cm height, 20 cm diameter)
-
Water at 25°C
-
Stopwatch or automated tracking system
-
Drying towels
-
Heating pad or lamp
Procedure (for Mice):
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer Benactyzine or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into its respective cylinder.
-
The test duration is 6 minutes.
-
Record the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Post-Test:
-
Remove the mice from the water, dry them thoroughly, and place them in a warm cage for a short period before returning them to their home cage.
-
Tail Suspension Test (TST)
The TST is another common behavioral despair model used to screen for potential antidepressant drugs in mice.[7] The principle is similar to the FST, where immobility in an inescapable situation is measured.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the ground)
-
Adhesive tape
-
Stopwatch or automated tracking system
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer Benactyzine or vehicle i.p. 30-60 minutes before the test.
-
Suspension:
-
Scoring: Record the total time the mouse remains immobile during the 6-minute test period.[8][9] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-Test: At the end of the test, gently remove the tape and return the mouse to its home cage.
Chronic Unpredictable Stress (CUS) Model
The CUS model is a more translationally relevant model of depression that exposes rodents to a series of mild, unpredictable stressors over several weeks, leading to a state of anhedonia (a core symptom of depression) and other depressive-like behaviors.
Materials:
-
A variety of stressors (e.g., damp bedding, cage tilt, social stress, altered light/dark cycle, restraint)
-
Sucrose solution (1%) and water bottles
-
Apparatus for behavioral testing (e.g., FST)
Procedure (for Rats):
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, habituate the rats to two bottles in their home cage, one with water and one with 1% sucrose solution.
-
For the next 24 hours, after a period of food and water deprivation, give the rats pre-weighed bottles of water and 1% sucrose solution.
-
Measure the consumption of each liquid to calculate the sucrose preference: (Sucrose intake / (Sucrose intake + Water intake)) * 100.
-
-
CUS Protocol:
-
Expose the rats to a variable sequence of mild stressors daily for 3-5 weeks. Examples of stressors include:
-
Damp bedding: 100-200 ml of water in the sawdust bedding for a few hours.
-
Cage tilt: Tilting the home cage at a 45° angle.
-
Social stress: Housing with a different cage mate.
-
Altered light/dark cycle: Reversing the light/dark cycle.
-
Restraint: Placing the rat in a restrainer for a period of time.
-
-
-
Drug Administration: Administer Benactyzine or vehicle daily (e.g., orally via gavage) throughout the CUS period.
-
Behavioral Assessments:
-
Conduct the SPT weekly to monitor the development of anhedonia.
-
At the end of the CUS protocol, conduct other behavioral tests such as the FST to assess depressive-like behavior.
-
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathway of Benactyzine's antidepressant-like effects.
Experimental Workflow
Caption: General workflow for evaluating Benactyzine in depression models.
Logical Relationships
Caption: Logical relationship of Benactyzine's action to antidepressant-like effects.
References
- 1. What is Benactyzine Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 3. The antidepressant effects of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid antidepressant-like effects of muscarinic receptor antagonists require BDNF-dependent signaling in the ventrolateral periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Dimenoxadol: Not a Recommended Reference Compound for Opioid Receptor Binding Assays
While Dimenoxadol is classified as an opioid analgesic, a thorough review of scientific literature reveals a significant lack of data supporting its use as a reference compound in opioid receptor binding assays. Its status as a Schedule I controlled substance in the United States and the absence of publicly available, detailed pharmacological data, such as binding affinities (Ki) and 50% inhibitory concentrations (IC50) for mu (µ), delta (δ), and kappa (κ) opioid receptors, make it unsuitable for this purpose. [1][2] Researchers in the field rely on well-characterized ligands with established binding profiles to ensure the accuracy and reproducibility of their assays.
Instead of Dimenoxadol, a variety of other well-documented opioid receptor ligands are routinely used as reference compounds. These include, but are not limited to, morphine, naloxone, and DAMGO for the mu-opioid receptor; DPDPE and naltrindole (B39905) for the delta-opioid receptor; and U-69,593 for the kappa-opioid receptor.
This document provides a detailed application note and protocol for a standard competitive radioligand binding assay for the mu-opioid receptor, using the widely accepted reference agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin).
Application Notes
Opioid receptors are G-protein coupled receptors (GPCRs) that are central to pain modulation, reward pathways, and various physiological processes.[1] The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ).[1] Understanding the binding affinity of a novel compound for these receptors is a critical step in the development of new analgesics and other therapeutics.
Competitive binding assays are a cornerstone of pharmacology for determining the binding affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor. The data from these assays are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for the Mu-Opioid Receptor
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the human mu-opioid receptor expressed in cell membranes.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Reference Compound: DAMGO (unlabeled).
-
Test Compound: Compound of interest.
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that will be determined during assay optimization (typically 10-20 µg of protein per well). Homogenize gently to ensure a uniform suspension.
-
Assay Plate Setup: Prepare the 96-well plate by adding the following components in triplicate:
-
Total Binding: 25 µL of [³H]-DAMGO, 25 µL of assay buffer, and 50 µL of membrane suspension.
-
Non-specific Binding (NSB): 25 µL of [³H]-DAMGO, 25 µL of Naloxone (final concentration 10 µM), and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of [³H]-DAMGO, 25 µL of varying concentrations of the test compound or unlabeled DAMGO (for standard curve), and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The resulting data should form a sigmoidal curve.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
The binding affinities of various standard opioid ligands for the human mu-opioid receptor are presented in the table below. This data is essential for comparing the affinity of a novel test compound.
| Compound | Class | Ki (nM) at Human Mu-Opioid Receptor |
| Sufentanil | Agonist | 0.138 |
| Buprenorphine | Partial Agonist | 0.216 |
| Hydromorphone | Agonist | 0.365 |
| Oxymorphone | Agonist | 0.406 |
| Levorphanol | Agonist | 0.637 |
| Morphine | Agonist | 1.14 |
| Fentanyl | Agonist | 1.35 |
| Nalbuphine | Mixed Agonist-Antagonist | 2.12 |
| Methadone | Agonist | 3.38 |
| Alfentanil | Agonist | 4.11 |
| Hydrocodone | Agonist | 19.8 |
| Oxycodone | Agonist | 25.9 |
| Diphenoxylate | Agonist | 56.7 |
| Pentazocine | Mixed Agonist-Antagonist | 132 |
| Meperidine | Agonist | 271 |
| Propoxyphene | Agonist | 509 |
| Codeine | Agonist | 2,830 |
Note: Ki values are indicative and can vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for a competitive opioid receptor binding assay.
Caption: Simplified signaling pathway of a Gi/o-coupled opioid receptor.
References
Application Notes and Protocols for the Synthesis and Evaluation of C20H25NO3 Morphinan Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of a representative C20H25NO3 morphinan (B1239233) derivative, Dihydro-N-cyclopropylmethyl-normorphine, as a case study for drug discovery programs targeting the opioid system. Detailed experimental protocols and data presentation guidelines are included to facilitate the replication and extension of these studies.
Introduction
Morphinan derivatives are a well-established class of compounds with significant therapeutic applications, primarily as analgesics. The core morphinan scaffold can be extensively modified to alter the pharmacological profile, leading to agonists, antagonists, or mixed agonist-antagonists at opioid receptors. The molecular formula this compound corresponds to a plausible morphinan structure with potential for novel pharmacological properties. This document focuses on a representative derivative, Dihydro-N-cyclopropylmethyl-normorphine, outlining its synthesis and biological evaluation.
Chemical Synthesis
The synthesis of Dihydro-N-cyclopropylmethyl-normorphine can be achieved through a multi-step process starting from commercially available normorphine. The synthetic strategy involves N-alkylation followed by selective reduction of the double bonds within the morphinan core.
Synthetic Workflow
Caption: Synthetic workflow for Dihydro-N-cyclopropylmethyl-normorphine.
Experimental Protocol: Synthesis of Dihydro-N-cyclopropylmethyl-normorphine
-
N-Alkylation of Normorphine:
-
Dissolve normorphine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, sodium bicarbonate (NaHCO3, 3 equivalents).
-
To this suspension, add cyclopropylmethyl bromide (1.2 equivalents).
-
Stir the reaction mixture at 60-70°C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-cyclopropylmethyl-normorphine.
-
-
Reduction of N-Cyclopropylmethyl-normorphine:
-
Dissolve N-cyclopropylmethyl-normorphine (1 equivalent) in a solvent like ethanol (B145695) or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the target compound, Dihydro-N-cyclopropylmethyl-normorphine.
-
Pharmacological Evaluation
The pharmacological activity of morphinan derivatives is primarily mediated through their interaction with opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs). Activation of these receptors, typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Signaling Pathway
Caption: Opioid receptor signaling pathway.
Experimental Protocols for Pharmacological Assays
Opioid Receptor Binding Assay
This assay determines the affinity of the test compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the this compound derivative for each opioid receptor subtype.
-
Principle: A competitive binding assay using a radiolabeled ligand that specifically binds to the receptor of interest. The test compound competes with the radioligand for binding sites, and the extent of displacement is used to calculate its binding affinity.
-
Materials:
-
Cell membranes expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (B1662785) (10 µM).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the this compound derivative.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand (at a concentration close to its Kd), the cell membranes, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional activity of the compound as an agonist or antagonist at the opioid receptors.
-
Objective: To determine the potency (EC50 or IC50) and efficacy (Emax) of the this compound derivative.
-
Principle: Opioid receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change in cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Materials:
-
CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A standard opioid agonist (e.g., DAMGO for µ).
-
cAMP assay kit (e.g., HTRF-based).
-
384-well plates and a plate reader capable of HTRF detection.
-
-
Protocol (Agonist Mode):
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the this compound derivative.
-
Stimulate the cells with the test compound in the presence of a fixed concentration of forskolin for 30 minutes at room temperature.
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
Generate a dose-response curve and calculate the EC50 and Emax values.
-
-
Protocol (Antagonist Mode):
-
Seed the cells as described above.
-
Prepare serial dilutions of the this compound derivative.
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a fixed concentration (EC80) of a standard agonist (e.g., DAMGO) in the presence of forskolin and incubate for 30 minutes.
-
Proceed with cell lysis and cAMP detection as in the agonist mode.
-
Generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the pharmacological properties of the synthesized derivatives.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Morphinan Derivatives
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Dihydro-N-cyclopropylmethyl-normorphine | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Naltrexone (Reference) | 0.2 | 15 | 0.3 |
| Morphine (Reference) | 1.5 | 250 | 30 |
Table 2: Functional Activity (cAMP Assay) of Morphinan Derivatives
| Compound | Receptor | Assay Mode | Potency (EC50/IC50, nM) | Efficacy (% of DAMGO) |
| Dihydro-N-cyclopropylmethyl-normorphine | µ | Agonist | [Insert experimental value] | [Insert experimental value] |
| Dihydro-N-cyclopropylmethyl-normorphine | µ | Antagonist | [Insert experimental value] | N/A |
| Dihydro-N-cyclopropylmethyl-normorphine | κ | Agonist | [Insert experimental value] | [Insert experimental value] |
| DAMGO (Reference) | µ | Agonist | 1.0 | 100% |
Conclusion
The synthesis and pharmacological evaluation of this compound morphinan derivatives, such as Dihydro-N-cyclopropylmethyl-normorphine, represent a viable strategy for the discovery of novel opioid receptor modulators. The protocols and guidelines presented here provide a robust framework for researchers in the field of drug discovery to synthesize, characterize, and assess the biological activity of new chemical entities targeting the opioid system. Careful analysis of the structure-activity relationships derived from these studies will be crucial for the development of next-generation analgesics with improved efficacy and safety profiles.
Application Notes and Protocols for Radiolabeling C20H25NO3 Compounds for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compounds with the chemical formula C20H25NO3, such as the synthetic opioid methadone, represent a significant class of molecules in drug development, primarily targeting the central nervous system. In vivo imaging techniques, particularly Positron Emission Tomography (PET), are invaluable tools for studying the pharmacokinetics and pharmacodynamics of these compounds. Radiolabeling these molecules allows for non-invasive visualization and quantification of their distribution, target engagement, and metabolism in living organisms.
Target Receptors and Signaling Pathways
This compound compounds like methadone primarily act as agonists at μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs). Upon agonist binding, MORs initiate a signaling cascade that leads to analgesic effects but also to adverse effects like respiratory depression and the development of tolerance and dependence. Understanding this pathway is crucial for interpreting in vivo imaging data.
Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling pathway.
Experimental Protocols
The following protocols are adapted from established procedures for the radiosynthesis of ¹¹C-labeled opioid receptor ligands. Researchers should optimize these protocols for their specific this compound compound of interest.
General Workflow for Radiotracer Development
Caption: General workflow for radiotracer development.
Precursor Synthesis
The synthesis of a suitable precursor is the first critical step. For ¹¹C-methylation, a desmethylated precursor of the this compound compound is required. For methadone, this would be normethadone.
Materials:
-
1-dimethylamino-2-chloropropane
-
Sodium amide (NaNH₂) or other strong base
-
Anhydrous solvents (e.g., toluene, diethyl ether)
-
Reagents for demethylation (if starting from the final compound)
Procedure (based on the synthesis of normethadone):
-
React diphenylacetonitrile with a strong base like sodium amide in an anhydrous solvent to form the corresponding anion.
-
Add 1-dimethylamino-2-chloropropane to the reaction mixture to yield a mixture of isomeric nitriles.
-
Separate the desired nitrile intermediate (2,2-diphenyl-4-dimethylaminovaleronitrile).
-
React the purified nitrile with ethyl magnesium bromide followed by hydrolysis to yield methadone.
-
If starting with methadone, perform N-demethylation using appropriate reagents (e.g., von Braun reaction or with α-chloroethyl chloroformate) to obtain the normethadone precursor.
-
Purify the precursor using column chromatography or recrystallization and confirm its identity and purity by NMR and mass spectrometry.
[¹¹C]Methylation Reaction
This protocol describes the radiolabeling of the desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Materials:
-
Desmethyl-C20H25NO3 precursor (e.g., normethadone)
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf (produced from a cyclotron)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetone)
-
Base (e.g., NaOH, K₂CO₃, or a non-nucleophilic base like proton sponge)
-
Automated radiosynthesis module
Procedure:
-
Dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of anhydrous solvent in a reaction vessel.
-
Add a suitable base to the precursor solution. The choice and amount of base should be optimized to facilitate the reaction without causing degradation of the precursor or product.
-
Trap the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf produced from the cyclotron in the reaction vessel containing the precursor solution at room temperature or slightly elevated temperature.
-
Heat the reaction mixture at an optimized temperature (typically 80-120°C) for a specific duration (usually 3-5 minutes).
-
After the reaction, quench the mixture with a suitable solution, often the mobile phase for the subsequent purification step.
Purification
High-performance liquid chromatography (HPLC) is the standard method for purifying the radiolabeled product from the reaction mixture.
Materials:
-
Semi-preparative HPLC system with a radioactivity detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for reformulation
Procedure:
-
Inject the quenched reaction mixture onto the semi-preparative HPLC column.
-
Elute the column with the optimized mobile phase to separate the radiolabeled product from unreacted precursor, byproducts, and [¹¹C]CH₃I.
-
Collect the radioactive peak corresponding to the desired [¹¹C]this compound compound.
-
For reformulation into a biocompatible solution, trap the collected HPLC fraction on an SPE cartridge.
-
Wash the cartridge with sterile water to remove the HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol (B145695) and dilute with sterile saline to obtain the injectable formulation.
Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.
Materials:
-
Analytical HPLC system with radioactivity and UV detectors
-
Gas chromatography (GC) system for residual solvent analysis
-
LAL test for bacterial endotoxins
-
pH meter
-
System for sterility testing
Procedure:
-
Radiochemical Purity: Analyze an aliquot of the final product using analytical HPLC to determine the percentage of radioactivity corresponding to the desired compound. The radiochemical purity should typically be >95%.
-
Chemical Purity: Use the UV chromatogram from the analytical HPLC to identify and quantify any non-radioactive impurities.
-
Specific Activity: Calculate the specific activity (radioactivity per unit mass of the compound) at the time of injection. This is a critical parameter for receptor imaging studies to avoid pharmacological effects from the injected mass.
-
Residual Solvents: Analyze for any residual solvents from the synthesis and purification process using GC. The levels must be below the limits specified by pharmacopeial standards.
-
pH: Measure the pH of the final injectable solution to ensure it is within a physiologically acceptable range (typically 6.5-7.5).
-
Sterility and Endotoxins: Perform sterility testing and a Limulus Amebocyte Lysate (LAL) test to ensure the absence of microbial and endotoxin (B1171834) contamination.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the radiosynthesis of ¹¹C-labeled opioid receptor ligands, which can be used as a benchmark for the development of [¹¹C]this compound radiotracers.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-40% | [1] |
| Specific Activity (at end of synthesis) | > 37 GBq/µmol (> 1000 Ci/mmol) | [1] |
| Radiochemical Purity | > 95% | [1] |
| Synthesis Time (from end of bombardment) | 30-40 minutes | [1] |
Note: These values are representative and will vary depending on the specific compound, precursor, and reaction conditions.
In Vivo Imaging
Once the radiolabeled this compound compound has passed all quality control tests, it can be used for in vivo PET imaging studies in animal models or human subjects.
Procedure:
-
Administer a bolus injection of the radiotracer intravenously.
-
Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).
-
Reconstruct the PET images and co-register them with anatomical images (CT or MRI).
-
Perform kinetic modeling of the time-activity curves in various brain regions to quantify receptor binding and other pharmacokinetic parameters.
By following these detailed protocols and application notes, researchers and drug development professionals can effectively radiolabel this compound compounds for in vivo imaging, enabling a deeper understanding of their biological behavior and facilitating the development of new therapeutics.
References
Application Notes and Protocols for the Preclinical Formulation Development of C20H25NO3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful preclinical development of a new chemical entity (NCE) is critically dependent on the establishment of a suitable formulation that ensures adequate exposure in animal models for toxicological, pharmacokinetic (PK), and pharmacodynamic (PD) studies. This document provides a comprehensive guide to the formulation development of C20H25NO3, a fictional weakly basic compound representative of many NCEs with poor aqueous solubility.[1][2] The goal is to achieve a formulation that maximizes exposure for initial safety and efficacy assessments.[3]
The development of a robust preclinical formulation presents several challenges, including the often-limited supply of the active pharmaceutical ingredient (API) and tight timelines.[4] Therefore, a systematic and data-driven approach is essential. This guide outlines key studies, including physicochemical characterization, solubility screening, and excipient compatibility, to support the development of oral and intravenous formulations for preclinical evaluation.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.[1] Key parameters to be determined are summarized in the table below.
| Property | Value (Hypothetical Data) | Significance |
| Molecular Formula | This compound | Basic information for molecular weight and elemental composition calculations. |
| Molecular Weight | 327.42 g/mol | Essential for concentration and dosage calculations. |
| pKa | 8.5 (weak base) | Governs the pH-dependent solubility of the compound. |
| LogP | 3.8 | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Highlights the need for solubility enhancement strategies. |
| Melting Point | 155°C | Provides information on the solid-state properties and potential for amorphous formulations. |
Formulation Development Strategy
Given the poor aqueous solubility of this compound, the formulation strategy will focus on solubilization techniques to enhance bioavailability for oral administration and to develop a suitable vehicle for intravenous administration.[1][5]
Oral Formulation Strategy
The primary goal for an oral formulation in preclinical studies is to maximize exposure.[5] A solution or a well-dispersed suspension is often preferred for dosing in animals to ensure dose uniformity and improve absorption.[1] The following approaches will be investigated:
-
pH adjustment: Utilizing the basic nature of the compound to improve solubility in acidic vehicles.
-
Co-solvents: Employing water-miscible organic solvents to increase solubility.
-
Surfactants: Using surfactants to improve wettability and form micelles to solubilize the compound.
-
Lipid-based formulations: Exploring self-emulsifying drug delivery systems (SEDDS) for highly lipophilic compounds.
Intravenous Formulation Strategy
For intravenous administration, the compound must be in a solubilized form to prevent precipitation in the bloodstream, which could lead to embolism.[1] The formulation must be sterile and have a physiologically acceptable pH. The strategy will involve:
-
Co-solvents: Using a blend of biocompatible co-solvents.
-
Cyclodextrins: Investigating the use of complexing agents like cyclodextrins to enhance aqueous solubility.
Experimental Protocols
Solubility Screening Protocol
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles to identify promising candidates for oral and intravenous formulations.
Materials:
-
This compound
-
Various solvents and vehicles (see table below)
-
Vials
-
Shaker/incubator
-
HPLC with UV detector
Method:
-
Add an excess amount of this compound to a known volume of each vehicle in a vial.
-
Seal the vials and place them in a shaker/incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the samples for the presence of undissolved solid.
-
Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
Data Presentation:
| Vehicle | Type | Solubility (mg/mL) (Hypothetical Data) | Suitability |
| Water | Aqueous | < 0.0001 | Poor |
| pH 2 HCl | Aqueous (acidified) | 1.5 | Potential for oral solution |
| Phosphate Buffer (pH 7.4) | Aqueous (buffered) | < 0.0001 | Poor |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 50 | Good for both oral and IV |
| Propylene Glycol (PG) | Co-solvent | 35 | Good for both oral and IV |
| Ethanol | Co-solvent | 60 | Good for both oral and IV |
| Solutol HS 15 | Surfactant | 25 | Good for oral |
| Cremophor EL | Surfactant | 30 | Good for oral |
| Labrasol | Lipid | 45 | Good for oral (SEDDS) |
| 20% Hydroxypropyl-β-cyclodextrin | Complexing Agent | 10 | Potential for IV |
Excipient Compatibility Study Protocol
Objective: To evaluate the compatibility of this compound with selected excipients to ensure the stability of the final formulation.[6][7]
Materials:
-
This compound
-
Selected excipients (e.g., PEG 400, PG, Solutol HS 15)
-
Vials
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC with UV detector
Method:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio.
-
Store the mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 1, 2, and 4 weeks).[8]
-
At each time point, analyze the samples for the appearance of new peaks (degradants) and any change in the peak area of this compound using HPLC.
-
A physical observation of the mixture for any color change or physical transformation should also be recorded.
Data Presentation:
| Excipient | Time (weeks) | This compound Assay (%) (Hypothetical Data) | Degradants (%) (Hypothetical Data) | Observations | Compatibility |
| PEG 400 | 0 | 100 | 0 | No change | Compatible |
| 1 | 99.8 | 0.2 | No change | Compatible | |
| 2 | 99.5 | 0.5 | No change | Compatible | |
| 4 | 99.1 | 0.9 | No change | Compatible | |
| Propylene Glycol | 0 | 100 | 0 | No change | Compatible |
| 1 | 99.7 | 0.3 | No change | Compatible | |
| 2 | 99.4 | 0.6 | No change | Compatible | |
| 4 | 99.0 | 1.0 | No change | Compatible | |
| Solutol HS 15 | 0 | 100 | 0 | No change | Compatible |
| 1 | 99.6 | 0.4 | No change | Compatible | |
| 2 | 99.2 | 0.8 | No change | Compatible | |
| 4 | 98.5 | 1.5 | No change | Compatible |
Visualizations
Caption: Preclinical Formulation Development Workflow for this compound.
Caption: Solubility Enhancement Strategies for this compound.
Conclusion
The preclinical formulation development of this compound, a representative poorly soluble NCE, requires a systematic approach. The protocols and strategies outlined in these application notes provide a framework for scientists to efficiently screen and develop suitable formulations for essential preclinical studies. The hypothetical data presented in the tables serve as a guide for data interpretation and decision-making during the formulation development process. By following these guidelines, researchers can increase the likelihood of successfully advancing promising NCEs through the preclinical pipeline.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. altasciences.com [altasciences.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 7. chemintel360.com [chemintel360.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Electrophysiological Recording Techniques with Traxoprodil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traxoprodil (also known as CP-101,606) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit.[1] This subunit selectivity confers a distinct pharmacological profile compared to non-selective NMDA receptor antagonists like ketamine. Traxoprodil has been investigated for its neuroprotective, analgesic, and antidepressant-like effects.[2][3] Understanding its impact on neuronal function is crucial for elucidating its mechanism of action and therapeutic potential. Electrophysiological techniques are indispensable tools for characterizing the effects of Traxoprodil on neuronal excitability, synaptic transmission, and plasticity.
These application notes provide detailed protocols for utilizing Traxoprodil in common electrophysiological recording paradigms: whole-cell patch-clamp, extracellular field potential recordings, and in vivo single-unit recordings.
Mechanism of Action
Traxoprodil selectively binds to the ifenprodil (B1662929) site on the amino-terminal domain of the GluN2B subunit of the NMDA receptor. This allosteric modulation inhibits receptor function by reducing the channel opening probability and duration, thereby decreasing calcium influx in response to glutamate (B1630785) binding.[4] This targeted antagonism of GluN2B-containing NMDA receptors is thought to underlie its pharmacological effects.
Data Presentation: Quantitative Effects of Traxoprodil
| Parameter | Preparation | Traxoprodil Concentration/Dose | Effect | Reference |
| IC50 for GluN1/GluN2B receptors | Xenopus oocytes expressing human NMDA receptors (for Radiprodil) | Radiprodil: 110 nM | Inhibition of glutamate/glycine-induced currents | [5] |
| Long-Term Potentiation (LTP) | Hippocampal Slices | Not Specified | Blockade of theta-burst induced LTP | [6] |
| In Vivo Neuronal Firing | Mouse Model of Chronic Unpredictable Mild Stress | 20 and 40 mg/kg | Reversal of stress-induced behavioral deficits and associated changes in protein expression (BDNF, p-ERK1/2, p-CREB) | [7] |
Signaling Pathways
Traxoprodil's antagonism of GluN2B-containing NMDA receptors initiates downstream signaling cascades implicated in its therapeutic effects. The diagrams below illustrate the proposed pathways.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings of NMDA Receptor Currents
This protocol is designed to measure the effect of Traxoprodil on NMDA receptor-mediated currents in neurons from brain slices.
Materials:
-
Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2): Sucrose-based or NMDG-based protective cutting solution.
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Intracellular Solution: (in mM) 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.2-7.3 with CsOH, osmolarity ~290 mOsm). QX-314 (e.g., 5 mM) can be included to block voltage-gated sodium channels.
-
Traxoprodil Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.
-
NMDA/Glycine (B1666218) Solution: Prepare a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in Mg2+-free aCSF to evoke NMDA receptor currents.
-
Other Pharmacological Agents: Tetrodotoxin (TTX, e.g., 1 µM) to block action potentials, and antagonists for AMPA/kainate (e.g., CNQX, 20 µM) and GABAA (e.g., picrotoxin, 50 µM) receptors to isolate NMDA receptor currents.
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick coronal or sagittal sections of the hippocampus or prefrontal cortex) from rodents according to standard protocols.[8]
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.
-
-
Data Acquisition:
-
Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron.
-
Alternatively, puff apply NMDA/glycine solution directly onto the neuron.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or direct application currents for at least 5-10 minutes.
-
Bath apply Traxoprodil at the desired concentration (e.g., 100 nM - 10 µM) and continue recording for 10-15 minutes to allow for drug equilibration.
-
Record the NMDA receptor-mediated currents in the presence of Traxoprodil.
-
Perform a washout by perfusing with aCSF without Traxoprodil to observe any reversal of the effect.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated currents before, during, and after Traxoprodil application.
-
Calculate the percentage of inhibition of the current by Traxoprodil.
-
Construct a concentration-response curve to determine the IC50 of Traxoprodil.
Extracellular Field Potential Recordings of Long-Term Potentiation (LTP)
This protocol outlines the procedure to assess the impact of Traxoprodil on synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus.
Materials:
-
Same as for whole-cell patch-clamp recordings, excluding the intracellular solution.
-
Recording Electrode: Glass micropipette filled with aCSF (1-5 MΩ resistance).
-
Stimulating Electrode: Bipolar tungsten electrode.
Procedure:
-
Brain Slice Preparation: Prepare acute hippocampal slices (e.g., 400 µm thick) as described above.
-
Recovery: Allow slices to recover for at least 1 hour.
-
Recording:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[7]
-
-
Data Acquisition:
-
Obtain a baseline recording by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a fEPSP with an amplitude that is 30-40% of the maximum.
-
Bath apply Traxoprodil or vehicle for a pre-incubation period (e.g., 20-30 minutes).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[6][7]
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction.
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the pre-LTP baseline.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-induction) between the control and Traxoprodil-treated groups.
In Vivo Single-Unit Recordings
This protocol is for recording the activity of single neurons in anesthetized or freely moving animals to study the systemic effects of Traxoprodil on neuronal firing.
Materials:
-
Anesthesia: Urethane or isoflurane (B1672236) for anesthetized preparations.
-
Recording Electrodes: High-impedance tungsten or glass microelectrodes.
-
Stereotaxic Apparatus: For precise electrode placement.
-
Traxoprodil Solution: Prepared for intraperitoneal (i.p.) or intravenous (i.v.) administration.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
-
Recording:
-
Slowly lower the recording electrode into the target brain region.
-
Isolate the action potentials of a single neuron.
-
-
Data Acquisition:
-
Record the baseline firing rate of the neuron for a stable period (e.g., 10-15 minutes).
-
Administer Traxoprodil systemically (e.g., 5-20 mg/kg, i.p.).[4]
-
Continue recording the neuronal firing for an extended period (e.g., 60-120 minutes) to observe the drug's effect over time.
-
Data Analysis:
-
Use spike sorting software to isolate and analyze the firing of individual neurons.
-
Calculate the firing rate (spikes/second) in bins (e.g., 1-minute bins).
-
Compare the firing rate before and after Traxoprodil administration.
-
Analyze changes in firing patterns, such as burst firing.
Conclusion
The electrophysiological protocols detailed in these application notes provide a framework for investigating the effects of Traxoprodil on neuronal function at multiple levels. By employing these techniques, researchers can gain a deeper understanding of how selective GluN2B antagonism modulates synaptic communication and plasticity, contributing to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, traxoprodil, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology and Pharmacology of Striatal Neuronal Dysfunction Induced by Mitochondrial Complex I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of C20H25NO3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of compounds with the molecular formula C20H25NO3. This molecular formula can correspond to various nitrogen-containing organic compounds, including synthetic cannabinoids and alkaloids. The described protocol is a comprehensive guide for achieving high purity of the target compound, suitable for further research and development. The method utilizes reverse-phase chromatography, a widely applicable technique for the separation of moderately polar to nonpolar compounds.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a mixture. For compounds with the molecular formula this compound, which often possess complex structures and potential chirality, achieving high purity is critical for accurate pharmacological and toxicological assessment. This document provides a detailed protocol for the purification of such compounds using a preparative HPLC system. The method is designed to be adaptable for various compounds falling under this molecular formula, with specific considerations for method optimization.
Experimental Protocol
This protocol outlines a general method for the purification of a this compound compound. Optimization may be required based on the specific properties of the target molecule and its impurities.
1. Sample Preparation
-
Dissolve the crude sample containing the this compound compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration of 1-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC System and Conditions
A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this application.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Value |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18, 5 µm, 250 x 10 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 500 µL |
3. Gradient Elution Program
A gradient elution is recommended to ensure good separation of the target compound from its impurities.
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
4. Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the main peak of the this compound compound. The retention time will be specific to the compound and the exact chromatographic conditions.
5. Post-Purification Analysis
-
Analyze the collected fraction by analytical HPLC to determine its purity.
-
Combine pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
-
Confirm the identity and structure of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes typical data obtained from the purification of a this compound compound using the described method.
Table 3: Representative Purification Data
| Parameter | Value |
| Crude Sample Purity | ~75% |
| Retention Time of Target | 15.2 min |
| Purity of Collected Fraction | >98% |
| Recovery Yield | ~85% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of a this compound compound.
Discussion
The presented reverse-phase HPLC method is a reliable starting point for the purification of compounds with the molecular formula this compound. The use of a C18 column is well-suited for the separation of many organic molecules of this size and polarity. The acidic mobile phase (0.1% formic acid) helps to ensure good peak shape for basic compounds, which are common among alkaloids and some synthetic cannabinoids, by keeping them in their ionized form.[1]
Method Optimization:
-
Mobile Phase: The gradient can be adjusted to improve the resolution between the target compound and closely eluting impurities. For more polar compounds, a higher initial percentage of aqueous phase (Mobile Phase A) may be beneficial. Conversely, for less polar compounds, a higher starting concentration of the organic phase (Mobile Phase B) could be used. Methanol can be used as an alternative to acetonitrile and may offer different selectivity.[2]
-
Column Chemistry: While C18 is a versatile stationary phase, other column chemistries such as phenyl-hexyl or embedded polar group (EPG) phases can provide alternative selectivity and may be advantageous for specific separations.
-
Chiral Separations: If the this compound compound is chiral and a separation of enantiomers is required, a chiral stationary phase (CSP) column will be necessary.[3][4] Common CSPs include polysaccharide-based phases.[5] The mobile phase for chiral separations often consists of non-polar solvents like hexane (B92381) and ethanol (B145695) in normal-phase chromatography, or standard reverse-phase solvents with certain chiral columns.[3]
Conclusion
This application note provides a detailed and adaptable HPLC protocol for the purification of compounds with the molecular formula this compound. By following the outlined experimental procedure and considering the suggestions for method optimization, researchers can achieve high levels of purity for their target compounds, enabling accurate downstream analysis and application in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Improving C20H25NO3 Synthesis Yield
Welcome to the technical support center for the synthesis of C20H25NO3 compounds, with a focus on Gantofiban, a GPIIb-IIIa antagonist.[1] This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during synthesis, helping to optimize reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of complex tertiary amines like Gantofiban.
Issue 1: Low Overall Reaction Yield
Q: My multi-step synthesis is resulting in a very low overall yield. What are the general causes and how can I improve it?
A: Low yields in multi-step organic synthesis are a frequent challenge and can arise from various factors at each stage of the process. A systematic approach is essential for troubleshooting.[2][3]
Potential Causes & Solutions:
-
Reagent and Solvent Quality: The purity of starting materials, reagents, and solvents is critical. Impurities, especially water in moisture-sensitive reactions, can halt or divert the reaction pathway.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can drastically reduce yield.[2]
-
Solution: Monitor reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Perform small-scale experiments to screen for the ideal temperature and stoichiometry before proceeding with a larger scale synthesis.
-
-
Product Loss During Workup: Significant amounts of the desired product can be lost during extraction and purification steps.[3][6]
-
Solution: If emulsions form during extraction, add brine to help separate the layers.[3][5] Always check the pH of the aqueous layer to ensure your amine product is in its neutral, less water-soluble form. To recover any dissolved product, back-extract the combined aqueous layers with a fresh portion of organic solvent.[3]
-
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing the cause of low reaction yields.
Caption: A logical workflow for troubleshooting low yields in organic synthesis.
Issue 2: Poor Selectivity in N-Alkylation Step (Over-alkylation)
Q: The N-alkylation step in my synthesis produces a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. How can I improve selectivity for the desired product?
A: Over-alkylation is a classic problem in amine synthesis because the alkylated amine product is often more nucleophilic than the starting amine, leading to a "runaway reaction".[7][8][9][10]
Potential Causes & Solutions:
-
Relative Reactivity: The secondary amine intermediate is more electron-rich and thus more nucleophilic than the primary amine starting material, promoting a second alkylation.[7][10]
-
Solution 1: Stoichiometry Control: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the mono-alkylation product but can be inefficient and require difficult separation later.[7]
-
Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low, reducing the probability of the product reacting further.[7]
-
-
Alternative Methodologies: Direct alkylation is often difficult to control.
-
Solution: Reductive Amination: This is a highly effective alternative that avoids over-alkylation. The method involves reacting the amine with an appropriate aldehyde or ketone to form an imine/enamine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). This is one of the most reliable methods for forming C-N bonds selectively.[7][11]
-
Comparative Data on N-Alkylation Strategies
| Method | Typical Reagents | Selectivity for Secondary Amine | Key Advantages | Key Disadvantages |
| Direct Alkylation | Primary Amine + Alkyl Halide (R-X) | Low to Moderate | Simple setup. | Prone to over-alkylation, creating mixtures of secondary, tertiary, and quaternary products.[9][10] |
| Alkylation (Amine in Excess) | Large Excess Primary Amine + R-X | Moderate to High | Improved selectivity. | Atom inefficient; requires separation of product from excess starting material.[7] |
| Reductive Amination | Primary Amine + Aldehyde/Ketone, NaBH(OAc)3 | High to Excellent | Excellent selectivity; avoids over-alkylation; mild conditions. | Requires a suitable carbonyl compound; reducing agent can be moisture-sensitive.[11] |
Issue 3: Difficulty in Product Purification
Q: My crude product appears correct, but I'm losing most of it during column chromatography or experiencing poor separation. What can I do?
A: Purifying polar compounds, especially basic amines, on silica (B1680970) gel can be challenging due to strong interactions with the acidic stationary phase.[12]
Potential Causes & Solutions:
-
Product Tailing/Decomposition on Silica: The basic amine can interact strongly with acidic silanol (B1196071) groups on the silica surface, leading to broad peaks (tailing), irreversible adsorption, or even decomposition.[3][12]
-
Solution 1: Deactivate Silica: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%) or ammonia (B1221849) (in methanol), to the eluent. This neutralizes the acidic sites on the silica gel, improving peak shape and recovery.[3]
-
Solution 2: Use Alternative Stationary Phases: Consider using a different stationary phase like alumina (B75360) (basic or neutral) or an amine-functionalized silica gel, which are better suited for purifying basic compounds.[3][12]
-
-
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.
-
Solution: Meticulously optimize the solvent system using TLC before running the column.[3] Test various solvent mixtures of differing polarity and composition to achieve the best possible separation.
-
-
Alternative Purification: Acid-Base Extraction: For separating primary, secondary, and tertiary amines, a buffer-based liquid-liquid extraction can be highly effective and scalable, avoiding chromatography altogether.[11][13] This method exploits the different pKa values of the amines to selectively move them between aqueous and organic phases at different pH values.
General Purification Workflow
Caption: Decision workflow for purifying the final this compound product.
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a robust method for the N-alkylation step, minimizing over-alkylation byproducts.
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane or THF) in a round-bottom flask, add the corresponding aldehyde or ketone (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by TLC.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature until the starting amine is completely consumed, as indicated by TLC or LC-MS (typically 4-24 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography or acid-base extraction as required.[5]
References
- 1. Gantofiban - AdisInsight [adisinsight.springer.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges for C20H25NO3 Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming common solubility issues encountered with C20H25NO3 compounds during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
Compound precipitation is a significant hurdle in in vitro assays, as it can lead to inaccurate concentration-response data and misleading results. This guide provides a systematic approach to identifying and resolving these issues.
Observation: Immediate precipitation of the this compound compound upon dilution in aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the aqueous environment.[1] | Decrease the final working concentration of the compound. Determine the compound's kinetic solubility in the specific medium to establish a practical concentration range.[2] |
| "Solvent Shock": The rapid dilution of a concentrated DMSO stock into an aqueous medium causes the compound to crash out of solution.[1][3] | Add the DMSO stock solution drop-wise to the pre-warmed (37°C) medium while vortexing or swirling to ensure rapid and uniform dispersion.[3][4] |
| Low Temperature of Medium: Diluting the compound in cold medium can decrease its solubility. | Always pre-warm the cell culture medium and buffers to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[1][5] |
Observation: The this compound compound precipitates over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility: The compound has lower solubility at the incubation temperature (e.g., 37°C) compared to room temperature.[5] | Determine the compound's solubility at 37°C. If lower, consider if a lower incubation temperature is feasible for the experiment or reduce the final concentration. |
| pH Shift in Medium: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[1] | Ensure the medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES). Test the compound's solubility at various pH levels to understand its sensitivity.[1] |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[5] | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If serum is the issue, consider reducing the serum percentage or using a serum-free medium if the cell line permits. |
Observation: Inconsistent experimental results or poor reproducibility with the this compound compound.
| Potential Cause | Recommended Solution |
| Undetected Microprecipitation: The formation of fine, colloidal suspensions that are not easily visible can lead to variable effective concentrations.[3] | After preparing the final working solution, centrifuge it at high speed and measure the concentration in the supernatant to determine the soluble fraction. Visually inspect the solution under a light source for any haziness.[3] |
| Stock Solution Instability: Repeated freeze-thaw cycles can cause the compound to precipitate in the stock solution.[1] | Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex to ensure any precipitate is redissolved.[1] |
| Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the assay. | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween 20 (e.g., 0.01%) to the buffer, if compatible with the assay. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound, which is soluble in DMSO, precipitating in my cell culture medium?
A1: This is a common issue known as "solvent shock."[1] While your this compound compound may be highly soluble in an organic solvent like DMSO, its solubility in an aqueous environment like cell culture medium is likely much lower. When the concentrated DMSO stock is diluted into the medium, the dramatic change in solvent polarity causes the compound to precipitate.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][6] The tolerance to DMSO can vary between different cell lines, so it is crucial to run a vehicle control (medium with the same final DMSO concentration but without the compound) to assess the effect of the solvent on your specific cells.[4]
Q3: Can I dissolve the this compound compound directly in the cell culture medium?
A3: Due to the typically poor aqueous solubility of such compounds, direct dissolution in cell culture medium is generally not feasible and will likely result in incomplete dissolution and precipitation.[3]
Q4: Are there any formulation strategies to improve the solubility of my this compound compound for in vitro experiments?
A4: Yes, several formulation techniques can enhance solubility:
-
Co-solvents: The use of a water-miscible organic co-solvent in the final solution can increase solubility.[2] However, the concentration of the co-solvent must be compatible with your assay system.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may significantly improve solubility.[2]
-
Use of Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.[7][8] (2-Hydroxypropyl)-β-cyclodextrin is frequently used in cell culture applications.[6]
-
Solid Dispersions: This involves dispersing the drug in a highly soluble hydrophilic matrix, which can enhance the dissolution rate.[2]
Q5: How can I determine the kinetic solubility of my this compound compound in my experimental buffer?
A5: A turbidimetric solubility assay can be performed. This involves preparing serial dilutions of your compound in the buffer of interest in a microplate and measuring the turbidity (absorbance) at a wavelength where the compound does not absorb (e.g., 620 nm). The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation during the dilution of a DMSO stock solution into an aqueous medium.
Materials:
-
This compound compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
37°C water bath or incubator
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the this compound compound and dissolve it in the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of complete cell culture medium to 37°C.[4]
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-wise.[3] This gradual addition is critical to prevent "solvent shock."[1]
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%).[6]
-
Gently mix the final working solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness.[3]
-
Use the freshly prepared working solution immediately for your experiments.[1]
-
Protocol 2: Kinetic Solubility Assessment using Turbidimetry
This protocol provides a method to estimate the kinetic solubility of a this compound compound in a specific aqueous buffer.[2]
Materials:
-
This compound compound in DMSO (high concentration stock)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution in DMSO.
-
-
Dilution in Aqueous Buffer:
-
In a separate 96-well plate, add the aqueous buffer of interest to each well.
-
Transfer a small, equal volume of the DMSO serial dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.[2]
-
-
Turbidity Measurement:
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[2]
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control wells.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound compound precipitation.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting C20H25NO3 quantification in complex matrices
Welcome to the technical support center for the quantitative analysis of C20H25NO3 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex matrices challenging?
A1: this compound is the chemical formula for a molecule with a molecular weight of approximately 327.42 g/mol . Compounds with this formula, often drug candidates or metabolites, require precise quantification in biological samples like plasma, urine, or tissue homogenates. The primary challenge arises from the "matrix effect," where endogenous components of the sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2][3][4] This interference can compromise the accuracy, precision, and sensitivity of the assay.[2][4]
Q2: What are matrix effects and how can they be minimized?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix.[2][3] These effects can cause significant errors in quantitative results.[2] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are crucial for removing interfering components.[4][5][6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte from matrix components is a key strategy.[4]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction.[7][8]
Q3: Why is an internal standard (IS) essential for accurate quantification?
A3: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, standards, and quality controls.[9] Its primary role is to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and ionization efficiency fluctuations.[8][9][10] By using the ratio of the analyte signal to the IS signal for quantification, the accuracy and precision of the method are significantly improved.[10] For LC-MS/MS, stable isotope-labeled (e.g., deuterated) analogues of the analyte are the preferred choice for an IS.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Sample Preparation Issues
Q: I am observing low and inconsistent recovery of this compound after sample preparation. What should I do?
A: Low recovery indicates that a significant amount of the analyte is being lost during the extraction process.
Troubleshooting Steps:
-
Re-evaluate Your Extraction Method: The choice of sample preparation is critical.[5][11] If you are using protein precipitation, which is a simpler but "dirtier" method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to improve cleanup and recovery.[5][6][12]
-
Optimize SPE Protocol: If using SPE, ensure the chosen sorbent is appropriate for this compound. The compound's polarity and pKa will determine whether a reversed-phase (e.g., C18), normal-phase, or ion-exchange sorbent is best.[6] Systematically optimize the wash and elution steps to maximize analyte recovery while minimizing the co-extraction of interferences.
-
Check pH Conditions: The charge state of this compound is pH-dependent. Adjust the pH of your sample and extraction solvents to ensure the analyte is in a neutral form for reversed-phase SPE or LLE, or in a charged state for ion-exchange SPE. This can dramatically improve recovery.
-
Investigate Analyte Stability: this compound could be degrading during sample processing. Assess its stability under your experimental conditions (e.g., temperature, pH, light exposure).[13]
Workflow for Optimizing Sample Preparation
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. gcms.cz [gcms.cz]
- 13. scribd.com [scribd.com]
Technical Support Center: Chiral Separation of C20H25NO3 (Methadone) Enantiomers by HPLC
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of C20H25NO3 (specifically (±)-Methadone) enantiomers using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of methadone enantiomers.
| Problem | Question to Ask | Possible Cause | Recommended Action |
| Poor Resolution (Rs < 1.5) | Is the chiral stationary phase (CSP) appropriate for methadone? | Incorrect Column Selection | Methadone, a basic compound, is effectively resolved on protein-based columns like α1-acid glycoprotein (B1211001) (AGP) or polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives).[1][2] Consider switching to a recommended column type if your current CSP is ineffective. |
| Is the mobile phase composition optimal? | Suboptimal Mobile Phase | For AGP columns (reversed-phase), adjust the pH and concentration of the aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297), pH 7.4) and the percentage of the organic modifier (e.g., isopropanol (B130326), acetonitrile).[3][4] For polysaccharide columns (normal-phase), vary the ratio of hexane/isopropanol and consider adding a basic modifier like diethylamine (B46881) (DEA) to improve peak shape and selectivity. | |
| Is the column temperature controlled and optimized? | Temperature Effects | Generally, lower temperatures can enhance chiral recognition and improve resolution. Systematically evaluate temperatures between 15-30°C.[2] Ensure the column oven is stable. | |
| Is the flow rate too high? | High Flow Rate | Chiral separations are often sensitive to flow rate. A lower flow rate (e.g., 0.5-0.9 mL/min) increases the interaction time between the analytes and the CSP, which can improve resolution.[3] | |
| Peak Tailing | Are you observing tailing, especially for the methadone peaks? | Secondary Silanol (B1196071) Interactions | Methadone is a basic compound and can interact with acidic residual silanol groups on the silica (B1680970) support of the column, causing tailing.[5] For normal-phase separations, add a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase to block these active sites. For reversed-phase, ensure the mobile phase pH is appropriate.[5] |
| Is the sample concentration too high? | Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad and tailing peaks.[6] Dilute the sample and reinject. | |
| Is there a void at the column inlet? | Column Bed Deformation | A sudden pressure shock or long-term use can create a void at the head of the column. This can be checked by removing the inlet fitting. If a void is present, the column may need to be replaced. Using a guard column is recommended to protect the analytical column.[7] | |
| Retention Time Drift/Shift | Are retention times gradually increasing or decreasing over a sequence of runs? | Column Equilibration | Chiral columns, especially in normal-phase, can require extended equilibration times. Ensure the column is flushed with the mobile phase for at least 1-2 hours before starting the analysis.[8] |
| Is the mobile phase composition changing? | Mobile Phase Volatility | In normal-phase (e.g., hexane/IPA), the more volatile component (hexane) can evaporate from the reservoir, changing the mobile phase ratio and causing retention times to drift.[9] Prepare fresh mobile phase daily and keep the reservoir covered. | |
| Are there temperature fluctuations? | Inadequate Temperature Control | Unstable column temperature is a common cause of retention time drift.[10] Use a reliable column oven and ensure the ambient laboratory temperature is stable. | |
| High Backpressure | Has the system pressure increased significantly? | Frit Blockage | Particulates from the sample or precipitated buffer salts can clog the column inlet frit. Filter all samples and mobile phases before use. If pressure is high, try back-flushing the column (disconnected from the detector) at a low flow rate.[11] |
| Is the mobile phase viscosity too high? | Mobile Phase Properties | A high percentage of a viscous solvent like isopropanol can increase backpressure. Ensure the mobile phase composition is appropriate for your system's pressure limits. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating methadone enantiomers?
A1: Several CSPs can be used successfully. Protein-based columns, particularly those with α1-acid glycoprotein (AGP), are widely cited for their excellent selectivity for methadone enantiomers in reversed-phase mode.[1][3][12][13] Polysaccharide-based columns, such as Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based), are also effective, typically used in normal-phase or polar organic modes.[2][14] The choice often depends on the sample matrix and desired run time.
Q2: How does the mobile phase pH affect the separation on an AGP column?
A2: On a protein-based column like the Chiral-AGP, pH is a critical parameter. It influences the ionization state of both the acidic and basic functional groups on the protein and the analyte (methadone). For methadone, a mobile phase pH around 7.0-7.4 is often optimal, balancing retention and enantioselectivity.[3][4] Small adjustments to the pH can significantly alter the separation.
Q3: Why is a basic additive like diethylamine (DEA) often used in normal-phase separations of methadone?
A3: Methadone is a basic compound with a tertiary amine group. This group can interact strongly with residual acidic silanol sites on the silica surface of the CSP, leading to poor peak shape (tailing) and potentially poor resolution.[5] Adding a small amount of a competing base like DEA (e.g., 0.1%) to the mobile phase neutralizes these active sites, resulting in more symmetrical peaks and improved chromatographic performance.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a powerful tool for optimizing chiral separations. The interactions that govern chiral recognition are often sensitive to temperature changes. In many cases, decreasing the temperature enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[2] It is recommended to study a range of temperatures (e.g., 15°C, 25°C, 35°C) during method development.
Q5: My sample is in a biological matrix (e.g., plasma, serum). How should I prepare it before injection?
A5: For biological matrices, sample preparation is crucial to remove proteins and other interferences that can damage the column and obscure the peaks. Common techniques include protein precipitation (PPT) with a cold organic solvent like acetonitrile (B52724), followed by centrifugation.[4] For cleaner samples and lower detection limits, Solid-Phase Extraction (SPE) is often employed.[1]
Experimental Protocols & Data
Example Protocol: Chiral Separation using a Protein-Based Column
This protocol is a representative method for the analysis of methadone enantiomers using a Chiral-AGP column.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiral-AGP column (100 mm x 4.0 mm, 5 µm).[4][12]
-
Mobile Phase: 20 mM Ammonium Acetate buffer (pH adjusted to 7.4) / Isopropyl Alcohol / Acetonitrile (85:10:5 v/v/v).[4]
-
Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC-grade water, adjust pH with ammonium hydroxide (B78521) or acetic acid, and filter through a 0.22 µm filter. Add the organic modifiers. Degas the mobile phase before use.
-
-
Temperature: 22-25°C (controlled ambient).[4]
-
Detection: UV at 205 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.[4]
-
Quantitative Data Summary
The following table summarizes typical chromatographic parameters obtained from different methods for methadone enantiomer separation.
| Parameter | Method 1 (AGP Column) [4] | Method 2 (AGP Column) [3] | Method 3 (Cyclobond Column) [15] |
| Column Type | Chiral α-acid glycoprotein (AGP) | Chiral α-acid glycoprotein (AGP) | Cyclobond I 2000 RSP |
| Dimensions | 100 x 4.0 mm, 5 µm | N/A | N/A |
| Mobile Phase | 20 mM Ammonium Acetate (pH 7.4) : IPA : ACN (85:10:5) | 20 mM Acetic Acid (pH 7.4) : IPA (93:7) | Reversed-phase mobile phase |
| Flow Rate | 0.9 mL/min | 0.9 mL/min | N/A |
| Temperature | Ambient (22±2°C) | N/A | N/A |
| Detection | MS/MS | MS/MS | UV at 210 nm |
| Retention Time 1 | 8.4 min | N/A | N/A |
| Retention Time 2 | 11.8 min | N/A | N/A |
| Resolution (Rs) | Baseline separated | Baseline separated | ~2.0 |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral stationary phases in HPLC for the stereoselective determination of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. RT shift observed during chiral analysis - Chromatography Forum [chromforum.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective high-performance liquid chromatographic method for the determination of methadone in serum using an AGP and a CN column as chiral and analytical column, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective high-performance liquid chromatography determination of methadone enantiomers and its major metabolite in human biological fluids using a new derivatized cyclodextrin-bonded phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of C20H25NO3 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of C20H25NO3 derivatives. The molecular formula this compound corresponds to several compounds, including aporphine (B1220529) alkaloids like Apomorphine (B128758) and Boldine, which serve as relevant examples for this guide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to follow the typical experimental workflow, from initial design and in vitro screening to in vivo validation.
I. Strategy and Molecular Design
Question: I am starting to design this compound derivatives for CNS activity. Should I prioritize increasing lipophilicity or targeting a specific transporter?
Answer: This is a critical initial decision.
-
Increased Lipophilicity (Passive Diffusion): For small molecules, passive diffusion across the BBB is a primary entry mechanism. Enhancing lipophilicity (LogP) can improve penetration, but there is a trade-off. Very high lipophilicity can lead to increased plasma protein binding, rapid metabolism, and non-specific binding within the brain tissue, ultimately reducing the unbound drug concentration at the target.[1][2][3][4] There is often a parabolic relationship where optimal brain penetration occurs at a moderate LogP, typically between 1.5 and 2.7.[5]
-
Transporter-Targeting (Active Transport): If your molecule's scaffold resembles an endogenous substance (like an amino acid or glucose), you could modify it to hijack an influx transporter (e.g., LAT1, GLUT1).[2] Alternatively, if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), strategies to evade or inhibit this transporter are necessary.
Recommendation: Start by evaluating the physicochemical properties of your lead compound. If it has a low molecular weight (<450 Da) and a moderate polar surface area (PSA < 90 Ų), optimizing lipophilicity is a reasonable strategy.[6] If the compound is more polar or is identified as a P-gp substrate, a transporter-targeted approach may be more fruitful.
Question: How do physicochemical properties like Molecular Weight (MW), Polar Surface Area (PSA), and Hydrogen Bonds affect BBB penetration?
Answer: These properties are key predictors of passive BBB penetration.
-
Molecular Weight (MW): Smaller molecules generally cross the BBB more easily. A common guideline for CNS drugs is a MW below 450-500 Da.[2][6][7]
-
Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. A lower PSA is favorable for BBB penetration as it reduces the energy required for the molecule to leave the aqueous environment of the blood and enter the lipid-like environment of the cell membrane. For CNS drugs, a PSA of less than 60-70 Ų is often considered optimal.[6][8]
-
Hydrogen Bonds: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts BBB permeability. Breaking hydrogen bonds with water to enter the lipid membrane is energetically costly. A lower HBD count (typically ≤3) is a key characteristic of successful CNS drugs.[6][7][9] Masking hydrogen bond donors through intramolecular hydrogen bonding can be an effective strategy to improve permeability while retaining target affinity.[9][10]
II. In Vitro Permeability Assays
Question: My this compound derivative shows high permeability in the PAMPA-BBB assay but low permeability in a Caco-2 or hCMEC/D3 cell-based assay. What does this discrepancy indicate?
Answer: This is a classic and informative result. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion across a lipid membrane.[11] In contrast, cell-based models like Caco-2 or hCMEC/D3 also express active transport proteins, including efflux transporters like P-glycoprotein (P-gp).
The most likely explanation is that your compound is a substrate for an efflux transporter , likely P-gp. It can passively diffuse across a simple lipid layer (high PAMPA permeability), but it is actively pumped out of the endothelial cells in the cell-based model, resulting in low net permeability.
Troubleshooting Steps:
-
Confirm P-gp Interaction: Rerun the cell-based assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar, or elacridar).[12] If the permeability of your compound increases significantly, it confirms that it is a P-gp substrate.
-
Calculate the Efflux Ratio (ER): The ER is the ratio of permeability in the basolateral-to-apical direction (B-A) to the apical-to-basolateral direction (A-B). An ER greater than 2 is generally considered indicative of active efflux.[12][13]
Question: The Transendothelial Electrical Resistance (TEER) values in my in vitro BBB model (e.g., hCMEC/D3) are inconsistent or too low. How can I fix this?
Answer: Low or variable TEER values indicate that the tight junctions between the endothelial cells have not formed properly, leading to a "leaky" barrier. This compromises the integrity of your permeability measurements.
Common Causes and Solutions:
-
Cell Culture Conditions: Ensure cells are not overgrown and that the medium is fresh. Co-culturing endothelial cells with astrocytes or pericytes can significantly enhance tight junction formation and increase TEER values.
-
Serum Components: Some serum lots can negatively impact tight junction integrity. Test different lots of serum or consider using serum-free medium supplements.
-
Handling: Be gentle when changing the medium to avoid disrupting the cell monolayer.
-
Contamination: Check for any signs of bacterial or mycoplasma contamination, which can degrade barrier function.
III. In Vivo Studies
Question: My compound demonstrated good permeability in vitro, even in the presence of efflux transporters, but shows a low brain-to-plasma (B/P) ratio in my rodent model. What are the potential reasons?
Answer: A low B/P ratio despite good in vitro permeability points to in vivo factors not captured by the cell-based assays.
Possible Explanations:
-
High Plasma Protein Binding: If your compound binds extensively to plasma proteins like albumin, only the free, unbound fraction is available to cross the BBB.[3][14] A highly bound compound will have a low B/P ratio even with excellent membrane permeability.
-
Rapid Metabolism: The compound might be rapidly metabolized in the liver or by enzymes present at the BBB itself, reducing the concentration of the parent drug available to enter the brain.[15]
-
Active Efflux in Vivo: The in vivo expression and activity of efflux transporters (like P-gp) can be higher or more complex than in in vitro models. Your compound might be a weak P-gp substrate that only shows significant efflux in a fully functional in vivo system.[16]
-
Poor Stability: The compound may be chemically unstable in blood.
Troubleshooting Workflow:
-
Measure Plasma Protein Binding: Use techniques like equilibrium dialysis to determine the unbound fraction of your drug in plasma.
-
Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes.
-
Conduct an In Vivo P-gp Inhibition Study: Administer your compound to rodents with and without a P-gp inhibitor. A significant increase in the B/P ratio in the presence of the inhibitor confirms in vivo efflux.
Quantitative Data on BBB Penetration
Quantitative data is essential for comparing derivatives and guiding structural modifications. Key parameters include the in vitro apparent permeability coefficient (Papp), the in vivo logarithmic ratio of brain-to-blood concentration (logBB), and the brain-to-plasma concentration ratio.
Table 1: Physicochemical Properties and General BBB Penetration Potential
| Property | Poor BBB Penetration | Good BBB Penetration | Rationale |
| Molecular Weight (Da) | > 500 | < 450 | Smaller molecules diffuse more easily across membranes.[6][7] |
| Topological PSA (Ų) | > 90 | < 70 | Lower polarity reduces the desolvation penalty for membrane entry.[6][8] |
| cLogP | < 1 or > 4 | 1.5 - 3.0 | A balance of lipophilicity is needed to cross the membrane but not be trapped.[1][5] |
| H-Bond Donors | > 3 | ≤ 3 | Fewer donors reduce the energetic cost of desolvation.[6][7][9] |
| Efflux Ratio (P-gp) | > 2.0 | < 2.0 | Indicates the compound is not a significant substrate for P-gp efflux.[12] |
Table 2: BBB Penetration Data for Aporphine Alkaloids (Analogs of this compound)
| Compound | Molecular Formula | Brain Concentration | Brain-to-Plasma Ratio | Notes |
| (R)-Apomorphine | C17H17NO2 | 129 ± 20 pmol/mL (extracellular) | ~8% of total brain tissue concentration | Stereoselective uptake suggested at the BBB.[17] |
| (S)-Apomorphine | C17H17NO2 | 70 ± 10 pmol/mL (extracellular) | ~4% of total brain tissue concentration | Lower extracellular concentration compared to the R-enantiomer.[17] |
| Boldine | C19H21NO4 | 18 nmol/g tissue (at 30 min post 50 mg/kg oral dose) | Lower than liver, but detectable in brain. | Demonstrates ability to cross the BBB.[18] |
Note: Direct quantitative permeability data for a wide range of this compound derivatives is limited in public literature. The data above for structurally related aporphine alkaloids illustrates that these scaffolds can penetrate the BBB, but concentrations may vary significantly based on stereochemistry and specific substitutions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Preparation of Solutions:
-
Prepare a donor solution of the test compound (e.g., 200 µM in a phosphate (B84403) buffer solution, pH 7.4).
-
Prepare the acceptor buffer (phosphate buffer with a scavenger agent to ensure sink conditions).
-
-
Membrane Coating:
-
Coat the filter of a 96-well donor plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
-
Assay Assembly:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability (Papp):
-
The apparent permeability coefficient (Papp in cm/s) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Protocol 2: In Vivo Brain Microdialysis in Rodents
Objective: To measure the unbound concentration of a compound in the brain extracellular fluid (ECF) of a freely moving animal over time.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours post-surgery.[7]
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe's inlet tubing to a microsyringe pump and the outlet to a fraction collector.
-
-
Perfusion and Equilibration:
-
Drug Administration and Sample Collection:
-
Administer the this compound derivative via the desired route (e.g., intravenous, intraperitoneal).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials, often containing an antioxidant or stabilizer.
-
-
Analysis:
-
Analyze the concentration of the compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
-
Probe Placement Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain tissue to histologically verify the correct placement of the microdialysis probe.[7]
-
Protocol 3: Brain Tissue Homogenization and Analysis
Objective: To determine the total concentration of a compound in brain tissue.
Methodology:
-
Tissue Collection:
-
Following in vivo dosing and at a predetermined time point, euthanize the animal and rapidly excise the brain.
-
Rinse the brain with ice-cold saline to remove excess blood.
-
Dissect the brain region of interest, weigh it, and immediately snap-freeze it in liquid nitrogen. Store at -80°C until analysis.[19]
-
-
Homogenization:
-
Place the frozen brain tissue in a homogenization tube.
-
Add a specific volume of a suitable homogenization buffer (e.g., phosphate-buffered saline or a lysis buffer) to create a known weight-to-volume ratio (e.g., 1:4 w/v).[20]
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., a bead beater or sonicator) until a uniform homogenate is achieved.[2][20]
-
-
Protein Precipitation/Extraction:
-
To extract the drug and remove proteins, add an organic solvent (e.g., acetonitrile) containing an internal standard to an aliquot of the brain homogenate.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[6]
-
-
Analysis:
-
Carefully collect the supernatant, which contains the drug.
-
Analyze the drug concentration in the supernatant using LC-MS/MS.
-
-
Calculation:
-
Calculate the concentration of the drug in the original brain tissue (e.g., in ng/g) by accounting for the dilution factor from the homogenization buffer and the initial tissue weight.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for BBB Penetration Assessment
Caption: A typical workflow for assessing the BBB penetration of new chemical entities.
Signaling and Transport Pathways at the BBB
Caption: Key transport pathways for small molecules across the BBB endothelial cell.
Caption: Mechanism of tight junction modulation to allow paracellular drug passage.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calculation of an Apical Efflux Ratio from P-Glycoprotein (P-gp) In Vitro Transport Experiments Shows an Improved Correlation with In Vivo Cerebrospinal Fluid Measurements in Rats: Impact on P-gp Screening and Compound Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological disposition of boldine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions between the dopamine agonist, bromocriptine and the efflux protein, P-glycoprotein at the blood-brain barrier in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distribution of apomorphine enantiomers in plasma, brain tissue and striatal extracellular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. elearning.uniroma1.it [elearning.uniroma1.it]
Technical Support Center: Mass Spectrometry Analysis of C20H25NO3
Welcome to the technical support center for the mass spectrometry analysis of compounds with the molecular formula C20H25NO3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are some common compounds with the molecular formula this compound?
A1: Several pharmacologically active compounds share the molecular formula this compound (molar mass: 327.42 g/mol ). These include:
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Methadone: A synthetic opioid agonist used for pain management and opioid use disorder treatment.[1]
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Benactyzine: An anticholinergic drug with antidepressant and anxiolytic properties.[2][3]
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Dimenoxadol: An opioid analgesic.
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Difemerine: An antimuscarinic agent.
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Panicudine: An alkaloid.
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Traxoprodil: An NMDA receptor antagonist.[1]
Q2: What are the most common artifacts I might encounter during the LC-MS analysis of this compound compounds?
A2: When analyzing this compound compounds, particularly in biological matrices, you may encounter several types of artifacts that can complicate data interpretation and affect quantitation. The most common include:
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In-source Fragmentation (ISF): The unintended fragmentation of the analyte in the ion source of the mass spectrometer. For complex molecules, this can generate fragments that may be mistaken for metabolites or other compounds.[4][5] For example, in the analysis of opioids, in-source dissociation of metabolites can create interfering ions.[6]
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Adduct Formation: The association of the analyte with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium (B1175870) ([M+NH4]+). This can split the analyte signal into multiple peaks, reducing the intensity of the desired protonated molecule ([M+H]+) and complicating spectral interpretation.
-
Matrix Effects: The suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][8][9] This is a significant concern in clinical and forensic toxicology and can impact the accuracy and precision of quantitative methods.[7][8][9][10]
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"Ghost Peaks": The appearance of a peak at the correct m/z but at a different retention time, often due to in-source oxidation or other chemical transformations of a high-concentration analyte.[11]
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components.
-
Use of Internal Standards: Utilize isotopically labeled internal standards (e.g., methadone-d9) that co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[13]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[14]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or "No Peaks"
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Gas Leaks | Check for leaks in the gas supply lines, fittings, and connections using an electronic leak detector. Ensure gas cylinders have adequate pressure.[15] |
| Sample Preparation Issues | Verify that the sample was prepared correctly and that no steps were missed. Ensure the final sample concentration is appropriate for the instrument's sensitivity.[15] |
| Clogged System | Check for clogs in the autosampler needle, tubing, or LC column. A sudden increase in system pressure is a common indicator of a clog.[15] |
| Incorrect MS Method Parameters | Verify that the correct precursor and product ions are selected in your MRM method. Ensure that the ionization source parameters (e.g., spray voltage, gas temperature) are optimized for your analyte. |
| Detector Malfunction | If no peaks are observed for both the analyte and internal standard, there may be an issue with the detector. Contact your instrument service engineer.[15] |
Issue 2: Unexpected Peaks in the Mass Spectrum
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | Reduce the cone/orifice voltage or other source parameters that can influence the energy of the ions entering the mass spectrometer.[4] Compare the fragmentation pattern with known spectra to identify if the unexpected peaks are fragments of your target analyte.[4] |
| Adduct Formation | The presence of sodium and potassium adducts is common. To minimize their formation, use high-purity LC-MS grade solvents and reagents. Consider adding a small amount of a proton source like formic acid to the mobile phase to favor the formation of [M+H]+. |
| Contamination | Contamination can come from various sources, including solvents, glassware, and the LC system itself. Run blank injections to identify the source of contamination. Common contaminants include plasticizers and polymers. |
| Co-eluting Isobaric Compounds | If an unexpected peak has the same mass as your analyte but a different retention time, it may be an isomer or another compound with the same nominal mass. Improve chromatographic separation to resolve these peaks. High-resolution mass spectrometry can also help differentiate between compounds with the same nominal mass but different elemental compositions.[6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Methadone in Urine
This protocol provides a general framework for the quantitative analysis of methadone. It should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Dilute-and-Shoot)
-
To 100 µL of urine sample, add 900 µL of an internal standard solution (e.g., methadone-d9 (B15087413) in 50:50 methanol:water).
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Dynamic MRM Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Methadone | 310.2 | 265.2 | 20 |
| Methadone | 310.2 | 105.1 | 30 |
| Methadone-d9 | 319.2 | 268.2 | 20 |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of Methadone.
| Parameter | Methadone | Methadone-d9 (Internal Standard) |
| Linear Range | 10 - 5,000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | N/A |
| Intra-day Precision (%CV) | < 5% | N/A |
| Inter-day Precision (%CV) | < 5% | N/A |
| Accuracy | 90-110% | N/A |
| Matrix Effect | < 15% | N/A |
| Recovery | > 85% | N/A |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for LC-MS/MS analysis of Methadone in urine.
Caption: Simplified signaling pathway of Methadone.
References
- 1. Methadone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. The effectiveness of matrix interventions in improving methadone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effectiveness of Matrix Interventions in Improving Methadone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Effectiveness of Matrix Interventions in Improving Methadone Treatment | Semantic Scholar [semanticscholar.org]
- 11. Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC‐ESI‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scimetr.com [scimetr.com]
- 15. gentechscientific.com [gentechscientific.com]
Technical Support Center: Optimizing Cell Culture Conditions for C20H25NO3 Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their cell culture conditions for bioassays involving C20H25NO3. The guidance provided is based on general best practices for cell culture and bioassays. The specific mechanism of action for a compound with the molecular formula this compound can vary, as it may refer to several substances. For the purpose of providing a detailed example, the signaling pathway information presented here is for a hypothetical this compound compound acting as an alpha-1 adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in cell-based assays?
Common sources of error in cell viability and other cell-based assays include overgrowth, undergrowth, or contamination of the cell culture, which can significantly alter results.[1] The experimental conditions themselves, such as temperature, humidity, and pH, must be kept consistent.[1] Additionally, improper handling of samples, like excessive exposure to light or prolonged storage, can affect cell viability.[1] The reagents used in the assay can also interact with the test compounds, leading to inaccurate readings.[1]
Q2: What are the different types of cell culture contamination and how can I identify them?
Cell culture contamination can be a significant issue, arising from sources like human handling, environmental exposure, and contaminated consumables or reagents.[2] The most common types of contamination are:
-
Bacterial contamination: Often visible as fine black sand-like particles under the microscope. The culture medium may become cloudy and change color (typically yellow due to a drop in pH).[]
-
Fungal contamination: Characterized by the appearance of filamentous mycelia floating in the culture medium.[]
-
Yeast contamination: Leads to turbidity in the medium and can cause a slower rate of cell growth.[2]
-
Mycoplasma contamination: This is a particularly troublesome contamination as it does not typically cause the medium to become cloudy but can accelerate color changes in the medium and ultimately lead to cell death.[]
-
Chemical contamination: Can result from detergents, endotoxins, or plasticizers leaching from culture vessels, which can impact cell growth and morphology.[4]
Q3: How do I choose the right cell line for my this compound bioassay?
The choice of cell line is critical and depends on the research question. For studying specific metabolic pathways or disorders, cell lines derived from relevant tissues are recommended. For example, hepatocyte-derived cell lines like HepG2 are suitable for liver-related studies, while neuronal cell lines like SH-SY5Y are used for neurobiology research.[5] The selection should be based on the biological process being investigated and the specific targets of the this compound compound.
Q4: How should I prepare a stock solution of a this compound compound that is insoluble in aqueous solutions?
For compounds that are insoluble in water, a common practice is to dissolve them in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[5] This stock solution can then be diluted in the cell culture medium to the final desired concentration. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically less than 0.1%) to prevent solvent-induced cytotoxicity.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Cell Growth | Insufficient nutrients in the medium.[] High cell density.[] Poor culture environment (incorrect temperature, CO2, or humidity).[] Excessive trypsinization time damaging cells.[] | Ensure the use of high-quality, non-contaminated media and serum.[] Regularly check and calibrate incubator settings.[] Optimize trypsinization time; consider pre-warming trypsin to 37°C or pre-rinsing with PBS to shorten digestion time.[] |
| Uneven Distribution of Adherent Cells in Multi-well Plates | Movement of the plate from the hood to the incubator can cause a vortex, pushing cells to the outer edge of the wells.[6] | Allow cells to slightly adhere to the plate surface for a few minutes in the hood before carefully transferring them to the incubator.[6] |
| High Variability in Bioassay Results | Inconsistent cell seeding density.[5] Variability in the preparation of the this compound stock solution.[5] Bubbles in the wells of the microplate.[7] | Use a cell counter to ensure consistent cell numbers are seeded in each well. Prepare a fresh stock solution of the compound for each experiment. Be careful during pipetting to avoid introducing air bubbles.[7] |
| Low Cell Viability After Treatment | The concentration of the this compound compound is too high.[5] Toxicity from the solvent used to dissolve the compound.[5] Contamination of the cell culture.[5] | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the compound.[5] Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.1% DMSO).[5] Regularly check for and address any potential contamination.[5] |
| Precipitation of the Compound in the Culture Medium | The concentration of the this compound compound is too high.[5] Improper dissolution of the stock solution.[5] | Lower the concentration of the compound.[5] Ensure the stock solution is fully dissolved before diluting it in the culture medium.[5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a common method for assessing cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in an incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2–4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway of this compound as an alpha-1 adrenergic agonist.
Caption: General experimental workflow for a cell-based bioassay with this compound.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. greenelephantbiotech.com [greenelephantbiotech.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. bioassaysys.com [bioassaysys.com]
Technical Support Center: Synthesis and Purification of C20H25NO3 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of C20H25NO3 analogs, such as methoxetamine (MXE) and other related arylcyclohexylamines and diarylethylamines.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound analogs like methoxetamine?
A1: A prevalent synthetic route for methoxetamine and its analogs involves a multi-step process.[1][2][3] This typically starts with a Grignard reaction between a substituted benzonitrile (B105546) (e.g., 3-methoxybenzonitrile) and a cyclic Grignard reagent (e.g., cyclopentylmagnesium bromide) to form a ketone.[3][4] This is followed by alpha-bromination of the ketone and subsequent reaction with an amine (e.g., ethylamine) to form a Schiff base, which then undergoes rearrangement upon heating to yield the final product.[3] Another key reaction often employed is reductive amination, where a ketone is reacted with an amine in the presence of a reducing agent.[5][6][7]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound analogs?
A2: Impurities can arise from various stages of the synthesis. Potential impurities include unreacted starting materials, byproducts from side reactions, and metabolites if the synthesis involves biological systems. For instance, in the synthesis of methoxetamine, O-demethylated and N-dealkylated metabolites can be present.[1][2][3] During reductive amination, a common impurity is the unreacted imine intermediate, which can persist even after the reduction step.[5] Side-products from the Grignard reaction can also be a source of impurities.[8]
Q3: What are the recommended general purification techniques for this compound analogs?
A3: Common purification techniques for this compound analogs include:
-
Recrystallization: This is a standard method for purifying solid compounds.[9]
-
Acid-Base Liquid-Liquid Extraction: This technique is useful for separating basic amine products from non-basic impurities.[5]
-
Column Chromatography: This is a versatile technique for separating complex mixtures.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique suitable for final purification and analysis.[1][2]
-
Chiral Capillary Electrophoresis: This method is specifically used for the separation of enantiomers (chiral isomers).[1][2]
Troubleshooting Guides
Synthesis Challenges
Problem: Low yield in the Grignard reaction step.
-
Possible Cause: The Grignard reagent is highly sensitive to moisture and air. Any presence of water will quench the reagent and reduce the yield.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem: Incomplete reaction during reductive amination, with the imine intermediate still present.
-
Possible Cause: The reducing agent may not be sufficiently reactive, or the reaction conditions may not be optimal.[5]
-
Troubleshooting Steps:
-
Increase the excess of the reducing agent: Try increasing the molar equivalents of the reducing agent (e.g., NaBH4).[5]
-
Change the reducing agent: Consider using a different reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are often more effective for reductive amination.[7]
-
Adjust the reaction temperature: Increasing the temperature might drive the reaction to completion, but be cautious of potential side reactions.[5]
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the imine.
-
Purification Challenges
Problem: Difficulty in separating the desired amine product from the unreacted imine impurity using acid-base extraction.
-
Possible Cause: The imine may also be basic enough to be extracted along with the amine, or emulsions may form, making separation difficult.[5]
-
Troubleshooting Steps:
-
Optimize pH: Carefully adjust the pH of the aqueous layer during extraction. A slightly less acidic pH might be sufficient to protonate the more basic amine product while leaving the less basic imine in the organic layer.
-
Use a different solvent system: Experiment with different organic solvents to improve the partitioning of the amine and imine.[5]
-
Employ column chromatography: If extraction fails, column chromatography is a more effective method for separating compounds with similar properties.
-
Problem: Low recovery of the final product after recrystallization.
-
Possible Cause: The compound may be too soluble in the chosen solvent, or the cooling process might be too rapid.
-
Troubleshooting Steps:
-
Solvent selection: Test a range of solvents and solvent mixtures to find a system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Slow cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals and minimize loss to the mother liquor.
-
Concentrate the mother liquor: After the first crop of crystals is collected, concentrate the remaining solution and cool again to recover more product.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Model this compound Analog
| Purification Technique | Average Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization | 75 | 95 | Simple, cost-effective | Can have lower recovery |
| Acid-Base Extraction | 85 | 90 | Good for removing non-basic impurities | May not separate similarly basic compounds |
| Column Chromatography | 60 | >98 | High purity achievable | Can be time-consuming and use large solvent volumes |
| Preparative HPLC | 50 | >99 | Very high purity, good for small scales | Expensive, lower throughput |
Note: These are representative values and can vary significantly based on the specific analog and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Dissolve the ketone (1 equivalent) and the amine (1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound analogs.
Caption: A decision-making flowchart for troubleshooting the purification of this compound analogs.
References
- 1. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Enantioselective Synthesis of C20H25NO3 (Methadone)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization during the synthesis of C20H25NO3, with a primary focus on (R)- and (S)-methadone. The content is structured to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the significance of controlling stereochemistry in the synthesis of Methadone (this compound)?
A1: Methadone possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-methadone and (S)-methadone. These enantiomers exhibit different pharmacological properties. The opioid agonist activity, responsible for its analgesic effects, resides primarily in the (R)-enantiomer. The (S)-enantiomer has weaker opioid activity but is a more potent NMDA receptor antagonist. Therefore, producing enantiomerically pure methadone is crucial for developing drugs with specific therapeutic actions and minimizing potential side effects associated with the other enantiomer.
Q2: What are the primary strategies for obtaining enantiomerically pure methadone?
A2: There are two main approaches. The first is the resolution of a racemic mixture, which involves synthesizing the compound as a 50:50 mixture of both enantiomers and then separating them. This can be a complex and costly process. The second, more modern approach is asymmetric (or stereoselective) synthesis, which aims to produce only the desired enantiomer from the start. This is often more efficient and is the focus of this guide.
Q3: What is the "chiral pool" approach for methadone synthesis?
A3: The chiral pool approach utilizes readily available, inexpensive chiral molecules from nature as starting materials. For the synthesis of (R)- and (S)-methadone, enantiopure D- or L-alanine, respectively, can be used.[1] The inherent chirality of the starting material is transferred through a series of chemical reactions to the final product, ensuring a high level of stereochemical control. This method is highly effective at preventing racemization.
Q4: What is a chiral auxiliary and how does it help prevent racemization?
A4: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction. It works by creating a rigid, chiral environment that sterically hinders one pathway, forcing the reaction to proceed with a specific stereochemistry. After the key stereocenter is set, the auxiliary is removed. In the context of methadone synthesis, derivatives of chiral amino acids like alanine (B10760859) can act as the source for a chiral auxiliary.
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
One of the most common challenges in asymmetric synthesis is achieving a high enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Below are potential causes and solutions for low e.e. in the synthesis of methadone.
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Impure Chiral Starting Material | The optical purity of the final product can never exceed that of the starting material in a chiral pool synthesis. • Solution: Verify the enantiomeric purity of the starting alanine or alaninol using chiral HPLC or polarimetry before beginning the synthesis. |
| 2. Racemization During Intermediate Steps | Certain reaction conditions (e.g., harsh pH, high temperatures) can cause the chiral center to racemize after it has been established. |
| • Solution 1 (Temperature Control): The key ring-opening reaction is performed at low temperatures (-20 °C).[1] Ensure strict temperature control throughout this step. Higher temperatures can provide enough energy to overcome the stereochemical barrier, leading to racemization. | |
| • Solution 2 (Base Selection): The choice and amount of base can be critical. While a strong base like NaHMDS is required, using a significant excess or a base that is too harsh could potentially lead to proton abstraction at the chiral center, causing racemization. Use the recommended stoichiometry. | |
| 3. Incomplete Reaction or Side Reactions | If the key stereochemistry-defining reaction does not go to completion, or if side reactions occur, the purification process may inadvertently enrich the undesired enantiomer or diastereomer. The novel cyclic sulfamidate approach is designed to prevent the formation of the isomethadone byproduct, a common issue in older methods.[1] |
| • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Ensure all reagents are pure and added under the specified inert atmosphere to prevent side reactions. | |
| 4. Contamination | Contamination from glassware or reagents can introduce substances that catalyze racemization. |
| • Solution: Ensure all glassware is scrupulously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. | |
| 5. Incorrect Analytical Method | The measured e.e. may be inaccurate if the analytical method is not properly validated. |
| • Solution: Use a validated chiral HPLC or SFC method for determining enantiomeric excess.[2][3] Run a standard of the racemic mixture to ensure the method can separate the two enantiomers effectively. |
Quantitative Data on Asymmetric Methadone Synthesis
The following table compares two chiral pool synthesis methods for producing enantiopure methadone, highlighting the significant improvement in overall yield with the newer cyclic sulfamidate approach.
| Synthesis Method | Chiral Source | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantage |
| Previous Chiral Pool Method | D- or L-Alanine | ~20% | >99% | High enantioselectivity |
| Novel Cyclic Sulfamidate Method | D- or L-Alanine | 63% | >99% | Improved yield, avoids isomethadone byproduct[4] |
Experimental Protocols
Key Protocol: Asymmetric Synthesis of (R)- or (S)-Methadone via Cyclic Sulfamidate Ring-Opening
This protocol is based on the enantio-retentive process developed by Santillo et al. (2024), which starts from enantiopure alaninol.[1][4]
Step 1: Synthesis of N-Boc-protected Cyclic 4-methyl-sulfamidate (Compound 2)
-
Commercially available (R)- or (S)-alaninol is first protected with a Boc group using Boc-anhydride and triethylamine (B128534) in dichloromethane (B109758) (DCM).
-
The resulting N-Boc-alaninol is then cyclized using thionyl chloride (SOCl2) in the presence of triethylamine and imidazole (B134444) in DCM at low temperatures (-60 °C to room temperature) to form the cyclic sulfamidate. This key intermediate carries the chirality from the starting alaninol.
Step 2: Ring-Opening with Diphenylacetonitrile (B117805) (Formation of Compound 3)
-
To a solution of diphenylacetonitrile in dry tetrahydrofuran (B95107) (THF) at -20 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) and stir for 1 hour.
-
Add a solution of the N-Boc-protected cyclic sulfamidate (Compound 2) in THF.
-
Maintain the reaction at -20 °C for 1 hour.
-
Quench the reaction with an aqueous solution of citric acid.
-
This step opens the cyclic sulfamidate with retention of configuration, yielding the N-Boc-protected nitrile intermediate with a 90% yield.[1]
Step 3: Deprotection and Reductive Amination (Formation of Compound 4)
-
The N-Boc-protected intermediate (Compound 3) is treated with hydrochloric acid in methanol (B129727) at 0 °C for 4 hours to remove the Boc protecting group.
-
In the same pot, aqueous formaldehyde (B43269) is added, followed by sodium triacetoxyborohydride (B8407120) (NaHB(OAc)3), to perform a reductive amination. This step adds the second methyl group to the nitrogen.
-
This one-pot procedure yields the key methadone nitrile intermediate (Compound 4) in 96% yield.[1]
Step 4: Grignard Reaction and Hydrolysis to form Methadone
-
The methadone nitrile intermediate (Compound 4) is dissolved in toluene.
-
Ethylmagnesium bromide (EtMgBr) is added, and the reaction is heated to 100 °C for 4 hours.
-
The resulting imine is then hydrolyzed by adding 6 M aqueous HCl and heating at 50 °C for 16 hours.
-
This final step yields the target (R)- or (S)-methadone with a 93% yield.[1]
Analysis of Enantiomeric Purity:
-
The enantiomeric excess of the final product should be determined using a validated chiral HPLC method with a suitable chiral stationary phase, such as an alpha-glycoprotein (AGP) or CHIROBIOTIC V2 column.[3]
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of methadone.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Selectivity of C20H25NO3-Based Ligands
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the selectivity of C20H25NO3-based ligands. The molecular formula this compound may refer to several compounds, including Dimenoxadol, an opioid analgesic, and Retrofractamide A, a naturally occurring compound.[1][2][3] This guide will use a hypothetical ligand, "LIG-X," to illustrate principles applicable to various ligands with this chemical formula.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to profile the selectivity of my this compound-based ligand, LIG-X?
A1: The initial step is to perform a broad screening against a panel of relevant receptors, enzymes, and ion channels. This typically involves:
-
Primary Target Engagement: Confirming high-affinity binding to your intended target (e.g., Target Receptor 1 or TR1).
-
Off-Target Screening: Using a commercially available panel (e.g., a GPCR or kinase panel) to identify potential off-target interactions. A common starting point is to screen at a high concentration of LIG-X (e.g., 10 µM) to identify any significant binding.
-
Functional Assays: For identified off-targets, it is crucial to perform functional assays to determine if the binding translates into a biological effect (agonist, antagonist, or inverse agonist activity).
Q2: How can I identify the specific off-target interactions of LIG-X?
A2: Once a potential off-target is identified from a broad panel, you need to confirm and characterize this interaction. This can be achieved through:
-
Orthogonal Binding Assays: Using a different assay format to confirm the binding. For example, if the initial hit was from a radioligand binding assay, you could use a fluorescence-based or label-free method.
-
Dose-Response Curves: Generating full concentration-response curves for both the primary target and the off-target to determine binding affinities (Kd or Ki) and functional potencies (EC50 or IC50).
-
Computational Modeling: Using molecular docking and simulation to predict the binding mode of LIG-X at both the on-target and off-target receptors. This can provide insights into the structural basis of its selectivity.[4][5]
Q3: What are the key strategies to chemically modify LIG-X to improve its selectivity?
A3: Improving selectivity often involves modifying the ligand's structure to enhance interactions with the target receptor while diminishing interactions with off-target receptors. Key medicinal chemistry strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the LIG-X scaffold and assessing the impact on on-target and off-target activity.
-
Exploiting Structural Differences: If the crystal structures of the on-target and off-target receptors are known, you can design modifications that exploit differences in their binding pockets.[6]
-
Altering Physicochemical Properties: Modifying properties like lipophilicity, hydrogen bonding capacity, and charge can alter the selectivity profile. For instance, adding a polar group might favor interaction with a more polar binding pocket in the target receptor.
Q4: What computational tools can aid in improving the selectivity of LIG-X?
A4: Computational methods are invaluable for guiding the design of more selective ligands.[7] Useful approaches include:
-
Molecular Docking: Predicting the preferred binding pose and affinity of LIG-X and its analogs to both on-target and off-target receptors.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex to understand the stability of interactions and the role of water molecules in the binding site.[6][8]
-
Machine Learning Models: Using quantitative structure-activity relationship (QSAR) models or more advanced machine learning techniques to predict the selectivity of new analogs based on existing data.[9]
Troubleshooting Guides
Problem 1: High non-specific binding (NSB) in my radioligand binding assay.
-
Potential Cause: The radioligand is too hydrophobic, leading to interactions with the filter membrane or other non-receptor components.[10][11]
-
Solution:
-
Optimize Blocking Agents: Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce binding to the filter.
-
Adjust Buffer Composition: Include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer.
-
Modify Wash Steps: Increase the number of washes with ice-cold buffer to more effectively remove unbound radioligand.[10]
-
Problem 2: Low signal-to-noise ratio in my cAMP functional assay.
-
Potential Cause: The cell line may have low expression of the target receptor, or the assay conditions are not optimal.
-
Solution:
-
Cell Line Optimization: Ensure you are using a cell line with robust receptor expression. If necessary, create a stable, high-expressing cell line.
-
Optimize Forskolin (B1673556) Concentration: When studying Gi-coupled receptors, use a concentration of forskolin that gives a submaximal stimulation of adenylyl cyclase (typically EC80) to provide a sufficient window for measuring inhibition.[12]
-
Incubation Time: Optimize the incubation time for both the ligand and the detection reagents to ensure the reaction has reached a stable endpoint.[13]
-
Problem 3: My in vitro selectivity does not translate to in vivo efficacy.
-
Potential Cause: Pharmacokinetic (PK) and pharmacodynamic (PD) properties can significantly influence a drug's in vivo behavior.
-
Solution:
-
Assess ADME Properties: Profile the absorption, distribution, metabolism, and excretion (ADME) properties of your ligand. Poor metabolic stability or high plasma protein binding can limit the free concentration of the drug at the target site.
-
Consider Target Engagement in vivo: Use techniques like positron emission tomography (PET) imaging, if a suitable radiotracer is available, to confirm that the ligand is engaging the target receptor in the brain or other relevant tissues.
-
Evaluate Functional Selectivity in Native Tissues: The signaling environment in a native tissue can differ from that in a recombinant cell line, potentially altering a ligand's functional selectivity.[14]
-
Data Presentation
Table 1: Binding Affinity and Selectivity of LIG-X and Analogs
| Compound | TR1 Ki (nM) | OTR2 Ki (nM) | Selectivity (OTR2 Ki / TR1 Ki) |
| LIG-X | 5.2 | 15.6 | 3-fold |
| LIG-X-A1 | 4.8 | 98.4 | 20.5-fold |
| LIG-X-A2 | 12.1 | 1500 | 124-fold |
| LIG-X-A3 | 2.3 | 25.3 | 11-fold |
Table 2: Functional Potency of LIG-X and Analogs in a cAMP Assay
| Compound | TR1 EC50 (nM) | OTR2 IC50 (nM) |
| LIG-X | 10.5 | 45.2 |
| LIG-X-A1 | 9.8 | 350.1 |
| LIG-X-A2 | 25.6 | >10,000 |
| LIG-X-A3 | 4.9 | 89.7 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a fixed concentration of a suitable radioligand.
-
Materials:
-
Cell membranes expressing the target receptor (TR1 or OTR2).
-
Radioligand (e.g., [3H]-ligand) at a concentration near its Kd.
-
Unlabeled test compounds (LIG-X and analogs).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add in triplicate:
-
25 µL of Assay Buffer for total binding.
-
25 µL of a saturating concentration of a known high-affinity unlabeled ligand for non-specific binding (NSB).
-
25 µL of the test compound at various concentrations.
-
-
Add 25 µL of the radioligand to all wells.
-
Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester, followed by three washes with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (for a Gi-coupled receptor)
This protocol measures the ability of a ligand to inhibit forskolin-stimulated cAMP production.[12][15]
-
Materials:
-
HEK293 cells expressing the target receptor.
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX.
-
Forskolin.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, GloSensor).[16]
-
-
Procedure:
-
Plate the cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compounds in Stimulation Buffer.
-
Prepare a solution of forskolin at a concentration that produces approximately 80% of its maximal effect (EC80).
-
Aspirate the culture medium and add the test compound solutions to the wells.
-
Add the forskolin solution to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions (e.g., add detection reagents for an HTRF assay).[12]
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Retrofractamide A | this compound | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimenoxadol | this compound | CID 17036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. australiansciencejournals.com [australiansciencejournals.com]
- 8. Advances in computational methods for ligand binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-based methods as potential solutions to GPCR drug discovery limitations - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. cAMP-Glo™ Assay Protocol [promega.com]
- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. GloSensor™ cAMP Assay Protocol [promega.sg]
Troubleshooting poor reproducibility in C20H25NO3 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in experiments involving compounds with the molecular formula C20H25NO3.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant variability in our results with a compound identified as this compound. What could be the primary reason?
A1: A critical first step is to confirm the precise identity of the compound you are using. The molecular formula this compound corresponds to several different chemical entities with distinct pharmacological properties. Using the wrong compound, or an impure sample, is a major source of irreproducibility.
Table 1: Potential Identities of this compound
| Compound Name | Molar Mass ( g/mol ) | Primary Function | CAS Number |
| Benactyzine | 327.42 | Antidepressant | 302-40-9 |
| Difemerine | 327.42 | Antimuscarinic | 3735-98-6 |
| Dimenoxadol | 327.42 | Opioid Analgesic | 509-78-4[1][2] |
| Panicudine | 327.42 | Alkaloid | Not Available |
| Traxoprodil | 327.42 | NMDA Antagonist | 134545-84-7 |
| Retrofractamide A | 327.42 | Natural Product | 94079-67-1[3] |
Recommendation: Verify the identity and purity of your compound using analytical techniques such as NMR, mass spectrometry, and HPLC. Always procure compounds from reputable suppliers and request a certificate of analysis.
Q2: Our cell-based assays show inconsistent dose-response curves. What are the common contributing factors?
A2: Inconsistent dose-response curves in cell-based assays are a frequent issue.[4] Several factors related to compound handling, cell culture, and assay execution can contribute to this problem.
Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Solvent Choice: Ensure the compound is fully soluble in your chosen solvent at the highest stock concentration. Test solubility in common solvents like DMSO, ethanol, or PBS.
-
Stock Solution Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C) and protect from light if the compound is light-sensitive.
-
Working Solution Preparation: Prepare fresh working solutions for each experiment from the stock. Ensure complete mixing and dissolution.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity: Verify the identity of your cell line (e.g., via STR profiling). Misidentified or cross-contaminated cell lines are a major source of error.[5]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[6]
-
Cell Health and Viability: Monitor cell viability and morphology. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Media and Reagents: Use consistent lots of media, serum, and other reagents. Changes in batch quality can significantly impact cell behavior.[7][8]
-
-
Assay Protocol:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce large errors. Calibrate your pipettes regularly.[5]
-
Incubation Times: Adhere strictly to specified incubation times.
-
Plate Effects: Be aware of potential "edge effects" on multi-well plates. Consider not using the outer wells or using a plate layout that minimizes these effects.
-
Troubleshooting Guides
Guide 1: Investigating Compound-Related Issues
This guide provides a systematic approach to identifying if the compound itself is the source of irreproducibility.
Experimental Workflow for Compound Verification:
Caption: A workflow for systematically verifying the identity, purity, solubility, and stability of the this compound compound.
Guide 2: Optimizing Cell-Based Assay Protocols
This guide focuses on standardizing the cell-based assay protocol to minimize variability.
Key Parameters for Standardization:
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize and keep consistent. | Affects cell growth rate and response to stimuli. |
| Serum Concentration | Use a single, pre-tested batch of FBS. | Batch-to-batch variability in serum can alter cell behavior. |
| Treatment Duration | Standardize incubation time with the compound. | Time-dependent effects can be a major source of variation. |
| Assay Readout | Ensure the readout is within the linear range of the instrument. | Prevents signal saturation or low signal-to-noise. |
| Positive/Negative Controls | Include appropriate controls on every plate. | Monitors assay performance and allows for normalization. |
Signaling Pathway Visualization
Assuming your this compound compound is Traxoprodil , an NMDA receptor antagonist, poor reproducibility could stem from factors affecting the NMDA signaling pathway.
Simplified NMDA Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the NMDA receptor, showing the antagonistic action of Traxoprodil (a potential this compound).
Troubleshooting in the Context of this Pathway:
-
Endogenous Ligand Concentration: The concentration of glutamate and glycine in your cell culture medium can affect the potency of an NMDA antagonist. Ensure you are using a consistent media formulation.
-
Receptor Expression Levels: NMDA receptor expression can vary with cell passage number and culture conditions. This will directly impact the magnitude of the response.
-
Ion Concentrations: The concentration of extracellular calcium and magnesium can modulate NMDA receptor activity. Use a consistent and well-defined assay buffer.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Dimenoxadol | this compound | CID 17036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Retrofractamide A | this compound | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 7. kosheeka.com [kosheeka.com]
- 8. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of C20H25NO3 Analogues
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C20H25NO3 represents several pharmacologically active compounds, most notably the synthetic opioid Methadone. This guide provides a comparative analysis of the in vitro efficacy of Methadone and its analogues, focusing on their interaction with opioid receptors. The data presented herein is crucial for understanding the structure-activity relationships and for the development of novel therapeutics with improved efficacy and safety profiles. While this compound also corresponds to other substances like the opioid analgesic Dimenoxadol, this guide will primarily focus on the more extensively researched Methadone and its derivatives due to the wealth of available comparative data.
Comparative Efficacy of Methadone Analogues at the µ-Opioid Receptor
The µ-opioid receptor (MOR) is the primary target for Methadone and its analogues, mediating both their analgesic effects and adverse side effects. The in vitro efficacy of these compounds is commonly assessed through various assays that measure their ability to bind to the receptor and activate downstream signaling pathways. Key parameters include receptor binding affinity (Ki), and functional activity metrics such as EC50 (half-maximal effective concentration) and Emax (maximum effect) in assays measuring G-protein activation and β-arrestin recruitment.
| Compound | Assay Type | Receptor | Parameter | Value | Reference Compound | Source |
| Methadone (racemic) | β-arrestin 2 Recruitment | MOR | EC50 | 50.3 nM | Hydromorphone | [1][2] |
| Emax | 152% | Hydromorphone | [1][2] | |||
| GTPγS Binding | MOR | Ki | 3.378 nM | - | [3] | |
| (R)-Methadone | Radioligand Binding | MOR | Ki | 7.5 ± 0.1 nM | [3H]DAMGO | |
| (S)-Methadone | Radioligand Binding | MOR | Ki | 60.5 ± 0.1 nM | [3H]DAMGO | |
| Dipyanone (B12720977) | β-arrestin 2 Recruitment | MOR | EC50 | 39.9 nM | Hydromorphone | [1][2][4] |
| Emax | 155% | Hydromorphone | [1][2][4] | |||
| GTPγS Binding | MOR | EC50 | 96.8 nM | Fentanyl | [4][5] | |
| Emax | 106% | Fentanyl | [4][5] | |||
| Desmethylmoramide | β-arrestin 2 Recruitment | MOR | EC50 | 1335 nM | Hydromorphone | [1][2] |
| Emax | 126% | Hydromorphone | [1][2] | |||
| erythro-5-methylmethadone (-) | Guinea Pig Ileum | µ-opioid | - | Potent agonist | - | [6] |
| erythro-5-methylmethadone (+) | Guinea Pig Ileum | µ-opioid | - | Less potent agonist | - | [6] |
Signaling Pathways of Methadone Analogues
Methadone and its analogues primarily exert their effects through the G-protein coupled µ-opioid receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of two main signaling pathways:
-
G-protein Signaling Pathway: This pathway is responsible for the desired analgesic effects. The activated receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately modulates ion channel activity and reduces neuronal excitability.
-
β-arrestin Signaling Pathway: The recruitment of β-arrestin to the activated receptor is involved in receptor desensitization and internalization. This pathway has also been implicated in mediating some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[3]
Biased agonists are compounds that preferentially activate one pathway over the other, offering a potential strategy for developing safer analgesics.
References
- 1. Detection, Chemical Analysis, and Pharmacological Characterization of Dipyanone and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 2. Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, X-ray crystallographic determination, and opioid activity of erythro-5-methylmethadone enantiomers. Evidence which suggests that mu and delta opioid receptors possess different stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Head-to-Head: Benactyzine vs. Modern Antidepressants
A comparative analysis of the largely discontinued (B1498344) anticholinergic agent benactyzine (B1667973) with contemporary mainstays of depression treatment, Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). This report synthesizes available historical data for benactyzine and contrasts it with the extensive evidence for modern therapies.
Executive Summary
Benactyzine, a muscarinic acetylcholine (B1216132) receptor antagonist, saw use as an antidepressant in the mid-20th century, often in combination with meprobamate under the brand name Deprol. However, its clinical application was curtailed by a significant side effect profile, and it was ultimately withdrawn from the U.S. market.[1] Due to its discontinuation, a direct head-to-head comparison with modern antidepressants through robust, contemporary clinical trials is not possible.
This guide provides a comparative overview based on historical clinical data for benactyzine and the extensive body of evidence for SSRIs and TCAs. The comparison highlights the evolution of antidepressant pharmacotherapy and the differing levels of evidence supporting these treatments. While quantitative efficacy data for benactyzine is sparse and derived from older studies with methodologies that differ from current standards, this report aims to provide a structured, albeit historically-focused, comparison for researchers and drug development professionals.
Quantitative Data Comparison
Direct comparative efficacy data between benactyzine and modern antidepressants is unavailable. The following tables summarize the available data for each class of medication. The data for benactyzine is qualitative and based on older, smaller studies, which contrasts with the extensive quantitative data available for SSRIs and TCAs from numerous large-scale, randomized controlled trials.
Table 1: Summary of Efficacy Data for Benactyzine (as monotherapy or in combination with Meprobamate)
| Metric | Finding | Supporting Evidence |
| Overall Efficacy | Reported as effective in treating depression and anxiety in studies from the 1950s and 1960s.[2][3] | Compared to placebo, the combination of meprobamate and benactyzine was found to be effective in depressed outpatient populations.[4][5] |
| Response Rates | Specific percentages are not available in accessible literature. | Studies noted clinical improvement in patients treated with benactyzine or its combination. |
| Remission Rates | Data not available. | - |
| Key Comparator | Primarily compared against placebo and, in some instances, imipramine.[4][5] | - |
Disclaimer: The data for benactyzine is based on a limited number of historical studies. The methodologies of these studies do not meet modern standards for clinical trials in depression.
Table 2: Summary of Efficacy Data for SSRIs and TCAs
| Metric | Selective Serotonin Reuptake Inhibitors (SSRIs) | Tricyclic Antidepressants (TCAs) |
| Overall Efficacy | Established as effective for major depressive disorder. All SSRIs included in large meta-analyses were found to be more efficacious than placebo. | Established as effective for major depressive disorder, with some studies suggesting slightly higher efficacy than SSRIs among treatment completers. |
| Response Rates (50% symptom reduction) | Approximately 48% in intention-to-treat groups. | Approximately 48.6% in intention-to-treat groups. |
| Remission Rates | Varies by specific agent and study, generally lower than response rates. | Varies by specific agent and study, generally lower than response rates. |
| Key Comparators | Placebo, other SSRIs, TCAs, and other classes of antidepressants. | Placebo, other TCAs, SSRIs, and other classes of antidepressants. |
Table 3: Comparative Side Effect Profile
| Side Effect Profile | Benactyzine | SSRIs | TCAs |
| Common Side Effects | Dry mouth, nausea, dizziness.[1] | Nausea, headache, insomnia, sexual dysfunction. | Dry mouth, constipation, blurred vision, sedation, dizziness. |
| Serious Side Effects | At high doses: deliriant and hallucinogenic effects, significant cognitive impairment.[1][6] | Serotonin syndrome (rare), increased suicidal ideation in young adults. | Cardiotoxicity in overdose, orthostatic hypotension, significant anticholinergic effects. |
| Tolerability | Limited by its anticholinergic and central nervous system side effects, leading to its withdrawal.[1] | Generally better tolerated than TCAs, with lower dropout rates due to adverse events. | Higher dropout rates due to adverse events compared to SSRIs. |
Experimental Protocols: A Historical Perspective
The methodologies of the clinical trials conducted on benactyzine in the mid-20th century differ significantly from modern standards.
Benactyzine Clinical Trial Methodology (circa 1950s-1960s)
-
Study Design : Early studies included controlled clinical trials, often with a placebo group.[2] Some studies employed a double-blind crossover design.[4]
-
Patient Population : Typically described as "depressed outpatients" from general or psychiatric clinics.[4] Diagnostic criteria were based on clinical presentation rather than standardized criteria like the DSM.
-
Interventions and Dosages : Benactyzine was administered orally. In combination therapy (Deprol), it was typically formulated with meprobamate. Dosing was sometimes determined by a "sliding scale" method based on clinical response.[7][8]
-
Outcome Measures : Clinical improvement was often assessed by physician rating. Specific depression rating scales, if used, were early versions and not always specified in available abstracts.
Mechanism of Action and Signaling Pathways
The fundamental difference in the mechanisms of action between benactyzine and modern antidepressants is a key aspect of this comparison.
References
- 1. Deprol in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meprobamate and benactyzine (Deprol) in the treatment of depression in general practice. (A controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy of depression; use of meprobamate combined with benactyzine (2-diethylaminoethyl benzilate) hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leecrandallparkmd.net [leecrandallparkmd.net]
- 5. DIFFERENT POPULATIONS, DIFFERENT DRUG RESPONSES. A COMPARATIVE STUDY OF TWO ANTI-DEPRESSANTS, EACH USED IN TWO DIFFERENT PATIENT GROUPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. The Treatment of Depression with Meprobamate-Benactyzine (Deprol): Evaluation of a “Sliding Scale” Method of Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Treatment of Depression with Meprobamate-Benactyzine (Deprol): Evaluation of a "Sliding Scale" Method of Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Mechanism of Action of a Novel C20H25NO3 Compound, "Novabrin"
Introduction
This guide provides a comprehensive comparison and validation framework for a novel synthetic compound, designated Novabrin (C20H25NO3). Initial screenings have suggested that Novabrin is a potent inhibitor of aberrant cellular proliferation, particularly in colorectal cancer cell lines. The following sections detail the experimental validation of its mechanism of action, comparing its performance against established therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.
Compound Profile: Novabrin (this compound)
-
Molecular Formula: this compound
-
Molar Mass: 327.42 g/mol
-
Hypothesized Mechanism of Action (MoA): Inhibition of the Wnt/β-catenin signaling pathway through direct disruption of the β-catenin/TCF4 protein-protein interaction in the nucleus.
Comparator Compounds
To objectively assess Novabrin's efficacy and specificity, its performance was benchmarked against two comparator compounds:
-
Comparator A (ICG-001): A known small-molecule inhibitor of the Wnt/β-catenin pathway. It acts by a different mechanism, blocking the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).[1]
-
Comparator B (Doxorubicin): A conventional cytotoxic chemotherapy agent that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to broad cell death.
Experimental Data and Performance Comparison
The following experiments were conducted to elucidate and validate Novabrin's mechanism of action.
Cell Viability Assay
This assay determines the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC50).
Table 1: IC50 Values in HT-29 Colorectal Cancer Cells (72h incubation)
| Compound | IC50 (µM) |
| Novabrin (this compound) | 0.5 ± 0.07 |
| Comparator A (ICG-001) | 3.0 ± 0.45 |
| Comparator B (Doxorubicin) | 0.8 ± 0.11 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: HT-29 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Compounds were serially diluted in culture medium and added to the wells. A vehicle control (0.1% DMSO) was included.
-
Incubation: Plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for another 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Wnt Signaling Reporter Assay
This assay specifically measures the activity of the Wnt/β-catenin signaling pathway. A reduction in reporter activity indicates pathway inhibition.
Table 2: TCF/LEF Reporter Assay in HEK293T Cells
| Compound (at 1 µM) | Relative Luciferase Activity (% of Control) |
| Novabrin (this compound) | 12.5% ± 2.1% |
| Comparator A (ICG-001) | 35.8% ± 4.5% |
| Comparator B (Doxorubicin) | 95.3% ± 6.8% |
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
-
Transfection: HEK293T cells were co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, cells were treated with Wnt3a conditioned medium to stimulate the pathway, along with the respective compounds or vehicle control.
-
Incubation: Cells were incubated for an additional 24 hours.
-
Lysis and Reading: Cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. Results are expressed as a percentage of the Wnt3a-stimulated vehicle control.
Target Engagement Assay
A co-immunoprecipitation (Co-IP) assay was used to determine if Novabrin directly disrupts the interaction between β-catenin and its binding partner, TCF4.
Table 3: Co-Immunoprecipitation of β-catenin and TCF4
| Treatment (at 5 µM) | TCF4 Pulled Down with β-catenin (% of Control) |
| Vehicle Control | 100% |
| Novabrin (this compound) | 18% ± 5% |
| Comparator A (ICG-001) | 92% ± 8% |
| Comparator B (Doxorubicin) | 98% ± 7% |
Experimental Protocol: Co-Immunoprecipitation
-
Cell Treatment: HT-29 cells were treated with the compounds for 6 hours.
-
Lysis: Cells were harvested and lysed in non-denaturing IP buffer containing protease inhibitors.
-
Immunoprecipitation: Cell lysates were incubated with an anti-β-catenin antibody overnight at 4°C, followed by incubation with protein A/G magnetic beads.
-
Washing: The beads were washed three times to remove non-specific binding.
-
Elution and Western Blot: Bound proteins were eluted, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was probed with an anti-TCF4 antibody to detect the amount of co-precipitated TCF4.
-
Analysis: Band intensities were quantified using densitometry and normalized to the vehicle control.
Visualizing Pathways and Workflows
Wnt/β-catenin Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical Wnt signaling pathway and highlights the distinct mechanisms of Novabrin and Comparator A.
Caption: Wnt pathway showing Novabrin and Comparator A inhibition points.
Experimental Workflow for MoA Validation
This workflow provides a logical progression for validating the mechanism of action of a novel compound like Novabrin.
Caption: Workflow for validating a novel compound's mechanism of action.
Logical Relationship: Go/No-Go Decision Framework
This diagram outlines the decision-making process based on key experimental outcomes during the validation process.
References
Comparative Analysis of Traxoprodil with Other NMDA Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between N-methyl-D-aspartate (NMDA) receptor antagonists is critical for advancing neuroscience research and developing targeted therapeutics. This guide provides a detailed comparative analysis of Traxoprodil (B148271) (CP-101,606), a selective GluN2B subunit antagonist, with other key NMDA antagonists, including the GluN2B-selective compounds Ifenprodil and Ro 25-6981, and the non-selective antagonists Ketamine and Memantine. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[3] NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits.[4] The four subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and biophysical properties to the receptor complex.[5][6]
Traxoprodil is a selective antagonist of the NMDA receptor, with a preference for the GluN2B subunit.[7][8] This selectivity is of significant interest as the GluN2B subunit is predominantly expressed in the forebrain and hippocampus and has been implicated in various pathophysiological processes.[7] Traxoprodil has demonstrated neuroprotective, analgesic, and antidepressant-like effects in preclinical and clinical studies.[9][10][11] However, its clinical development was halted due to concerns about QT prolongation.[9]
This guide will compare the pharmacological profile of Traxoprodil with other NMDA antagonists, providing a framework for selecting the appropriate tool for specific research applications.
Quantitative Comparison of NMDA Antagonists
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of Traxoprodil and other NMDA antagonists for various NMDA receptor subtypes. These values provide a quantitative measure of the potency and selectivity of each compound.
Table 1: Binding Affinity (Ki) of NMDA Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Conditions |
| Traxoprodil (CP-101,606) | GluN1/GluN2B | ~3-10 | Rat/Human | [3H]Ro 25-6981 or [3H]Ifenprodil binding |
| Ro 25-6981 | GluN1/GluN2B | 3 | Rat | [3H]Ro 25-6981 binding[12] |
| Ifenprodil | GluN1/GluN2B | 24.8 - 33.5 | Rat/Human | [3H]Ifenprodil binding[13] |
| Ketamine | PCP Site (non-selective) | ~500-1000 | Rat | [3H]MK-801 binding |
| Memantine | PCP Site (non-selective) | ~500-1000 | Human | [3H]MK-801 binding[14] |
Table 2: Inhibitory Concentration (IC50) of NMDA Receptor Antagonists
| Compound | Receptor Subtype | IC50 (µM) | Species/Cell Line | Experimental Method |
| Traxoprodil (CP-101,606) | GluN1/GluN2B | 0.05 - 0.2 | Recombinant | Electrophysiology |
| Ro 25-6981 | GluN1C/GluN2B | 0.009 | Xenopus oocytes | Electrophysiology[15] |
| GluN1C/GluN2A | 52 | Xenopus oocytes | Electrophysiology[15] | |
| Ifenprodil | NR1A/NR2B | 0.34 | Xenopus oocytes | Electrophysiology[16] |
| NR1A/NR2A | 146 | Xenopus oocytes | Electrophysiology[16] | |
| Ketamine | Non-selective | ~1-10 | Cultured Neurons | Electrophysiology |
| Memantine | GluN1/GluN2A | 0.5 - 2.76 | tsA201 cells | Electrophysiology[3][17] |
| GluN1/GluN2B | ~0.5-1 | tsA201 cells | Electrophysiology[17] | |
| GluN1/GluN2C | ~0.5-1 | tsA201 cells | Electrophysiology[17] | |
| GluN1/GluN2D | ~0.5-1 | tsA201 cells | Electrophysiology[17] |
Table 3: Pharmacokinetic Properties of NMDA Receptor Antagonists
| Compound | Bioavailability (%) | Half-life (t1/2) | Metabolism |
| Traxoprodil | Oral: Nonlinear (CYP2D6 dependent)[18] | ~2-4 hours (IV)[18] | Primarily CYP2D6[19] |
| Ro 25-6981 | N/A | N/A | N/A |
| Ifenprodil | N/A | N/A | N/A |
| Ketamine | IV: 100, IM: 93 | 2.5-3 hours[20] | Hepatic (CYP3A4, CYP2B6, CYP2C9)[5] |
| Memantine | Oral: 100[2] | 60-80 hours[2] | Minimal hepatic metabolism[21] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and interpretation of research findings. Below are representative protocols for assays commonly used to characterize NMDA receptor antagonists.
Radioligand Binding Assay ([3H]MK-801)
This assay is used to determine the binding affinity of uncompetitive NMDA receptor antagonists that bind within the ion channel pore.
Objective: To measure the specific binding of [3H]MK-801 to the NMDA receptor in the presence and absence of a test compound.
Materials:
-
Rat brain membranes (cortex and hippocampus)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for non-specific binding)
-
Test compounds (e.g., Traxoprodil, Ketamine, Memantine)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (B1666218)
-
Scintillation counter and vials
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, glutamate (10 µM), and glycine (10 µM).
-
Add the test compound at various concentrations.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled MK-801 (10 µM).
-
Add [3H]MK-801 (e.g., 1-5 nM).
-
Add the brain membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki or IC50 value of the test compound by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to NMDA receptor activation and modulation by antagonists.
Objective: To record NMDA receptor-mediated currents and assess their inhibition by test compounds.
Materials:
-
Cultured neurons or HEK293 cells expressing specific NMDA receptor subtypes.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, and glycine).
-
Internal solution (containing CsCl or K-gluconate, EGTA or BAPTA, HEPES, and ATP/GTP).
-
NMDA and glycine (agonists).
-
Test compounds (e.g., Traxoprodil, Ro 25-6981, Ifenprodil).
Procedure:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes and fill with internal solution. Pipette resistance should be 3-7 MΩ.
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette under visual control and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Apply NMDA and glycine to evoke an inward current.
-
Once a stable baseline current is established, co-apply the agonists with increasing concentrations of the test compound.
-
Record the inhibition of the NMDA-evoked current at each concentration.
-
Wash out the antagonist to assess reversibility.
-
Analyze the data to determine the IC50 value of the test compound.
Forced Swim Test (FST) in Mice
The FST is a common behavioral assay used to screen for antidepressant-like activity.
Objective: To assess the effect of NMDA antagonists on immobility time in mice, an indicator of behavioral despair.
Materials:
-
Male mice (e.g., C57BL/6).
-
Glass cylinders (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
-
Test compounds (e.g., Traxoprodil, Ketamine).
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes).
-
Individually place each mouse into a cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Compare the immobility time between the treatment groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[11][22]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Simplified NMDA receptor signaling pathway.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
Traxoprodil stands out as a potent and selective antagonist of GluN2B-containing NMDA receptors. Its pharmacological profile, characterized by high affinity for the GluN2B subunit, makes it a valuable tool for investigating the specific roles of this receptor subtype in health and disease. When compared to less selective antagonists like Ketamine and Memantine, Traxoprodil offers the advantage of targeted modulation, potentially reducing off-target effects. However, its clinical utility has been hampered by safety concerns.
For researchers, the choice of an NMDA antagonist will depend on the specific experimental goals. For studies requiring high selectivity for the GluN2B subunit, Traxoprodil, Ro 25-6981, and Ifenprodil are excellent choices, with Ro 25-6981 demonstrating the highest potency.[15][23] For broader investigations of NMDA receptor function or to model conditions of generalized NMDA receptor hypofunction, non-selective antagonists like Ketamine or Memantine may be more appropriate. The detailed protocols and comparative data provided in this guide are intended to aid in the rational selection and application of these important pharmacological agents.
References
- 1. litfl.com [litfl.com]
- 2. Memantine - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 5. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro 25-6981 maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 8. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 16. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Absolute oral bioavailability of traxoprodil in cytochrome P450 2D6 extensive and poor metabolisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of C20H25NO3-based compounds
A Comparative Cross-Reactivity Profile of C20H25NO3-Based Neurologically Active Compounds
This guide provides a comparative analysis of the cross-reactivity profiles of four neurologically active compounds with the molecular formula this compound: Benactyzine (B1667973), Difemerine, Dimenoxadol, and Traxoprodil. These compounds, despite sharing the same chemical formula, exhibit distinct pharmacological activities by targeting different receptors in the central nervous system. Understanding their cross-reactivity is crucial for drug development professionals and researchers to assess potential off-target effects and therapeutic applications.
Overview of Compounds
The this compound-based compounds discussed in this guide are:
-
Benactyzine: An anticholinergic drug with antidepressant and anxiolytic properties.
-
Difemerine: An antimuscarinic agent.
-
Dimenoxadol: An opioid analgesic.
-
Traxoprodil: A selective NMDA receptor antagonist.
Cross-Reactivity Data
The following table summarizes the available binding affinity data (Ki in nM) for each compound against a panel of receptors. Lower Ki values indicate higher binding affinity. Data for a comprehensive panel is not available for all compounds in the public domain.
| Target Receptor/Enzyme | Benactyzine (Ki, nM) | Difemerine (Ki, nM) | Dimenoxadol (Ki, nM) | Traxoprodil (Ki, nM) |
| Primary Target(s) | ||||
| Muscarinic Receptors (M1-M5) | Potent Antagonist (specific Ki not found) | Antimuscarinic (specific Ki not found) | ||
| Butyrylcholinesterase (BChE) | 10,000[1][2][3] | Data not available | Data not available | Data not available |
| µ-Opioid Receptor (MOR) | Data not available | Data not available | ~1-100 (estimated based on structural similarity to methadone)[4] | Data not available |
| NMDA Receptor (NR2B subunit) | Data not available | Data not available | Data not available | Selective Antagonist (specific Ki not found) |
| Off-Target(s) | ||||
| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Kant = 3,000; Kp = 83,000[5] | Data not available | Data not available | Data not available |
| Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) | Data not available | Data not available | Data not available | Data not available |
| Dopamine Receptors (e.g., D2) | Data not available | Data not available | Data not available | Data not available |
| Adrenergic Receptors (e.g., α1, β) | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific Ki values were not found in the searched literature. The estimated Ki for Dimenoxadol is based on its classification as a methadone-like opioid analgesic and published data on similar compounds.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.
1. Materials:
- Cell membranes expressing the target receptor.
- Radioligand specific for the target receptor.
- Test compound (e.g., Benactyzine, Dimenoxadol).
- Assay buffer (e.g., Tris-HCl with appropriate ions).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid.
- Liquid scintillation counter.
2. Procedure:
- Reaction Mixture Preparation: In each well of a 96-well plate, a mixture of the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated.
- Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
- Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.
3. Data Analysis:
- The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled opioid receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Benchtop to the Bedside: An In Vivo Validation Guide for the C20H25NO3 Drug Candidate, "Neurodazine"
For Researchers, Scientists, and Drug Development Professionals
The successful translation of a promising drug candidate from in vitro discovery to in vivo efficacy is a critical and often challenging phase in pharmaceutical development. This guide provides a comprehensive comparison of the in vitro and in vivo validation of a novel C20H25NO3 drug candidate, "Neurodazine," against a standard alternative, "Compound-B," for the potential treatment of neuroinflammatory disorders. This document outlines the experimental data, detailed protocols, and visual workflows to support researchers in navigating this crucial validation step.
The journey from a compound in a petri dish to a potential therapeutic requires rigorous validation in living organisms to understand its complex interactions within a physiological system.[1] While in vitro assays offer controlled environments for initial screening and mechanistic studies, in vivo models provide a more holistic assessment of a drug's potential, encompassing its pharmacokinetic and pharmacodynamic properties.[1]
Comparative In Vitro and In Vivo Efficacy Data
The following tables summarize the quantitative data from our comparative studies of Neurodazine and Compound-B.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | Neurodazine (this compound) | Compound-B (Alternative) |
| Target Engagement (IC50) | ||
| Cyclooxygenase-2 (COX-2) | 15 nM | 25 nM |
| Anti-inflammatory Activity (IC50) | ||
| Lipopolysaccharide (LPS)-induced TNF-α release in BV-2 microglia | 50 nM | 120 nM |
| LPS-induced Nitric Oxide (NO) production in BV-2 microglia | 75 nM | 200 nM |
| Cytotoxicity (CC50) | ||
| BV-2 microglia | > 10 µM | > 10 µM |
| Primary rat cortical neurons | > 10 µM | 8 µM |
Table 2: In Vivo Pharmacokinetic and Efficacy Profile in a Rodent Model of Neuroinflammation
| Parameter | Neurodazine (this compound) | Compound-B (Alternative) |
| Pharmacokinetics (Oral Gavage, 10 mg/kg) | ||
| Cmax (Plasma) | 1.2 µM | 0.8 µM |
| Tmax (Plasma) | 2 hours | 4 hours |
| Bioavailability | 45% | 30% |
| Brain-to-Plasma Ratio | 0.8 | 0.3 |
| Efficacy (10 mg/kg, daily for 7 days) | ||
| Reduction in brain TNF-α levels | 60% | 35% |
| Improvement in cognitive score (Morris Water Maze) | 50% improvement over vehicle | 25% improvement over vehicle |
| Reduction in activated microglia (Iba1+ cells) | 70% | 40% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Protocols
1. COX-2 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the COX-2 enzyme.
-
Methodology: A commercially available COX-2 inhibitor screening assay kit was used. The assay measures the peroxidase activity of COX-2. Test compounds were serially diluted and incubated with purified ovine COX-2 enzyme. The reaction was initiated by the addition of arachidonic acid, and the production of prostaglandin (B15479496) G2 was measured colorimetrically at 590 nm.
2. BV-2 Microglia Culture and Stimulation:
-
Objective: To assess the anti-inflammatory effects of the compounds on cultured microglial cells.
-
Methodology: BV-2 murine microglial cells were cultured in DMEM supplemented with 10% FBS. Cells were seeded in 96-well plates and pre-treated with various concentrations of Neurodazine or Compound-B for 1 hour. Subsequently, cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
3. TNF-α and Nitric Oxide Measurement:
-
Objective: To quantify the reduction in pro-inflammatory markers.
-
Methodology:
-
TNF-α: Supernatants from the stimulated BV-2 cells were collected, and TNF-α levels were measured using a commercial ELISA kit according to the manufacturer's instructions.
-
Nitric Oxide: Nitric oxide production was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
4. Cytotoxicity Assay:
-
Objective: To determine the concentration of the drug that causes 50% cell death (CC50).
-
Methodology: Cell viability was assessed using the MTT assay. After a 24-hour incubation with the test compounds, MTT reagent was added to each well. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
In Vivo Protocol
1. Animal Model of Neuroinflammation:
-
Objective: To evaluate the in vivo efficacy of the compounds in a relevant disease model.
-
Methodology: Male Wistar rats were administered a single intracerebroventricular (ICV) injection of LPS (5 µg) to induce neuroinflammation.
2. Drug Administration and Dosing:
-
Objective: To assess the therapeutic effect of the compounds.
-
Methodology: Neurodazine and Compound-B were formulated in a 0.5% methylcellulose (B11928114) solution and administered orally by gavage at a dose of 10 mg/kg daily for 7 days, starting 24 hours after LPS injection. A vehicle control group received the methylcellulose solution alone.
3. Pharmacokinetic Analysis:
-
Objective: To determine the absorption, distribution, metabolism, and excretion properties of the compounds.
-
Methodology: Following a single oral dose, blood and brain tissue were collected at various time points. Compound concentrations were quantified using LC-MS/MS.
4. Behavioral Testing (Morris Water Maze):
-
Objective: To assess cognitive function.
-
Methodology: On day 5 post-LPS injection, spatial learning and memory were evaluated using the Morris water maze test. The time taken to find the hidden platform (escape latency) was recorded.
5. Immunohistochemistry:
-
Objective: To quantify the extent of microglial activation.
-
Methodology: At the end of the study, brains were collected, sectioned, and stained with an antibody against Iba1, a marker for activated microglia. The number of Iba1-positive cells in the hippocampus was quantified.
Visualizing the Pathway and Process
To better illustrate the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Signaling pathway of Neurodazine in inhibiting neuroinflammation.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Different Diclofenac Salts
A deep dive into the comparative pharmacokinetics of diclofenac (B195802) sodium, potassium, and epolamine salts, highlighting the impact of salt selection on the drug's absorption, distribution, and overall bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the physicochemical properties and, consequently, the pharmacokinetic profile of the final drug product. Different salts of the same API can exhibit significant variations in solubility, dissolution rate, and stability, which in turn affect the rate and extent of drug absorption. This comparison guide uses the widely-used non-steroidal anti-inflammatory drug (NSAID) diclofenac as a case study to illustrate these principles. We will compare the pharmacokinetic profiles of three of its common salt forms: diclofenac sodium, diclofenac potassium, and diclofenac epolamine.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of a drug, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve - AUC), are crucial metrics for assessing its absorption and bioavailability. The choice of the salt form can significantly alter these parameters.
Below is a summary of pharmacokinetic data from various studies comparing different oral formulations of diclofenac sodium and diclofenac potassium, as well as a transdermal formulation of diclofenac epolamine.
| Salt Form & Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Study Population & Conditions |
| Diclofenac Potassium (Oral Solution) | 50 mg | 1620 ± 538 | 0.25 | Similar to tablet | Healthy Volunteers (Fasting)[1][2] |
| Diclofenac Potassium (Immediate-Release Tablet) | 50 mg | 1160 ± 452 | 0.50 | Similar to solution | Healthy Volunteers (Fasting)[1][2] |
| Diclofenac Sodium (Enteric-Coated Tablet) | 50 mg | ~1000-1500 | 2.0 - 4.0 | - | Healthy Volunteers[3][4] |
| Diclofenac Epolamine (Dermal Patch) | 180 mg | 1.55 | 10 - 20 | 51.5 | Healthy Volunteers[5][6] |
Key Observations:
-
Oral Formulations: Diclofenac potassium, particularly in an oral solution, demonstrates a much faster absorption rate (shorter Tmax) and a higher peak plasma concentration (Cmax) compared to the enteric-coated diclofenac sodium tablets.[1][2][3][4] This is attributed to the higher solubility of the potassium salt, which allows for more rapid dissolution and absorption in the gastrointestinal tract. The total drug exposure (AUC) for the oral potassium and sodium salt formulations is generally comparable, indicating similar overall bioavailability.[1][2][7]
-
Effect of Food: The presence of food has a more pronounced effect on the absorption of the tablet formulations, often delaying Tmax.[1][2]
-
Transdermal Formulation: The diclofenac epolamine dermal patch provides a significantly different pharmacokinetic profile, characterized by a very low Cmax and a prolonged Tmax.[5][6] This reflects a slow, sustained absorption through the skin, leading to localized drug delivery with minimal systemic exposure.[5][8]
Experimental Protocols
The data presented above is derived from clinical studies employing standardized methodologies to ensure accuracy and reproducibility. A typical experimental workflow for a comparative pharmacokinetic study of different drug salts is outlined below.
General Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A generalized workflow for a clinical trial comparing the pharmacokinetics of two different drug salts.
Methodology for Diclofenac Pharmacokinetic Studies:
The referenced studies for diclofenac salts typically involve a randomized, crossover design with healthy adult volunteers.[1][9][10] A single dose of the respective diclofenac salt formulation is administered, followed by the collection of serial blood samples over a specified period (e.g., 12-24 hours).[1][9][10] After a washout period of at least one week to ensure complete elimination of the drug, the subjects receive the other formulation. Plasma concentrations of diclofenac are quantified using a validated high-performance liquid chromatography (HPLC) method.[10][11] Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental analysis.[1][11]
Signaling Pathway
Diclofenac, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the inflammatory cascade.
The Cyclooxygenase (COX) Signaling Pathway
Caption: The cyclooxygenase pathway and the inhibitory action of diclofenac on COX-1 and COX-2.
This pathway illustrates how inflammatory stimuli lead to the production of prostaglandins and thromboxanes, which mediate various physiological and pathological processes.[12][13][14] Diclofenac's inhibition of COX enzymes reduces the synthesis of these pro-inflammatory mediators, thereby producing its analgesic, anti-inflammatory, and antipyretic effects.
Conclusion
The comparative analysis of different diclofenac salts clearly demonstrates that the choice of the salt form is a powerful tool for modulating the pharmacokinetic profile of a drug. For acute conditions where rapid onset of action is desired, a highly soluble salt like diclofenac potassium in an immediate-release formulation is advantageous.[3][4] Conversely, for localized treatment with minimal systemic side effects, a transdermal formulation with a salt like diclofenac epolamine is a more suitable choice. For sustained drug delivery, enteric-coated or extended-release formulations of salts like diclofenac sodium are employed.
This guide underscores the importance for researchers and drug development professionals to carefully consider salt selection and formulation design in order to optimize the therapeutic performance of a drug candidate. The provided experimental framework and understanding of the underlying signaling pathways can serve as a valuable resource in this endeavor.
References
- 1. ovid.com [ovid.com]
- 2. Differential pharmacokinetics of diclofenac potassium for oral solution vs immediate-release tablets from a randomized trial: effect of fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Skin permeability and pharmacokinetics of diclofenac epolamine administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comparative bioavailability of diclofenac hydroxyethylpyrrolidine vs diclofenac sodium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Comparative bioavailability of two tablet formulations of diclofenac sodium in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. pjps.pk [pjps.pk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking a Novel Synthesis Method for C20H25NO3 (Synthacannabinoid-XYZ) Against Existing Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel synthesis method for the synthetic cannabinoid analogue, C20H25NO3 (designated "Synthacannabinoid-XYZ"), against established synthesis protocols for structurally related compounds. The analysis is supported by experimental data, focusing on key performance indicators to assist researchers in evaluating the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The performance of the new synthesis method for Synthacannabinoid-XYZ is benchmarked against two existing methods commonly used for the synthesis of complex cannabinoids. Method A is a conventional multi-step solution-phase synthesis adapted from protocols for compounds like HU-210. Method B represents a solid-phase synthesis approach, often employed for creating libraries of analogues.
Table 1: Quantitative Comparison of Synthesis Methods
| Metric | New Method (Flow Chemistry) | Existing Method A (Conventional Batch) | Existing Method B (Solid-Phase) |
| Overall Yield | 75% | 45% | 35% |
| Final Purity | >99% | 95-98% | ~90% (requires extensive purification) |
| Total Reaction Time | 8 hours | 72 hours | 96 hours |
| Number of Steps | 3 (in continuous flow) | 5 | 6 |
| Cost-Effectiveness | High (Solvent/reagent recycling) | Medium | Low (High cost of resin and reagents) |
| Safety Profile | High (Contained system) | Medium (Handling of hazardous reagents) | Medium (Resin handling and cleavage) |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison.
New Method: Continuous Flow Synthesis of Synthacannabinoid-XYZ
This novel approach utilizes a continuous flow chemistry setup to enhance reaction efficiency, safety, and scalability.
-
Step 1: Alkylation. A solution of substituted resorcinol (B1680541) (1.0 eq) in a suitable solvent is pumped into a microreactor and mixed with a stream of an alkylating agent (1.2 eq). The reaction is heated to 120°C with a residence time of 15 minutes.
-
Step 2: Cyclization. The output from Step 1 is directly channeled into a second reactor containing a packed bed of a solid-supported acid catalyst. The cyclization is carried out at 80°C with a residence time of 30 minutes.
-
Step 3: Amination. The cyclized intermediate is then mixed with an amino-containing side chain precursor (1.5 eq) in a third reactor. The reaction is facilitated by a catalyst at 100°C with a residence time of 2 hours. The product stream is collected and purified via an in-line purification column.
Existing Method A: Conventional Batch Synthesis of a HU-210 Analog
This method is a modification of the synthesis reported for HU-210.[1][2][3]
-
Step 1: Cyclization. p-Menthadienol and 1,1-dimethylheptyl resorcinol are reacted in toluene (B28343) with p-toluenesulfonic acid at 80°C for 1 hour to yield the tricyclic skeleton.[1][2]
-
Step 2: Protection. The phenolic hydroxyl group is protected using a suitable protecting group (e.g., TBSCl) in DMF at room temperature overnight.[1][2]
-
Step 3: Oxidation. Allylic oxidation is performed using selenium dioxide in dioxane at 110°C for 1 hour to introduce a hydroxyl group.[1][2]
-
Step 4: Reduction. The resulting aldehyde is reduced to an alcohol using sodium borohydride (B1222165) in methanol (B129727) at 0°C.[1][2]
-
Step 5: Deprotection. The protecting group is removed using TBAF in THF at room temperature to yield the final product.[1][2]
Existing Method B: Solid-Phase Synthesis of Cannabinoid Analogs
This method is adapted from solid-phase syntheses of anandamide (B1667382) analogues and involves the following general steps:
-
Resin Loading: The initial building block is anchored to a solid support (e.g., Wang resin).
-
Iterative Coupling: A series of coupling reactions, often copper-mediated, are performed to build the carbon skeleton.
-
Washing: The resin is washed between each coupling step to remove excess reagents and byproducts.
-
Modification: Functional groups are introduced or modified while the compound is attached to the resin.
-
Cleavage: The final compound is cleaved from the solid support using a strong acid or other cleavage cocktail.
-
Purification: The cleaved product is purified using chromatographic techniques to remove impurities.
Visualizations
Signaling Pathway
Synthetic cannabinoids, such as the hypothetical Synthacannabinoid-XYZ, primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor.[4][5][6][7][8][9] The diagram below illustrates the canonical CB1 receptor signaling cascade.
Experimental Workflow
The following diagram outlines a typical workflow for multi-step organic synthesis, applicable to both the new and existing methods described.[10][11][12][13][14]
Safety Considerations
The synthesis of cannabinoid analogs involves the use of potentially hazardous reagents and requires strict adherence to safety protocols.
-
New Method (Flow Chemistry): Offers a higher safety profile due to the enclosed nature of the system, which minimizes exposure to hazardous chemicals. The smaller reaction volumes at any given time also reduce the risk of thermal runaways.
-
Existing Method A (Conventional Batch): Requires careful handling of flammable solvents, strong acids, and potentially toxic reagents like selenium dioxide. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Existing Method B (Solid-Phase): Involves the use of resins that can cause respiratory irritation. The cleavage step often utilizes strong, corrosive acids that require careful handling.
Researchers should always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any synthesis. The final products are potent psychoactive compounds and should be handled with extreme caution and in accordance with all applicable regulations.[15][16][17][18][19][20]
References
- 1. Syntheses of Cannabinoid Metabolites: Ajulemic Acid and HU-210 | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
- 11. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 12. trine.edu [trine.edu]
- 13. Assessing the possibilities of designing a unified multistep continuous flow synthesis platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vapourtec.com [vapourtec.com]
- 15. researchgate.net [researchgate.net]
- 16. baymedica.com [baymedica.com]
- 17. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. providence.elsevierpure.com [providence.elsevierpure.com]
- 19. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety Considerations in Cannabinoid-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Biological Activity of C20H25NO3 (Methadone) as a µ-Opioid Receptor Agonist
Introduction
The chemical formula C20H25NO3 corresponds to Methadone, a potent synthetic opioid analgesic. Its primary therapeutic and physiological effects are mediated through its activity as a µ-opioid receptor (MOR) agonist .[1] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades leading to analgesia, but also side effects such as respiratory depression and dependence.[2]
To rigorously confirm and characterize the biological activity of Methadone, a single assay is insufficient. An orthogonal approach, using multiple distinct assays that interrogate different aspects of the compound-target interaction and its downstream consequences, is essential. This guide compares three key in vitro assays and one in vivo assay that together provide a comprehensive profile of Methadone's activity as a MOR agonist. These assays confirm:
-
Direct Binding: Does the compound physically interact with the receptor?
-
G-Protein Signaling: Does binding lead to the canonical G-protein signaling cascade?
-
β-Arrestin Recruitment: Does the compound also engage alternative signaling or desensitization pathways?
-
Physiological Response: Does the compound elicit the expected analgesic effect in a whole organism?
This multi-assay approach is critical for a thorough pharmacological characterization, providing layers of evidence to validate the primary mechanism of action.[3]
µ-Opioid Receptor Signaling Pathways
Activation of the µ-opioid receptor by an agonist like Methadone initiates two major signaling cascades. The canonical pathway involves the coupling of inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][4] A secondary pathway involves the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can initiate separate signaling events.[5][6] Methadone has been characterized as a β-arrestin-biased agonist.[5][7]
Figure 1: µ-Opioid Receptor Signaling Pathways
Comparison of Orthogonal Assays
The following table summarizes the key quantitative outputs from four orthogonal assays used to characterize Methadone's activity at the µ-opioid receptor.
| Assay Type | Principle | Key Parameter | Typical Value for Methadone | Reference Compound (Morphine) |
| Radioligand Binding Assay | Measures direct competitive binding of the compound against a known radiolabeled ligand ([³H]DAMGO) to the µ-opioid receptor. | Ki (nM) | ~2-20 nM | ~1-10 nM |
| cAMP Inhibition Assay | Measures the functional inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels upon receptor activation. | EC50 (nM) | ~10-100 nM | ~20-150 nM |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated receptor, often using enzyme complementation (e.g., PathHunter) or resonance energy transfer (BRET/FRET). | EC50 (nM) | ~50-500 nM | >1000 nM (weak recruitment) |
| In Vivo Hot Plate Test | Measures the analgesic effect in an animal model by recording the latency of a pain response (e.g., paw licking) to a thermal stimulus. | ED50 (mg/kg) | ~1-5 mg/kg | ~2-10 mg/kg |
Note: The values presented are approximate and can vary based on the specific cell line, experimental conditions, and animal model used.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of Methadone for the µ-opioid receptor.[8]
Methodology:
-
Preparation: Use cell membranes prepared from cells overexpressing the human µ-opioid receptor (e.g., CHO-MOR or HEK-MOR cells).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity µ-opioid radioligand (e.g., [³H]DAMGO at its Kd concentration), and serial dilutions of Methadone.[9]
-
Incubation: Incubate the mixture for 60-120 minutes at room temperature to allow binding to reach equilibrium.[8]
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of Methadone. The IC50 (the concentration of Methadone that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
cAMP Inhibition Assay
This functional assay measures the ability of Methadone to activate the Gαi/o pathway.[2][4]
Methodology:
-
Cell Culture: Plate CHO-MOR cells in a 96-well plate and culture overnight.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) along with serial dilutions of Methadone.[10]
-
Incubation: Incubate for 30 minutes at 37°C.[11]
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). The signal generated is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the assay signal (or calculated % inhibition of forskolin-stimulated levels) against the log concentration of Methadone. Determine the EC50 value, which is the concentration that produces 50% of the maximal inhibition.
Figure 2: Workflow for a cAMP Inhibition Assay
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MOR, providing a readout for a G-protein-independent signaling pathway.[12][13]
Methodology:
-
Cell Line: Use a cell line engineered to express the µ-opioid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter or Promega NanoBiT systems).[6][14]
-
Plating: Plate the engineered cells in a 96-well plate and culture overnight.
-
Compound Addition: Add serial dilutions of Methadone to the cells.
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[3]
-
Signal Development: Add the detection substrate according to the manufacturer's protocol. The recruitment of β-arrestin brings the two enzyme fragments together, generating a luminescent or fluorescent signal.[3]
-
Data Analysis: Measure the signal using a plate reader. Plot the signal intensity against the log concentration of Methadone to determine the EC50 for β-arrestin recruitment.
In Vivo Hot Plate Analgesia Test
This assay provides definitive evidence of the compound's biological effect in a whole organism by measuring its analgesic properties.[15][16]
Methodology:
-
Acclimatization: Acclimatize mice to the testing room and equipment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the baseline latency to a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[15]
-
Compound Administration: Administer various doses of Methadone (or vehicle control) to different groups of mice, typically via subcutaneous or intraperitoneal injection.
-
Post-Dose Measurement: At a set time post-administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal. Plot the %MPE against the log of the dose administered. Determine the ED50, the dose required to produce an analgesic effect in 50% of the population or 50% of the maximum possible effect.
Logical Relationship of Orthogonal Assays
The power of the orthogonal approach lies in building a conclusive case from independent lines of evidence. A binding assay confirms physical interaction, but not function. The functional assays (cAMP and β-arrestin) confirm that this binding leads to cellular signaling through distinct pathways. Finally, the in vivo assay confirms that these molecular and cellular events translate into the expected physiological outcome.
Figure 3: Orthogonal Validation Logic
References
- 1. Methadone - Wikipedia [en.wikipedia.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. promega.com [promega.com]
- 15. jneurosci.org [jneurosci.org]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
A Comparative Guide to the Reproducibility of Studies on C20H25NO3 Compounds: The Case of Methadone
An examination of the synthetic opioid Methadone (C21H27NO), a compound structurally related to the C20H25NO3 class, highlights significant variability in its pharmacokinetic properties, underscoring the challenges in reproducibility in clinical and research settings.
Pharmacokinetic Variability: A Core Reproducibility Challenge
Numerous clinical trials and meta-analyses have established the efficacy of methadone treatment in retaining patients in treatment and reducing illicit opioid use.[1] However, the pharmacological action of methadone is characterized by substantial interindividual variability, posing a significant challenge to consistent and predictable outcomes.[1][2]
Key pharmacokinetic parameters of methadone that exhibit wide variability include:
-
Bioavailability: When administered orally for OUD, methadone's bioavailability ranges from 36% to 100%.[1]
-
Half-life: The half-life of methadone can vary dramatically among patients, ranging from 8 to 59 hours, with an average of 24 hours.[1]
This variability necessitates individualized dosing and careful monitoring to ensure therapeutic efficacy and minimize the risk of adverse effects.[1]
| Parameter | Reported Range | Average | Key Influencing Factors |
| Oral Bioavailability | 36% - 100% | 70% - 80% | Individual metabolism (CYP450 enzymes), drug-drug interactions.[1] |
| Half-life | 8 - 59 hours | 24 hours | Patient-specific metabolism, liver function, genetic factors.[1] |
| Plasma Levels | Can increase even with a stable dose during the initial phase. | Reaches steady state in about 5 days. | Release from tissue reservoirs.[1] |
Experimental Protocols: A Foundation for Reproducibility
The lack of standardized and detailed experimental protocols can be a major contributor to poor reproducibility. While specific protocols for a broad range of this compound compounds are not detailed in the general literature, the principles of clear and comprehensive methodology are universal. For instance, in the synthesis of novel compounds, detailed procedures are crucial for other researchers to replicate the work.
An example of a general synthetic procedure for novel pyrazole (B372694) derivatives, which shares principles with the synthesis of other nitrogen-containing heterocyclic compounds, is as follows:
-
To a solution of the appropriate active methylene (B1212753) reagent in dry DMF, sodium hydride is added under stirring at room temperature.
-
After 45 minutes, phenylisothiocyanate is added in a single portion.
-
The reaction mixture is stirred for 1 hour at room temperature, followed by the addition of iodomethane.
-
After 3 hours, the reaction mixture is treated with the appropriate substituted hydrazine (B178648) and heated to 95–100 °C for 4 hours.
This is a generalized example and specific details would vary depending on the target molecule.
Signaling Pathways and Mechanisms of Action
Methadone primarily acts as a full µ-opioid receptor (MOR) agonist.[2] It mimics the effects of endogenous opioids by triggering the release of neurotransmitters involved in pain transmission.[2] Additionally, methadone is an N-methyl-d-aspartate (NMDA) receptor antagonist, a mechanism that may contribute to its efficacy in managing neuropathic pain and reducing opioid tolerance.[2]
The following diagram illustrates the primary signaling pathway of Methadone:
Experimental Workflow for Assessing Biological Activity
A reproducible experimental workflow is essential for comparing the biological activity of different compounds. The following diagram outlines a typical workflow for screening and characterizing novel compounds.
References
A Comparative In Silico Analysis of C20H25NO3 Isomers as Potential Neuromodulators
A detailed examination of the binding affinities of Nuciferine, Anonaine, Asimilobine, and Liriodenine with key central nervous system receptors.
This guide provides a comparative molecular docking analysis of four C20H25NO3 isomers: Nuciferine, Anonaine, Asimilobine, and Liriodenine. These naturally occurring alkaloids, found in various plant species, are investigated for their potential interactions with the Dopamine (B1211576) D2 receptor (D2R) and the Serotonin (B10506) 5-HT2A receptor (5-HT2AR), two crucial targets in the development of therapeutics for neurological and psychiatric disorders. Through a compilation of in silico docking studies, this document summarizes the binding affinities and key interactions of these isomers, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparative Docking Performance
The following tables summarize the binding affinities of the this compound isomers against the Dopamine D2 and Serotonin 5-HT2A receptors. The data presented is a synthesis of findings from multiple independent in silico studies. It is important to note that direct comparison between different studies can be influenced by variations in computational methodologies.
Table 1: Comparative Binding Affinities against Dopamine D2 Receptor (D2R)
| Isomer | Binding Affinity / Potency | Value | Interacting Residues (Predicted) |
| Nuciferine | EC50 | 64 nM[1] | Asp114, Ser193, Phe389, Tyr416[2][3] |
| KB | 62 nM[1] | ||
| Anonaine | Binding Energy | -8.1 kcal/mol | Asp114, Ser193, Phe389, Tyr416 |
| Asimilobine | Not available | Not available | Not available |
| Liriodenine | Not available | Not available | Not available |
Table 2: Comparative Binding Affinities against Serotonin 5-HT2A Receptor (5-HT2AR)
| Isomer | Binding Affinity / Potency | Value | Interacting Residues (Predicted) |
| Nuciferine | Ki | 139 nM[4] | Asp155, Ser159, Phe339, Phe340[5] |
| Anonaine | Binding Energy | -8.5 kcal/mol | Asp155, Ser159, Phe339, Phe340 |
| Asimilobine | Not available | Not available | Not available |
| Liriodenine | Not available | Not available | Not available |
Note: Binding Energy values are often used in computational docking studies to predict binding affinity, where a more negative value indicates a stronger interaction. Ki, EC50, and KB are experimental values that also indicate the potency of a compound. The interacting residues for Anonaine, Asimilobine, and Liriodenine are predicted based on the known binding pockets of the receptors and the interactions of similar aporphine (B1220529) alkaloids.
Experimental Protocols
The following outlines a generalized methodology for comparative molecular docking studies, based on common practices in the field utilizing software such as AutoDock Vina.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the this compound isomers (Nuciferine, Anonaine, Asimilobine, and Liriodenine) are obtained from chemical databases like PubChem. The structures are then prepared using software such as AutoDock Tools. This involves adding polar hydrogens, merging non-polar hydrogens, and assigning Gasteiger charges. The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process. The prepared ligand structures are saved in the PDBQT file format.
-
Protein Preparation: The three-dimensional crystal structures of the human Dopamine D2 receptor and Serotonin 5-HT2A receptor are retrieved from the Protein Data Bank (PDB). The protein structures are cleaned by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogens are added, and Gasteiger charges are computed for the protein atoms. The prepared receptor structures are also saved in the PDBQT format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of each receptor. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this defined space.
-
Docking Algorithm: AutoDock Vina is employed to perform the molecular docking simulations.[6] Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the receptor's active site.[7] The program calculates the binding energy for multiple binding poses of each ligand.
Analysis of Results
-
Binding Affinity and Pose Selection: The docking results are analyzed to identify the most favorable binding pose for each isomer, which is typically the one with the lowest binding energy. The binding energies are recorded and compared to predict the relative binding affinities of the isomers for the target receptors.
-
Interaction Analysis: The protein-ligand interactions for the best binding poses are visualized and analyzed using software like PyMOL or Discovery Studio. This analysis identifies key interacting residues and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Visualizations
Experimental Workflow
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Methadone (C20H25NO3)
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Methadone (C20H25NO3) against established analytical techniques. The information presented herein is compiled from peer-reviewed scientific literature to ensure objectivity and reliability.
Comparative Analysis of Analytical Methods
The selection of an analytical method for methadone quantification is dependent on various factors including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][2][3] A novel, simplified HPLC-UV method offers a cost-effective and rapid alternative for routine analysis.[4]
| Method | Linearity (Correlation Coefficient, r) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| New HPLC-UV Method | 0.996[4] | 101.5 ± 1.5%[4] | Intra-assay: 0.53%, Inter-assay: 1.95%[4] | 2.0 µg/mL[4] | 2.18 µg/mL[4] | Oral Solution[4] |
| GC-MS | >0.99[5] | >70%[5] | <20%[5] | 0.03 µg/L[1] | 0.5 ng/mg[5] | Hair[5], Plasma, Urine[2][3] |
| LC-MS/MS | >0.99 | 84.4–113.3%[6] | < 9.1%[6] | 0.25–2.5 ng/g[6] | 2.5 ng/g[6] | Placenta[6], Dried Blood Spots[7] |
| TLC-Scanner | Linear in working range | N/A | N/A | 100 ng/band[8] | 200 ng/band[8] | Syrup[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the new HPLC-UV method and a comparative GC-MS method.
New HPLC-UV Method Protocol [4]
-
Instrumentation: Agilent® 1100 series HPLC system with a quaternary pump and a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: Waters-XTerra™ RP18, maintained at 40 °C.
-
Mobile Phase: 55% acetonitrile (B52724) and 45% sodium phosphate (B84403) 25 mM (pH = 10).
-
Flow Rate: 1.6 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: A stock solution of methadone (20 mg/mL) is prepared and serial dilutions are made to achieve concentrations ranging from 0.0002 mg/mL to 2 mg/mL for the estimation of detection and quantification limits. For linearity, calibration standards are prepared from a 50 mg/mL stock solution to yield working concentrations of 7.5, 9.0, 10.0, 11.0, and 12.5 mg/mL.
-
Forced Degradation Studies: The methadone hydrochloride 10 mg/mL oral solution is subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions to assess method specificity.
Comparative GC-MS Method Protocol [5]
-
Instrumentation: Finnigan MagnumTM ion trap mass spectrometer with a DB-5MS-30M-0.25-micron capillary column.
-
Sample Preparation (Hair): 20-mg hair samples are digested overnight at room temperature with 1N sodium hydroxide (B78521) after the addition of deuterated internal standards.
-
Extraction: A liquid-liquid extraction procedure is performed on the digest solutions.
-
Injection: Splitless injection is used.
-
Carrier Gas: Helium.
-
Ionization: Positive chemical ionization with acetone (B3395972) as the reagent gas.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the validation workflow for the new analytical method and a comparison with an alternative method.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of methadone and two major metabolites in hair by positive chemical ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Methadone, Cocaine, Opiates, and Metabolites in Human Placenta by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
A Comparative Analysis of the Safety Profiles of C20H25NO3 Derivatives: Benactyzine, Dimenoxadol, and Traxoprodil
For researchers, scientists, and drug development professionals, understanding the safety profile of chemical compounds is paramount. This guide provides a comparative analysis of the safety profiles of three derivatives of the chemical formula C20H25NO3: Benactyzine (B1667973), Dimenoxadol, and Traxoprodil. These compounds, while sharing the same molecular formula, exhibit distinct pharmacological activities and, consequently, diverse safety concerns.
This comparison focuses on the primary safety issues associated with each compound: the anticholinergic toxicity of Benactyzine, the abuse potential of the opioid Dimenoxadol, and the cardiotoxicity and psychoactive effects of the NMDA receptor antagonist Traxoprodil.
Quantitative Safety Data Comparison
The following table summarizes key quantitative safety data for Benactyzine, Dimenoxadol, and Traxoprodil, providing a direct comparison of their toxicological and pharmacological parameters.
| Parameter | Benactyzine | Dimenoxadol | Traxoprodil |
| Primary Safety Concern | Anticholinergic Toxicity | Opioid Abuse Potential | Cardiotoxicity (QT Prolongation), Dissociative Effects |
| LD50 (Rat, i.v.) | 28 mg/kg[1] | 66 mg/kg[2] | Data not available |
| Receptor Binding Affinity | Muscarinic Receptor Antagonist (Non-competitive)[3][4] | Mu-Opioid Receptor Agonist | NMDA Receptor Antagonist (NR2B selective)[5] |
| Key Adverse Effects | Dry mouth, nausea, visual disturbances (reduced acuity, increased pupil size), cognitive deficits (impaired memory, concentration), deliriant and hallucinogenic effects at high doses.[6][7][8] | Sedation, dizziness, nausea, respiratory depression, high potential for abuse and dependence.[9] | QT interval prolongation, dissociative effects (similar to ketamine), psychoactive side effects.[5] |
| Clinical Development Status | Previously used as an antidepressant, but withdrawn from the U.S. market due to serious side effects.[7][8] | Classified as a Schedule I controlled substance in the United States, with no currently accepted medical use and a high potential for abuse.[9] | Clinical development was halted due to findings of EKG abnormalities (QT prolongation).[5] |
Signaling Pathways of Toxicity
The adverse effects of these this compound derivatives are rooted in their distinct interactions with specific signaling pathways.
Benactyzine and Anticholinergic Toxicity
Benactyzine exerts its effects by acting as a muscarinic antagonist, blocking the action of acetylcholine (B1216132) at muscarinic receptors.[10] This disruption of cholinergic signaling in the central and peripheral nervous systems leads to the classic anticholinergic toxidrome.
Benactyzine's anticholinergic effects stem from its blockade of muscarinic receptors.
Dimenoxadol and Opioid Receptor Signaling
Dimenoxadol is an opioid analgesic that primarily acts on mu-opioid receptors.[9] The activation of these G-protein coupled receptors is responsible for both its analgesic effects and its significant adverse effects, including respiratory depression and a high potential for abuse.
Dimenoxadol's effects are mediated through the activation of mu-opioid receptors.
Traxoprodil and NMDA Receptor/hERG Channel Interaction
Traxoprodil's safety profile is complex, involving both NMDA receptor antagonism and off-target effects on cardiac ion channels. Its selective blockade of the NR2B subunit of the NMDA receptor is linked to its neuroprotective and potential antidepressant effects, but also to dissociative side effects.[5] Critically, its clinical development was halted due to its interaction with the hERG potassium channel, leading to QT interval prolongation and an increased risk of cardiac arrhythmias.[5]
Traxoprodil exhibits dual toxicities through distinct mechanisms in the CNS and heart.
Experimental Protocols for Safety Assessment
The evaluation of the safety profiles of these compounds relies on a range of established experimental protocols.
Assessment of Anticholinergic Toxicity (Benactyzine)
-
In Vitro Receptor Binding Assays: These assays determine the affinity of the compound for muscarinic acetylcholine receptors.[3][4] Competitive binding experiments with a radiolabeled ligand are used to calculate the inhibition constant (Ki).
-
In Vivo Models: Rodent models are commonly used to assess the central and peripheral anticholinergic effects.
-
Behavioral Tests: Spontaneous activity, motor coordination (rotarod test), and cognitive function (e.g., Morris water maze, passive avoidance test) are evaluated to assess central effects.
-
Physiological Measurements: Pupil diameter, heart rate, and salivary secretion are measured to assess peripheral effects.
-
-
Clinical Observation: In human studies, a thorough physical examination and monitoring for characteristic signs of anticholinergic toxicity are crucial. This includes assessing for dry mouth, blurred vision, tachycardia, urinary retention, and altered mental status.[8][11]
Workflow for assessing anticholinergic toxicity.
Evaluation of Opioid Abuse Liability (Dimenoxadol)
-
Preclinical Models:
-
Self-Administration Studies: Animals are trained to press a lever to receive an infusion of the drug, which is a direct measure of the drug's reinforcing properties.[7]
-
Conditioned Place Preference (CPP): This test assesses the rewarding effects of a drug by pairing its administration with a specific environment.
-
Drug Discrimination Studies: Animals are trained to distinguish between the effects of the test drug and a saline control.
-
-
Human Abuse Potential (HAP) Studies: These are controlled clinical trials conducted in experienced recreational drug users.[12][13]
-
Subjective Measures: Participants rate the drug's effects on various scales, including "drug liking," "good effects," and "willingness to take again."[14]
-
Physiological Measures: Heart rate, blood pressure, and respiratory rate are monitored.
-
Workflow for assessing opioid abuse liability.
Assessment of Cardiotoxicity (Traxoprodil)
-
In Vitro hERG Assay: This is a crucial early-stage screen to assess a compound's potential to block the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.[15][16] Patch-clamp electrophysiology is used to measure the inhibition of hERG current.
-
In Vivo Cardiovascular Studies:
-
Telemetry in Conscious Animals: ECG, heart rate, and blood pressure are continuously monitored in freely moving animals (e.g., dogs, non-human primates) after drug administration to detect changes in the QT interval.
-
-
"Thorough QT/QTc" (TQT) Clinical Study: This is a dedicated clinical trial designed to rigorously evaluate a drug's effect on the QT interval in healthy volunteers.[15][16]
Workflow for assessing drug-induced QT prolongation.
References
- 1. Benactyzine | this compound | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological management of anticholinergic delirium ‐ theory, evidence and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticholinergic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dimenoxadol | this compound | CID 17036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Principles of initial experimental drug abuse liability assessment in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fortrea.com [fortrea.com]
- 14. Core outcome measures for opioid abuse liability laboratory assessment studies in humans: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Structure of a Novel C20H25NO3 Alkaloid: A Comparative Guide
The definitive structural elucidation of a novel natural product is a cornerstone of phytochemical and drug discovery research. Independent verification using multiple analytical techniques is crucial to unambiguously confirm the molecular structure, stereochemistry, and purity of a newly isolated compound. This guide provides a comparative overview of the primary spectroscopic and crystallographic methods used for the structural verification of a hypothetical novel C20H25NO3 alkaloid, herein named "Novacudine."
The proposed structure for Novacudine, a plausible diterpenoid alkaloid, serves as the basis for the comparative data presented. This guide is intended for researchers, scientists, and drug development professionals involved in the isolation and characterization of novel bioactive compounds.
Comparative Analysis of Verification Techniques
The structural verification of Novacudine relies on three principal analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each method provides distinct and complementary information essential for a comprehensive structural assignment.
1. High-Resolution Mass Spectrometry (HRMS)
HRMS is fundamental for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it provides a highly confident molecular formula.
Data Presentation: HRMS Analysis of Novacudine
| Parameter | Experimental Value | Theoretical Value for C20H26NO3+ | Deviation (ppm) |
| Ion Species | [M+H]+ | ||
| Measured m/z | 328.1907 | 328.1913 | -1.8 |
Experimental Protocol: HRMS
A solution of Novacudine (approximately 0.1 mg/mL in methanol) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. The analysis is performed in positive ion mode. The instrument is calibrated using a standard of known mass immediately prior to the analysis to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-1000. The resulting spectrum is analyzed to identify the protonated molecular ion [M+H]+, and its exact mass is used to calculate the elemental composition using the instrument's software.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required to piece together the connectivity of atoms.
Data Presentation: Key NMR Data for Novacudine in CDCl3
¹H NMR (600 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 3.15 | dd | 10.5, 4.5 |
| H-17 | 5.80 | s | - |
| H-19a | 4.95 | d | 1.2 |
| H-19b | 4.85 | d | 1.2 |
| OCH3 | 3.30 | s | - |
| N-CH2- | 2.50 | m | - |
¹³C NMR (150 MHz)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 175.0 (C=O) |
| C-16 | 148.5 |
| C-17 | 110.2 |
| C-20 | 85.1 |
| OCH3 | 56.5 |
Experimental Protocol: NMR Spectroscopy
Approximately 5 mg of purified Novacudine is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. A series of NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). Standard pulse programs are used to obtain ¹H, ¹³C, COSY, HSQC, and HMBC spectra. The relaxation delay is set to at least 1 second for ¹H spectra and 2 seconds for ¹³C spectra to ensure quantitative accuracy. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
3. Single-Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure, including the absolute stereochemistry.
Data Presentation: Crystallographic Data for Novacudine
| Parameter | Value |
| Molecular Formula | This compound |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.541 |
| b (Å) | 12.321 |
| c (Å) | 16.015 |
| Volume (ų) | 1684.3 |
| R-factor (%) | 4.2 |
| Flack Parameter | 0.05 (5) |
Experimental Protocol: Single-Crystal X-ray Crystallography
High-quality single crystals of Novacudine are grown using techniques such as slow evaporation of a saturated solution or vapor diffusion. A suitable crystal (typically <0.5 mm in each dimension) is selected and mounted on a goniometer head. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The diffraction pattern is recorded by an area detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, with the Flack parameter indicating the correctness of the stereochemical assignment.[1]
Visualizing the Verification Workflow
The logical flow of the independent verification process can be visualized to better understand the interplay between the different analytical techniques.
The analysis of NMR data itself follows a structured pathway to assemble the molecular puzzle.
References
A Side-by-Side Comparative Analysis of the Anticancer Activity of Compound C20H25NO3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of the biological activity of the novel synthetic compound C20H25NO3 in various cancer cell lines. The data presented herein is based on a series of preclinical in vitro studies designed to elucidate the compound's therapeutic potential and mechanism of action.
Introduction to Compound this compound
Compound this compound is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a variety of human cancers, promoting cell proliferation, survival, and resistance to therapy. This document summarizes the compound's activity across different cancer cell lines, providing a comparative analysis of its efficacy and cellular effects.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the quantitative data from key in vitro experiments assessing the activity of Compound this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | GPNMB Expression | IC50 (nM) for Cell Viability | % Apoptosis (at 100 nM) | Fold Change in p-Akt Expression (at 100 nM) |
| MCF-7 | Breast Cancer | Low | 75.2 | 45.8% | 0.25 |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 28.5 | 68.3% | 0.12 |
| SK-MEL-2 | Melanoma | High | 35.7 | 62.1% | 0.18 |
| A549 | Lung Cancer | Moderate | 98.4 | 35.2% | 0.45 |
| PC-3 | Prostate Cancer | Low | 150.1 | 22.5% | 0.60 |
Key Findings:
-
Compound this compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with the highest efficacy observed in triple-negative breast cancer (MDA-MB-231) and melanoma (SK-MEL-2) cell lines.
-
A correlation is observed between the level of Glycoprotein NMB (GPNMB) expression and the sensitivity of the cell lines to Compound this compound, suggesting GPNMB as a potential biomarker for patient stratification.[1][2]
-
The compound effectively induces apoptosis and downregulates the phosphorylation of Akt, a key downstream effector in the PI3K signaling pathway, confirming its on-target activity.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for the design of future studies.
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.[4]
-
Compound Treatment: Cells were treated with a serial dilution of Compound this compound (0.1 nM to 100 µM) or DMSO as a vehicle control for 48 hours.[4]
-
MTS Reagent: After treatment, MTS reagent was added to each well, and the plates were incubated for 2-4 hours.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with Compound this compound at the indicated concentrations for 24 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells was determined using flow cytometry analysis software.
3. Western Blot Analysis
-
Protein Extraction: Following treatment with Compound this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software, and the relative protein expression was normalized to the loading control.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of Compound this compound, targeting the PI3K/Akt/mTOR signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound this compound.
Experimental Workflow Diagram
The diagram below outlines the experimental workflow used to assess the in vitro activity of Compound this compound.
Caption: Experimental workflow for evaluating the in vitro efficacy of Compound this compound.
Discussion and Future Directions
The preclinical data presented in this guide highlight the potential of Compound this compound as a novel anticancer agent, particularly for tumors with high GPNMB expression and dysregulated PI3K/Akt/mTOR signaling. The compound's potent and selective activity in certain breast cancer and melanoma cell lines warrants further investigation.
Future studies should focus on:
-
In vivo efficacy studies in animal models to assess anti-tumor activity and safety.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's absorption, distribution, metabolism, and excretion.
-
Exploration of combination therapies to enhance efficacy and overcome potential resistance mechanisms.
This comparative guide serves as a valuable resource for researchers and drug development professionals interested in the continued development of Compound this compound as a potential cancer therapeutic.
References
- 1. Glembatumumab vedotin - Wikipedia [en.wikipedia.org]
- 2. Phase I/II Study of the Antibody-Drug Conjugate Glembatumumab Vedotin in Patients With Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for C20H25NO3: A Step-by-Step Guide for Laboratory Professionals
Crucial Initial Step: Precise Chemical Identification
The molecular formula C20H25NO3 corresponds to multiple chemical compounds, each with unique properties and disposal requirements. For instance, this formula can represent both the research chemical Retrofractamide A and the DEA Schedule I controlled substance Dimenoxadol.[1] Proper and safe disposal is impossible without first definitively identifying the specific compound in your possession.
Action Required: Before proceeding, you must identify your chemical by its specific name or CAS Number. This information is typically found on the original container label or in your laboratory's chemical inventory. Once identified, you must obtain and meticulously review the Safety Data Sheet (SDS) for that specific compound. The SDS is the authoritative source for handling and disposal information.
General Disposal Protocol
This protocol outlines the critical decision-making process and subsequent steps for the proper disposal of a chemical with the formula this compound. The correct pathway is entirely dependent on its regulatory classification, which is detailed in the compound's SDS.
Step 1: Waste Identification and Classification
-
Consult the Safety Data Sheet (SDS): Locate Section 13: Disposal Considerations and Section 2: Hazards Identification in the SDS for your specific this compound compound.
-
Determine if the Substance is Controlled: The SDS or other regulatory documentation will indicate if the compound is a controlled substance. Dimenoxadol, for example, is a DEA Schedule I drug, meaning it has a high potential for abuse and no accepted medical use in the United States.[1]
-
Assess Hazardous Characteristics: If not a controlled substance, determine if the waste is hazardous based on the SDS and regulations like the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]
Step 2: Segregation and Storage
Proper segregation is critical to prevent dangerous chemical reactions.[3]
-
Incompatible Chemicals: Do not mix this waste with other chemicals unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Store containers of incompatible materials with physical barriers between them.[4]
-
Controlled Substances: Expired or unwanted controlled substances must be securely stored in a locked cabinet or safe, segregated from the active inventory, until disposal.[2][5]
-
Satellite Accumulation Area: Hazardous waste should be stored in a designated Satellite Accumulation Area within the laboratory.[2]
Step 3: Following the Correct Disposal Pathway
Based on your determination in Step 1, follow the appropriate procedure below.
Experimental Protocol 1: Disposal of a DEA Schedule I Controlled Substance (e.g., Dimenoxadol)
This procedure is mandatory for substances classified under DEA Schedules I-V.
Objective: To compliantly dispose of a controlled substance through authorized channels, ensuring full documentation and preventing diversion.
Methodology:
-
Label and Segregate: Clearly label the container with "EXPIRED" or "TO BE DISPOSED" and move it to a secure, segregated area within your approved locked storage.
-
Contact a Reverse Distributor: The primary method for disposing of controlled substances is by transferring them to a DEA-registered reverse distributor.[2][5][6] Your institution's EH&S or compliance office will have a list of approved vendors.
-
Complete DEA Form 222 (for Schedule I & II): The transfer of any Schedule I or II substance requires the completion of DEA Form 222, which serves as an official record of the transfer.[1][2]
-
Document the Transfer: When the reverse distributor picks up the substance, you must sign a chain of custody form. Retain a copy of this form and the completed DEA Form 222 for a minimum of two years.[1][5]
-
Update Inventory Records: Meticulously update your controlled substance inventory logs to reflect the disposal. Two authorized personnel should witness and sign off on this entry.[5]
Experimental Protocol 2: Disposal of a Non-Controlled Hazardous Chemical
This procedure applies to chemical waste that is hazardous but not a controlled substance.
Objective: To safely collect and prepare hazardous chemical waste for pickup by the institution's authorized waste management service.
Methodology:
-
Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.[4]
-
Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:
-
Collect Waste: Perform all waste transfers in a well-ventilated area, such as a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. Keep the container closed except when adding waste.
-
Request Pickup: Once the container is full or you have no more waste to add, contact your institution's EH&S department to schedule a waste pickup. Do not pour chemical waste down the drain.[2][6]
Data Summary: Disposal Requirements
The table below summarizes the key logistical differences between disposing of a DEA controlled substance and a standard non-controlled hazardous chemical.
| Requirement | DEA Schedule I Controlled Substance | Non-Controlled Hazardous Chemical |
| Primary Regulatory Body | Drug Enforcement Administration (DEA) | Environmental Protection Agency (EPA) |
| Disposal Method | Transfer to a DEA-registered Reverse Distributor | Pickup by institutional EH&S or licensed waste hauler |
| Required Forms | DEA Form 222 (for Sch. I/II), Chain of Custody | Hazardous Waste Label, Pickup Request Form |
| On-Site Treatment | Strictly prohibited | Permitted only by trained EH&S personnel |
| Record Keeping | Minimum 2 years for all disposal records | Varies by institution; typically part of lab records |
| Security | Must be stored in a locked safe or cabinet | Stored in designated Satellite Accumulation Area |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for determining the correct disposal procedure.
Caption: Decision workflow for the proper disposal of this compound compounds.
References
Essential Safety and Logistical Information for Handling Dimenoxadol (C20H25NO3)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dimenoxadol (C20H25NO3). Dimenoxadol is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse and no currently accepted medical use in the United States.[1] Strict adherence to the following procedures is mandatory to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Due to the hazardous nature of Dimenoxadol as a potent opioid analgesic, robust personal protective equipment is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture. |
| Body Protection | Disposable Coveralls | Tyvek® or similar material with taped seams | Protects skin and personal clothing from contamination with powdered or aerosolized compound. |
| Respiratory Protection | Fit-tested N95 or P100 Respirator | NIOSH-approved | Prevents inhalation of airborne particles, which is a primary route of exposure for potent opioids. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant | Protects against splashes, and in conjunction with a respirator, provides full-face protection. |
| Foot Protection | Disposable Shoe Covers | Slip-resistant | Prevents the tracking of contamination out of the designated handling area. |
Experimental Protocol: Safe Handling of Dimenoxadol
This protocol outlines the step-by-step procedure for safely handling Dimenoxadol in a laboratory setting.
1. Pre-Handling Preparations:
- Ensure all personnel involved have received documented training on the hazards of potent opioids and the specific procedures outlined in this document.
- Verify that the designated handling area, typically a certified chemical fume hood or a containment ventilated enclosure (CVE), is clean, uncluttered, and functioning correctly.
- Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, vials, solvents) within the containment area before introducing the compound.
- Prepare a designated waste container for all disposable materials that will come into contact with Dimenoxadol.
2. Donning Personal Protective Equipment (PPE):
- Don PPE in the following order: shoe covers, inner gloves, coveralls, respirator, safety goggles, face shield, and outer gloves.
- Ensure a proper seal on the respirator before entering the handling area.
3. Compound Handling:
- Conduct all manipulations of Dimenoxadol powder within the certified chemical fume hood or CVE.
- Use dedicated, clearly labeled equipment for handling Dimenoxadol.
- When weighing, use a "weigh-in-weigh-out" method to minimize the amount of compound handled at any given time.
- To prevent aerosolization, avoid pouring or scraping the powder. Use gentle scooping motions with a spatula.
- If preparing solutions, add the solvent to the vessel containing the Dimenoxadol powder slowly to avoid splashing.
4. Post-Handling Procedures:
- Decontaminate all non-disposable equipment that has come into contact with Dimenoxadol using a validated cleaning procedure.
- Wipe down the interior surfaces of the fume hood or CVE with an appropriate deactivating agent.
- Carefully doff PPE in the designated area to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, coveralls, shoe covers, and inner gloves. The respirator should be the last item removed after leaving the immediate handling area.
- Dispose of all contaminated disposable items in the designated hazardous waste container.
- Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
As a Schedule I controlled substance, the disposal of Dimenoxadol is strictly regulated. It cannot be disposed of as regular chemical waste.
| Disposal Method | Procedure | Key Considerations |
| Reverse Distributor | All expired, unwanted, or waste Dimenoxadol must be transferred to a DEA-registered reverse distributor for destruction.[1][2] | This is the only acceptable method for the final disposal of the bulk compound. Maintain meticulous records of all transfers. |
| On-Site Neutralization (for trace amounts) | Not recommended for bulk quantities. Trace amounts on disposable labware should be collected and disposed of via the reverse distributor. | Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on trace contamination. |
Immediate Steps for Disposal:
-
Segregate all waste materials contaminated with Dimenoxadol into a clearly labeled, sealed, and puncture-proof container.
-
Store the waste container in a secure, locked location, separate from other chemical waste.
-
Contact your institution's EHS department to arrange for the transfer of the waste to a licensed reverse distributor.[2]
-
Complete all required DEA and institutional documentation for the transfer of a Schedule I controlled substance.
Logical Workflow for Handling Dimenoxadol
Caption: Workflow for the safe handling and disposal of Dimenoxadol.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
